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  • Product: Ropivacaine N-Oxide
  • CAS: 1391053-59-0

Core Science & Biosynthesis

Foundational

Elucidating the Enigmatic Structure of Ropivacaine N-Oxide: A Technical Guide for Drug Development Professionals

Abstract In the landscape of drug metabolism and safety assessment, the comprehensive characterization of metabolites is paramount. Ropivacaine, a widely utilized long-acting amide local anesthetic, undergoes extensive h...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of drug metabolism and safety assessment, the comprehensive characterization of metabolites is paramount. Ropivacaine, a widely utilized long-acting amide local anesthetic, undergoes extensive hepatic metabolism, primarily through pathways involving cytochrome P450 enzymes.[1][2] While N-dealkylation and aromatic hydroxylation are well-documented metabolic routes[3][4], the potential for N-oxidation presents a unique analytical challenge. This technical guide provides an in-depth, methodology-focused framework for the unambiguous structural elucidation of Ropivacaine N-Oxide. Moving beyond a simple recitation of protocols, this document delves into the scientific rationale behind the selection of analytical techniques, the interpretation of complex spectral data, and the establishment of a self-validating workflow. This guide is intended for researchers, scientists, and drug development professionals tasked with the critical responsibility of metabolite identification and characterization.

Introduction: The Rationale for Investigating Ropivacaine N-Oxide

Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide[5][6], is a cornerstone of regional anesthesia and pain management, valued for its favorable safety profile compared to its predecessors.[1] The metabolic fate of ropivacaine is predominantly hepatic, with CYP1A2 and CYP3A4 mediating hydroxylation and N-dealkylation, respectively.[2][4][7] However, the tertiary amine within the piperidine ring of ropivacaine is a potential site for N-oxidation, a common metabolic pathway for many xenobiotics containing such functional groups.[8]

The formation of an N-oxide metabolite can have significant pharmacological and toxicological implications. N-oxide functionalities can alter a molecule's polarity, affecting its distribution, excretion, and interaction with biological targets.[9] Furthermore, some N-oxide metabolites are pharmacologically active or can be unstable, reverting to the parent drug in vivo.[8] Therefore, the definitive identification and structural confirmation of Ropivacaine N-Oxide are not merely academic exercises but crucial steps in a thorough safety and efficacy evaluation of the parent drug.

This guide outlines a multi-modal analytical strategy, integrating chromatographic separation with high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to achieve unambiguous structure elucidation.

The Analytical Workflow: A Strategy for Unambiguous Identification

The successful elucidation of a metabolite's structure hinges on a logical and systematic workflow. The process begins with the isolation of the metabolite from a complex biological matrix and culminates in the comprehensive characterization of its chemical architecture.

workflow cluster_synthesis Optional: Synthesis & Isolation cluster_separation Separation cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesis of Authentic Standard hplc High-Performance Liquid Chromatography (HPLC) synthesis->hplc Purification comparison Comparison with Authentic Standard synthesis->comparison isolation Isolation from In Vitro Metabolism Assay (e.g., Human Liver Microsomes) isolation->hplc Purification & Isolation lcms LC-MS/MS Analysis hplc->lcms Characterization nmr NMR Spectroscopy hplc->nmr Definitive Structure hrms High-Resolution Mass Spectrometry (HRMS) lcms->hrms Elemental Composition elucidation Final Structure Elucidation hrms->elucidation nmr->elucidation comparison->elucidation

Caption: A comprehensive workflow for the elucidation of Ropivacaine N-Oxide.

Synthesis and Isolation: Obtaining the Analyte

A critical component of unequivocal structure elucidation is the availability of an authentic standard. Chemical synthesis of Ropivacaine N-Oxide provides a reference material for direct comparison with the putative metabolite isolated from biological systems.

Protocol for Synthesis of Ropivacaine N-Oxide

The synthesis of amine N-oxides can often be achieved through controlled oxidation of the corresponding amine. A common and effective oxidizing agent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).

Step-by-Step Methodology:

  • Dissolution: Dissolve Ropivacaine base in a suitable aprotic solvent, such as dichloromethane (DCM) or chloroform, at room temperature.

  • Cooling: Cool the solution to 0°C in an ice bath to control the exothermic reaction.

  • Oxidation: Slowly add a solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent to the cooled Ropivacaine solution with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or LC-MS to observe the consumption of the starting material and the formation of a more polar product (the N-oxide).

  • Quenching: Once the reaction is complete, quench the excess m-CPBA by adding a reducing agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bisulfite.

  • Extraction: Perform a liquid-liquid extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Ropivacaine N-Oxide.

  • Purification: Purify the crude product using column chromatography on silica gel, employing a polar solvent system (e.g., a gradient of methanol in dichloromethane) to isolate the pure N-oxide.

Isolation from In Vitro Metabolism Studies

To confirm that Ropivacaine N-Oxide is a genuine metabolite, it should be generated and isolated from a biologically relevant system, such as human liver microsomes (HLMs).

Step-by-Step Methodology:

  • Incubation: Incubate Ropivacaine with pooled HLMs in a buffered solution (e.g., potassium phosphate buffer, pH 7.4) containing an NADPH-regenerating system.

  • Termination: Terminate the reaction by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.

  • Supernatant Collection: Collect the supernatant, which contains the parent drug and its metabolites.

  • Concentration: Concentrate the supernatant under a gentle stream of nitrogen.

  • Preparative HPLC: Subject the concentrated extract to preparative High-Performance Liquid Chromatography (HPLC) to isolate the metabolite of interest. A reversed-phase C18 column with a gradient elution of acetonitrile in water (often with a modifier like formic acid) is typically effective.[10] Collect fractions corresponding to the peak of the putative N-oxide.

Chromatographic Separation: The Foundation of Analysis

Effective chromatographic separation is a prerequisite for accurate mass spectrometric and NMR analysis, as it ensures the purity of the analyte and removes interfering endogenous components from the biological matrix.[11][12]

HPLC Method Development

The introduction of the highly polar N-oxide functional group significantly alters the chromatographic behavior of Ropivacaine.[9]

  • Column Chemistry: A reversed-phase C18 or phenyl-hexyl column is a suitable starting point.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is generally required to achieve good separation of the parent drug and its more polar metabolites.

  • Rationale: The N-oxide will be significantly more hydrophilic than the parent Ropivacaine and will, therefore, have a shorter retention time on a reversed-phase column. Formic acid is added to the mobile phase to improve peak shape and to facilitate ionization in the mass spectrometer source.

Mass Spectrometry: Unveiling the Mass and Fragments

Mass spectrometry (MS) is a cornerstone of metabolite identification, providing crucial information on molecular weight and structure through fragmentation analysis.[13][14]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

The first step in MS analysis is to confirm the elemental composition of the putative metabolite. Both N-oxidation and hydroxylation result in a mass increase of 16 Da compared to the parent drug. HRMS can distinguish between these possibilities.

CompoundMolecular FormulaMonoisotopic Mass (Da)
RopivacaineC₁₇H₂₆N₂O274.2045
Ropivacaine N-OxideC₁₇H₂₆N₂O₂290.1994
Hydroxy-RopivacaineC₁₇H₂₆N₂O₂290.1994

As shown in the table, Ropivacaine N-Oxide and Hydroxy-Ropivacaine are isobaric. Therefore, while HRMS confirms the addition of an oxygen atom, it cannot, on its own, differentiate between N-oxidation and hydroxylation. This necessitates further structural analysis via tandem mass spectrometry (MS/MS).

Tandem Mass Spectrometry (MS/MS) for Structural Differentiation

The fragmentation patterns of N-oxides in MS/MS are often distinct from their hydroxylated isomers.[15] A key diagnostic fragmentation pathway for many N-oxides is the neutral loss of an oxygen atom ([M+H-16]⁺) or a hydroxyl radical ([M+H-17]⁺).[16]

Experimental Protocol for LC-MS/MS:

  • Ionization: Utilize electrospray ionization (ESI) in positive ion mode, as the tertiary amine of Ropivacaine and its N-oxide are readily protonated.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺ of the putative metabolite at m/z 291.2.

  • Product Ion Scan (MS/MS): Isolate the precursor ion (m/z 291.2) in the first mass analyzer and subject it to collision-induced dissociation (CID). Scan the second mass analyzer to detect the resulting product ions.

Expected Fragmentation Patterns:

  • Ropivacaine N-Oxide: A characteristic fragmentation would be the loss of an oxygen atom, resulting in a product ion at m/z 275.2, which corresponds to the [M+H]⁺ of the parent Ropivacaine. Another potential fragmentation is the loss of a hydroxyl radical, yielding a fragment at m/z 274.2.[15][16]

  • Hydroxy-Ropivacaine: The primary fragmentation pathway for a hydroxylated metabolite is typically the loss of water ([M+H-18]⁺), resulting in a product ion at m/z 273.2.

The presence of a significant [M+H-16]⁺ or [M+H-17]⁺ fragment is strong evidence for an N-oxide structure, while a dominant [M+H-18]⁺ loss points towards a hydroxylated isomer.

fragmentation cluster_noxide Ropivacaine N-Oxide Fragmentation cluster_hydroxy Hydroxy-Ropivacaine Fragmentation noxide_parent [M+H]⁺ m/z 291.2 noxide_frag1 [M+H-O]⁺ m/z 275.2 noxide_parent->noxide_frag1 Loss of O noxide_frag2 [M+H-OH]⁺ m/z 274.2 noxide_parent->noxide_frag2 Loss of OH• hydroxy_parent [M+H]⁺ m/z 291.2 hydroxy_frag [M+H-H₂O]⁺ m/z 273.2 hydroxy_parent->hydroxy_frag Loss of H₂O

Caption: Differentiating MS/MS fragmentation pathways for isobaric metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof

While MS provides compelling evidence, NMR spectroscopy offers the definitive, unambiguous structural proof.[17][18] NMR allows for the direct observation of the chemical environment of each atom in the molecule, revealing the precise location of the newly introduced oxygen atom.

Key NMR Experiments for Structure Elucidation

A suite of 1D and 2D NMR experiments is employed to fully assign the structure.[19][20]

  • ¹H NMR: Provides information on the number and chemical environment of protons.

  • ¹³C NMR: Provides information on the carbon skeleton.

  • COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is often the most critical experiment for identifying the site of modification.

Interpreting NMR Data for Ropivacaine N-Oxide

The formation of the N-oxide bond has predictable effects on the chemical shifts of nearby protons and carbons.

Expected Chemical Shift Changes:

  • Protons (¹H): The protons on the carbons adjacent to the newly formed N-oxide (the α-protons) will experience a significant downfield shift (to a higher ppm value) due to the deshielding effect of the electronegative oxygen atom. Protons on the propyl group attached to the nitrogen and the protons on the C2 and C6 positions of the piperidine ring will be most affected.

  • Carbons (¹³C): The carbons alpha to the N-oxide (C2 and C6 of the piperidine ring, and the first carbon of the propyl group) will also be shifted downfield.[21]

HMBC Analysis – The Decisive Experiment:

In the HMBC spectrum, long-range correlations from the protons on the propyl group and the protons on the piperidine ring to the carbons of the piperidine ring will be observed. The key is to analyze the chemical shifts of the carbons and protons involved in these correlations. The significant downfield shift of the carbons and protons alpha to the nitrogen, as identified through HSQC and observed in the HMBC correlations, will confirm that the oxygen atom is attached to the piperidine nitrogen.

Atom Position (Piperidine Ring & Propyl Group)Expected ¹H Shift Change (Δδ ppm)Expected ¹³C Shift Change (Δδ ppm)Rationale
α-Protons (e.g., -N-CH₂ -CH₂-CH₃)Significant Downfield Shift-Deshielding by N-O bond
α-Carbons (e.g., -N-C H₂-CH₂-CH₃)-Significant Downfield ShiftDeshielding by N-O bond
β-Protons/CarbonsMinor ShiftMinor ShiftEffect diminishes with distance
γ-Protons/CarbonsNegligible ShiftNegligible ShiftEffect diminishes with distance

By comparing the NMR spectra of the isolated metabolite with that of the parent Ropivacaine and the synthesized authentic standard, the structure of Ropivacaine N-Oxide can be unequivocally confirmed.

Conclusion: Establishing a Self-Validating System

The structural elucidation of a metabolite like Ropivacaine N-Oxide is a multi-faceted process that demands a rigorous and orthogonal analytical approach. By integrating high-resolution mass spectrometry with tandem mass spectrometry and a suite of NMR experiments, a self-validating system is created. The HRMS confirms the elemental composition, the MS/MS fragmentation pattern provides strong evidence differentiating it from isobaric isomers, and NMR delivers the definitive, atom-by-atom structural map. When combined with the synthesis of an authentic standard for direct comparison, this workflow ensures the highest level of scientific integrity and provides the trustworthy data required for critical decisions in drug development and regulatory submission.

References

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Sources

Exploratory

A Technical Guide to the Laboratory-Scale Synthesis of Ropivacaine N-Oxide

Authored for Researchers, Scientists, and Drug Development Professionals Executive Summary Ropivacaine, an amide-type local anesthetic, undergoes extensive hepatic metabolism, primarily facilitated by Cytochrome P450 (CY...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ropivacaine, an amide-type local anesthetic, undergoes extensive hepatic metabolism, primarily facilitated by Cytochrome P450 (CYP) enzymes.[1] While major metabolic pathways include hydroxylation and N-dealkylation, the formation of N-oxide metabolites is a critical area of study for comprehensive metabolic profiling and safety assessment.[2][3] This guide provides an in-depth, scientifically grounded protocol for the chemical synthesis of Ropivacaine N-Oxide from its parent compound, Ropivacaine. The synthesis of this metabolite is essential for its use as an analytical reference standard in pharmacokinetic studies, for impurity profiling in drug manufacturing, and for toxicological evaluations. We will detail a robust oxidation methodology, purification strategies, and comprehensive analytical validation, grounded in established principles of organic chemistry.

Foundational Principles: The Chemistry of N-Oxidation

The core transformation in this synthesis is the oxidation of the tertiary amine within the piperidine ring of Ropivacaine. Tertiary amines can be oxidized to their corresponding N-oxides by various reagents, with the most common being peroxy acids.[4]

  • Reaction: (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide (Ropivacaine) is converted to (2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide (Ropivacaine N-Oxide).[5]

  • Mechanism: The oxygen atom of the peroxy acid acts as an electrophile and is attacked by the lone pair of electrons on the nitrogen atom of the tertiary amine. This concerted mechanism involves the transfer of the oxygen atom and results in the formation of the N-O bond.

  • Reagent Selection: While several oxidizing agents like hydrogen peroxide or magnesium monoperoxyphthalate can be used, meta-chloroperoxybenzoic acid (m-CPBA) is extensively employed for its high efficiency, selectivity, and predictable reactivity under mild conditions.[4][6] It effectively oxidizes tertiary amines while minimizing side reactions with other functional groups present in the ropivacaine molecule, such as the amide linkage.[4]

The chemical transformation is depicted below:

Caption: Synthesis of Ropivacaine N-Oxide via m-CPBA Oxidation.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with in-process checks and a robust workup procedure to ensure high purity of the final compound.

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)Notes
Ropivacaine Hydrochloride≥99% PuritySigma-Aldrich, USPStarting material.
meta-Chloroperoxybenzoic acid (m-CPBA)70-77%Acros OrganicsCaution: Peroxides are potentially explosive.
Dichloromethane (DCM), AnhydrousACS GradeFisher ScientificReaction solvent.
Sodium Bicarbonate (NaHCO₃)Reagent GradeVWRFor aqueous workup.
Sodium Sulfite (Na₂SO₃)Reagent GradeVWRTo quench excess peroxide.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeEMD MilliporeDrying agent.
Silica Gel60 Å, 230-400 meshSorbent TechnologiesFor column chromatography.
Ethyl Acetate & MethanolHPLC GradeHoneywellEluents for chromatography.
Step-by-Step Synthesis Workflow

Part A: Preparation of Ropivacaine Free Base

The common commercially available form of ropivacaine is the hydrochloride salt, which must be converted to the free base prior to oxidation.

  • Dissolution: Dissolve Ropivacaine HCl (1.0 eq) in deionized water.

  • Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) with stirring until the pH of the solution reaches 9-10.[7] A white precipitate of the ropivacaine free base will form.

  • Extraction: Extract the aqueous suspension with ethyl acetate or dichloromethane (3x volumes).[8]

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the ropivacaine free base as a white solid.

Part B: N-Oxidation Reaction

  • Setup: In a round-bottom flask under an inert atmosphere (e.g., Nitrogen), dissolve the Ropivacaine free base (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0°C using an ice-water bath. This is critical to control the reaction's exothermicity and prevent side-product formation.

  • Reagent Addition: Dissolve m-CPBA (1.1 eq) in a minimal amount of DCM and add it dropwise to the cooled ropivacaine solution over 15-20 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0°C for one hour, then let it warm to room temperature and stir for an additional 12 hours.[9] Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM. The N-oxide product will appear as a more polar spot (lower Rf value) than the starting ropivacaine.

Part C: Workup and Purification

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly add a 10% aqueous solution of sodium sulfite (Na₂SO₃) to quench any unreacted m-CPBA.[10] Stir for 30 minutes.

  • Aqueous Wash: Transfer the mixture to a separatory funnel and wash sequentially with a saturated NaHCO₃ solution (to remove m-chlorobenzoic acid) and then with brine.[10]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to obtain the crude Ropivacaine N-Oxide.

  • Purification: The crude product should be purified by flash column chromatography on silica gel.[9] A typical elution gradient starts with 100% Ethyl Acetate, gradually increasing to 10% Methanol in Ethyl Acetate. This polarity gradient is necessary due to the high polarity of the N-oxide product.[11]

Experimental_Workflow cluster_prep Part A: Free Base Preparation cluster_reaction Part B: N-Oxidation cluster_purification Part C: Purification A1 Dissolve Ropivacaine HCl in H₂O A2 Basify with NaHCO₃ to pH 9-10 A1->A2 A3 Extract with Ethyl Acetate A2->A3 A4 Dry & Concentrate A3->A4 B1 Dissolve Free Base in DCM A4->B1 Ropivacaine Free Base B2 Cool to 0°C B1->B2 B3 Add m-CPBA Solution B2->B3 B4 Stir 12h, Monitor by TLC B3->B4 C1 Quench with Na₂SO₃ B4->C1 Crude Reaction Mixture C2 Wash with NaHCO₃ & Brine C1->C2 C3 Dry & Concentrate C2->C3 C4 Silica Gel Chromatography C3->C4 Product Pure Ropivacaine N-Oxide C4->Product

Caption: Step-by-step workflow for the synthesis and purification of Ropivacaine N-Oxide.

Analytical Characterization and Validation

Rigorous analytical testing is required to confirm the identity, structure, and purity of the synthesized compound.

Analytical TechniqueParameterExpected Result
Mass Spectrometry (ESI-MS) Molecular Ion [M+H]⁺The expected mass for C₁₇H₂₆N₂O₂ is 290.40 g/mol . The ESI-MS spectrum should show a prominent peak at m/z 291.2.[5]
¹H NMR Spectroscopy Chemical Shift (δ)Protons on the carbons alpha to the N-oxide nitrogen (in the piperidine ring) will be significantly deshielded and shift downfield compared to the parent ropivacaine.
¹³C NMR Spectroscopy Chemical Shift (δ)The carbon atoms alpha to the N-oxide nitrogen will also exhibit a downfield chemical shift.
HPLC PurityAnalysis using a C18 column should show a single major peak with >98% purity. The N-oxide will have a different retention time than ropivacaine.
FT-IR Spectroscopy N-O StretchA characteristic N-O stretching vibration is typically observed in the 940-970 cm⁻¹ region.[11]

Expert Insight on NMR Characterization: The formation of the N-oxide introduces a new stereocenter at the nitrogen atom, potentially leading to a mixture of diastereomers. This may be observed in the NMR spectra as a doubling of certain signals. Two-dimensional NMR experiments, such as COSY and NOESY, can be instrumental in definitively assigning the stereochemistry and confirming the through-bond and through-space correlations of the final product structure.[12]

Analytical_Validation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Purity & Separation start Synthesized Product MS Mass Spec (Identity) start->MS NMR NMR (Structure) start->NMR HPLC HPLC (Purity) start->HPLC TLC TLC (Polarity) start->TLC final_report Certificate of Analysis MS->final_report NMR->final_report HPLC->final_report TLC->final_report

Caption: Analytical workflow for the validation of synthesized Ropivacaine N-Oxide.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of Ropivacaine N-Oxide. The causality behind experimental choices, such as the selection of m-CPBA for its selectivity and the low-temperature conditions to control reactivity, has been emphasized. By following this protocol and employing the described analytical validation techniques, researchers can confidently produce high-purity Ropivacaine N-Oxide for use as a critical reference standard in drug development and metabolic research.

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  • Ropivacaine N-Oxide. (n.d.). PubChem - NIH. Retrieved January 21, 2026, from [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. (n.d.). International Journal of Pharmaceutical Sciences and Research. Retrieved January 21, 2026, from [Link]

  • Metabolism and Excretion of Ropivacaine in Humans. (1996). PubMed. Retrieved January 21, 2026, from [Link]

  • Purifying aqueous solutions of amine-n-oxides. (1993). Google Patents.
  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. (1995). Anesthesiology. Retrieved January 21, 2026, from [Link]

  • Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. (2009). ResearchGate. Retrieved January 21, 2026, from [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (2023). MDPI. Retrieved January 21, 2026, from [Link]

  • Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. (2020). MDPI. Retrieved January 21, 2026, from [Link]

  • Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. (1995). Clinical Pharmacology & Therapeutics. Retrieved January 21, 2026, from [Link]

Sources

Foundational

Introduction: The Metabolic Fate of Ropivacaine

An In-Depth Technical Guide to the In Vitro Metabolism of Ropivacaine to its N-Oxide Metabolite For Researchers, Scientists, and Drug Development Professionals Ropivacaine, a long-acting amide local anesthetic, is distin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the In Vitro Metabolism of Ropivacaine to its N-Oxide Metabolite

For Researchers, Scientists, and Drug Development Professionals

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its clinical efficacy and improved safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[1][2] It is marketed as the pure S-(-)-enantiomer.[3][4] The clearance of ropivacaine from the body is heavily reliant on extensive hepatic metabolism, with only a small fraction of the parent drug being excreted unchanged in the urine.[3][4] The primary metabolic pathways for ropivacaine are well-characterized and involve cytochrome P450 (CYP) enzymes.[5][6][7] These major routes are:

  • Aromatic hydroxylation: This process is predominantly mediated by CYP1A2, leading to the formation of 3'-hydroxy-ropivacaine, a major metabolite.[1][5][7][8][9]

  • N-dealkylation: CYP3A4 is the primary enzyme responsible for the N-dealkylation of ropivacaine, which results in the formation of 2',6'-pipecoloxylidide (PPX).[5][7][8]

While these pathways account for a significant portion of ropivacaine's metabolism, the formation of other minor metabolites, including ropivacaine N-oxide, has been identified.[10][11] The enzymatic pathways leading to the formation of ropivacaine N-oxide are not as extensively studied as the major metabolic routes. This guide provides an in-depth exploration of the potential mechanisms for ropivacaine N-oxidation and presents a comprehensive in vitro protocol to investigate this metabolic pathway.

Potential Enzymatic Pathways for Ropivacaine N-Oxidation

The conversion of a tertiary amine, such as the piperidine nitrogen in ropivacaine, to an N-oxide is a common metabolic reaction for many xenobiotics. This reaction is primarily catalyzed by two superfamilies of enzymes located in the endoplasmic reticulum of hepatocytes: the Cytochrome P450s (CYPs) and the Flavin-containing Monooxygenases (FMOs).[12]

The Role of Cytochrome P450 Enzymes

Given that CYP1A2 and CYP3A4 are already known to metabolize ropivacaine, it is plausible that these or other CYP isoforms could also be involved in its N-oxidation.[3][4][9][13] CYPs are versatile enzymes capable of catalyzing a wide range of oxidative reactions, including the N-oxidation of amines. The involvement of CYPs in this pathway would be consistent with the overall metabolic profile of ropivacaine.

The Role of Flavin-Containing Monooxygenases (FMOs)

FMOs are a family of NADPH-dependent enzymes that specialize in the oxygenation of soft nucleophiles, particularly nitrogen and sulfur atoms in xenobiotics.[12][14][15][16] The N-oxidation of tertiary amines is a hallmark reaction of FMOs, especially FMO3, which is the most abundant FMO isoform in the adult human liver.[17] A key characteristic of FMOs is that they are generally not inducible by xenobiotics and are less susceptible to inhibition compared to CYPs.[15] The N-oxidation of other structurally similar local anesthetics, such as bupivacaine and lidocaine, has been shown to be catalyzed by FMOs in vitro.[18] This precedent strongly suggests that FMOs could play a significant role in the N-oxidation of ropivacaine.

Investigating Ropivacaine N-Oxidation In Vitro: An Experimental Protocol

To elucidate the enzymatic basis of ropivacaine N-oxide formation, a well-designed in vitro study using human liver microsomes is essential. Human liver microsomes are a robust and widely used model system as they contain a rich complement of both CYP and FMO enzymes.[19][20]

Experimental Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_reagents Prepare Reagents: Ropivacaine Stock NADPH Solution Phosphate Buffer Microsomes pre_inc Pre-incubate Microsomes and Ropivacaine at 37°C prep_reagents->pre_inc Add to reaction tubes prep_inhibitors Prepare Inhibitor Stocks: (e.g., Troleandomycin for CYP3A4) (e.g., Methimazole for FMOs) prep_inhibitors->pre_inc For inhibition studies initiate_rxn Initiate Reaction with NADPH pre_inc->initiate_rxn incubate Incubate at 37°C (Time Course: 0-60 min) initiate_rxn->incubate terminate_rxn Terminate Reaction (e.g., Acetonitrile) incubate->terminate_rxn process_sample Process Sample: Centrifuge and Collect Supernatant terminate_rxn->process_sample lcms_analysis LC-MS/MS Analysis: Quantify Ropivacaine & Ropivacaine N-Oxide process_sample->lcms_analysis data_analysis Data Analysis: Determine Kinetic Parameters lcms_analysis->data_analysis

Caption: Experimental workflow for the in vitro study of ropivacaine N-oxidation.

Step-by-Step Methodology

1. Reagents and Materials:

  • Ropivacaine hydrochloride

  • Ropivacaine N-oxide (as an analytical standard)[10][11]

  • Pooled human liver microsomes (HLM)

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • CYP inhibitors (e.g., fluvoxamine for CYP1A2, ketoconazole or troleandomycin for CYP3A4)[13]

  • FMO inhibitors (e.g., methimazole)

  • LC-MS/MS grade acetonitrile, methanol, and formic acid

  • 96-well plates or microcentrifuge tubes

  • Incubator/shaker (37°C)

2. Incubation Procedure:

  • Preparation: Thaw human liver microsomes on ice. Prepare working solutions of ropivacaine, NADPH, and inhibitors in phosphate buffer.

  • Reaction Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate buffer, the NADPH regenerating system, and human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL). For inhibition studies, add the specific inhibitor at this stage.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle shaking to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding ropivacaine to the mixture. The final concentration of ropivacaine should be varied to determine kinetic parameters (e.g., 1-100 µM).

  • Incubation: Incubate the reaction at 37°C with gentle agitation for a specified time (e.g., 0, 5, 15, 30, and 60 minutes) to ensure initial rate conditions are met.

  • Termination: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Sample Processing: Centrifuge the terminated reaction mixture (e.g., at 3000 rpm for 10 minutes) to pellet the precipitated protein. Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.

3. Control Experiments:

  • No NADPH: To confirm that the reaction is NADPH-dependent.

  • No Microsomes: To rule out non-enzymatic degradation of ropivacaine.

  • Heat-inactivated Microsomes: To confirm the enzymatic nature of the reaction.

4. Analytical Methodology:

  • LC-MS/MS Analysis: Develop a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of ropivacaine and ropivacaine N-oxide.[7][21]

    • Chromatography: Use a C18 reversed-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. Monitor specific multiple reaction monitoring (MRM) transitions for ropivacaine and ropivacaine N-oxide.

Data Analysis and Interpretation

Metabolic Pathway and Enzyme Contribution

G cluster_enzymes Ropivacaine Ropivacaine N_Oxide Ropivacaine N-Oxide Ropivacaine->N_Oxide N-Oxidation Hydroxylated 3'-OH-Ropivacaine Ropivacaine->Hydroxylated Hydroxylation Dealkylated 2',6'-Pipecoloxylidide (PPX) Ropivacaine->Dealkylated N-Dealkylation CYP1A2 CYP1A2 CYP1A2->Hydroxylated CYP3A4 CYP3A4 CYP3A4->N_Oxide ? CYP3A4->Dealkylated FMO3 FMO3 (Proposed) FMO3->N_Oxide

Caption: Proposed metabolic pathways of ropivacaine, including N-oxidation.

The results from the in vitro experiments will help to elucidate the role of different enzymes in the formation of ropivacaine N-oxide. By comparing the rate of N-oxide formation in the presence and absence of specific inhibitors, the relative contribution of CYP and FMO enzymes can be determined. For example, a significant reduction in N-oxide formation in the presence of methimazole would strongly suggest the involvement of FMOs.

Enzyme Kinetics

By measuring the rate of ropivacaine N-oxide formation at various ropivacaine concentrations, key enzyme kinetic parameters can be determined by fitting the data to the Michaelis-Menten equation.

ParameterDescriptionExample Value
Km (Michaelis Constant) The substrate concentration at which the reaction rate is half of Vmax. It reflects the affinity of the enzyme for the substrate.50 µM
Vmax (Maximum Velocity) The maximum rate of the reaction when the enzyme is saturated with the substrate.100 pmol/min/mg protein
CLint (Intrinsic Clearance) The ratio of Vmax to Km, representing the metabolic efficiency of the enzyme at low substrate concentrations.2.0 µL/min/mg protein

This table presents hypothetical data for illustrative purposes.

Conclusion

While the major metabolic pathways of ropivacaine via CYP1A2 and CYP3A4 are well-established, the formation of ropivacaine N-oxide represents a less explored but potentially important metabolic route. Based on the chemical structure of ropivacaine and the known functions of drug-metabolizing enzymes, both CYPs and FMOs, particularly FMO3, are strong candidates for catalyzing this reaction. The detailed in vitro protocol presented in this guide provides a robust framework for researchers to investigate and characterize the N-oxidation of ropivacaine. A thorough understanding of all metabolic pathways is crucial for a complete picture of a drug's disposition and for predicting potential drug-drug interactions and inter-individual variability in patients.

References

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  • Irimie, M., Gherman, C., Butiulca, A., & Ostafe, V. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(1), 113.
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  • Zeisberger, E., Jukič, M., & Krek, M. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS.
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  • Irimie, M., Gherman, C., Butiulca, A., & Ostafe, V. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(1), 113.
  • Ekström, G., & Gunnarsson, U. B. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition, 24(9), 955–961.
  • Kuthiala, G., & Chaudhary, G. (2011). Ropivacaine: A review of its pharmacology and clinical use. Indian Journal of Anaesthesia, 55(2), 104–110.
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  • Ekström, G., & Gunnarsson, U. B. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition, 24(9), 955–961.
  • Hirota, K., Browne, T., Appadu, B. L., & Lambert, D. G. (2001). Effect of propofol on ropivacaine metabolism in human liver microsomes. British Journal of Anaesthesia, 87(3), 436–439.
  • Arlander, E., Ekström, G., Alm, C., Rane, A., & Bertilsson, L. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484–491.
  • The Norwegian Porphyria Centre (NAPOS). (n.d.). N01BB09 - Ropivacaine. Retrieved from [Link].

  • Zhang, J., & Cashman, J. R. (2017). Drug metabolism by flavin-containing monooxygenases of human and mouse. Expert Opinion on Drug Metabolism & Toxicology, 13(2), 167–181.
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  • Kavčič, H., Jug, U., Mavri, J., & Umek, N. (2023). Antioxidant activity of lidocaine, bupivacaine, and ropivacaine in aqueous and lipophilic environments: an experimental and computational study. Frontiers in Pharmacology, 14, 1189912.
  • Arlander, E., Ekström, G., Alm, C., Rane, A., & Bertilsson, L. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484–491.
  • Phillips, I. R., & Shephard, E. A. (2020). Flavin-containing monooxygenase 3 (FMO3): genetic variants and their consequences for drug metabolism and disease. Xenobiotica, 50(1), 19–33.
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  • Catu, L. I., & Niculescu, G. (2014). Flavin Containing Monooxygenases and Metabolism of Xenobiotics. Farmacia, 62(1), 1–12.
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  • Obach, R. S. (2019). In Vitro Drug Metabolism Studies Using Human Liver Microsomes. In Methods in Molecular Biology (Vol. 1991, pp. 13–26). Humana Press.
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  • Wu, R. F., Liao, C. X., Tomita, S., Ichikawa, Y., & Terada, L. S. (2004). Porcine FAD-containing Monooxygenase Metabolizes Lidocaine, Bupivacaine and Propranolol in Vitro. Life Sciences, 75(8), 1011–1019.
  • Irimie, M., Gherman, C., Butiulca, A., & Ostafe, V. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 29(1), 113.
  • Hansen, T. G. (2004). Ropivacaine: a pharmacological review. Expert Review of Clinical Pharmacology, 4(5), 781–791.
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  • Park, W. S., Kim, H. J., Park, C. S., & Kim, S. H. (2015). Ropivacaine-Induced Contraction Is Attenuated by Both Endothelial Nitric Oxide and Voltage-Dependent Potassium Channels in Isolated Rat Aortae. Korean Journal of Physiology & Pharmacology, 19(6), 503–509.

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Exploratory

An In-depth Technical Guide to Forced Degradation Studies of Ropivacaine

Abstract This technical guide provides a comprehensive framework for designing, executing, and interpreting forced degradation studies for the local anesthetic, ropivacaine. As a critical component of the drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for designing, executing, and interpreting forced degradation studies for the local anesthetic, ropivacaine. As a critical component of the drug development and regulatory submission process, these studies are essential for elucidating degradation pathways, identifying potential degradation byproducts, and developing stability-indicating analytical methods. This document delves into the regulatory basis, experimental design, advanced analytical techniques, and known degradation profiles of ropivacaine under various stress conditions, including hydrolytic, oxidative, thermal, and photolytic stress. It is intended for researchers, analytical scientists, and drug development professionals seeking to ensure the safety, efficacy, and stability of ropivacaine drug substances and products.

Introduction: The Imperative for Stress Testing Ropivacaine

Ropivacaine, an S-enantiomer amide local anesthetic, is valued for its long duration of action and reduced cardiotoxicity compared to its predecessor, bupivacaine[1][2]. Its chemical stability is a cornerstone of its safety and efficacy profile. Forced degradation, or stress testing, is a process that intentionally degrades a drug substance using conditions more severe than accelerated stability testing[3]. The primary objectives of performing forced degradation studies on ropivacaine are multifaceted and scientifically crucial:

  • Elucidation of Degradation Pathways: To understand the chemical breakdown of the ropivacaine molecule under stress, which helps in identifying its intrinsic stability characteristics[3][4].

  • Identification of Degradation Products (DPs): To isolate and structurally characterize byproducts that could form during manufacturing, shipping, or storage. This is vital as DPs can have different pharmacological or toxicological profiles.

  • Development and Validation of Stability-Indicating Methods (SIMs): To create and validate analytical methods, typically High-Performance Liquid Chromatography (HPLC), that can accurately separate and quantify ropivacaine in the presence of its DPs and any process impurities[3][4]. This is a mandatory regulatory requirement.

  • Informing Formulation and Packaging Development: Understanding how ropivacaine degrades helps in selecting excipients and container closure systems that enhance the stability of the final drug product[5][6].

Forced degradation studies are mandated by global regulatory bodies, including the International Council for Harmonisation (ICH), as outlined in guideline Q1A(R2)[3][7][8]. The goal is not to completely destroy the drug but to achieve a target degradation of 5-20%, which is sufficient to produce and identify byproducts without generating secondary or irrelevant products[7][9].

Regulatory Framework: Adherence to ICH Guidelines

The ICH Q1A(R2) guideline is the authoritative standard for stability testing and requires stress testing to be performed on the drug substance[7][8]. This guideline specifies the key stress conditions that must be investigated to demonstrate the intrinsic stability of the molecule.

Key Stress Conditions Mandated by ICH Q1A(R2): [5][7]

  • Hydrolysis: Across a pH range (acidic, neutral, and alkaline).

  • Oxidation: Using a suitable oxidizing agent.

  • Photolysis: Exposure to a combination of UV and visible light.

  • Thermal: At elevated temperatures.

These studies are fundamental to the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission and provide the scientific foundation for setting re-test periods for the drug substance and shelf-life for the drug product[8][10].

Experimental Design & Protocols for Ropivacaine Degradation

A systematic approach is essential for conducting meaningful forced degradation studies. The choice of stressors and their intensity should be based on the chemical structure of ropivacaine, an N-alkyl piperidine carboxamide derivative, which suggests potential susceptibility to hydrolysis of the amide bond and oxidation.

General Workflow

The overall process follows a logical sequence from stress application to data analysis.

G cluster_0 Phase 1: Stress Application cluster_1 Phase 2: Analysis cluster_2 Phase 3: Characterization A Prepare Ropivacaine Solution B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) A->B C Neutralize/Quench Reaction (if applicable) B->C E Analyze Stressed Samples C->E D Develop Stability-Indicating HPLC/UPLC Method D->E F Quantify Degradation (%) E->F H Identify DPs using LC-MS/MS F->H Mass Balance Check G Perform Peak Purity Analysis G->H I Elucidate DP Structure H->I G ropivacaine Ropivacaine (C17H26N2O) hydrolysis_node Hydrolysis (Acidic/Alkaline) ropivacaine->hydrolysis_node dp1 2,6-Dimethylaniline (C8H11N) hydrolysis_node->dp1 Amide Bond Cleavage dp2 1-propylpiperidine- 2-carboxylic acid hydrolysis_node->dp2 Amide Bond Cleavage

Sources

Exploratory

ropivacaine N-oxide as a ropivacaine impurity

An In-Depth Technical Guide to Ropivacaine N-oxide as a Pharmaceutical Impurity Authored by: A Senior Application Scientist Introduction Ropivacaine is a long-acting local anesthetic of the amino amide class, widely util...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Ropivacaine N-oxide as a Pharmaceutical Impurity

Authored by: A Senior Application Scientist

Introduction

Ropivacaine is a long-acting local anesthetic of the amino amide class, widely utilized for surgical anesthesia and acute pain management.[1] Its clinical efficacy stems from the reversible blockade of sodium ion channels in nerve fibers, which prevents the generation and conduction of nerve impulses.[2][3] Ropivacaine is marketed as the pure S-(-)-enantiomer, a formulation choice that reduces its cardiotoxic potential compared to its racemic predecessor, bupivacaine.[4][5]

In the landscape of pharmaceutical development and manufacturing, ensuring the purity of an Active Pharmaceutical Ingredient (API) is paramount. Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH), mandate rigorous characterization and control of impurities. These substances, even in minute quantities, can impact the safety and efficacy of the final drug product.[6]

This guide provides a comprehensive technical overview of Ropivacaine N-oxide (C₁₇H₂₆N₂O₂), a known impurity and metabolite of ropivacaine.[7][8][9] We will delve into its formation, analytical detection, and control strategies, offering field-proven insights for researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of ropivacaine formulations.

Profile of Ropivacaine N-oxide: Formation and Physicochemical Characteristics

Ropivacaine N-oxide is formed through the oxidation of the tertiary amine nitrogen atom within the piperidine ring of the ropivacaine molecule. This transformation can occur through two primary routes: as a metabolic byproduct following administration or as a degradant formed during the manufacturing or storage of the drug substance under oxidative conditions.

In a biological context, ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), leading to hydroxylated and N-dealkylated products.[2][10] The formation of N-oxides is a common metabolic pathway for drugs containing tertiary amine functionalities. As a process-related or degradation impurity, its formation is often linked to oxidative stress, where exposure to oxidizing agents, light, or elevated temperatures can trigger its creation.

Diagram 1: Chemical Structures of Ropivacaine and Ropivacaine N-oxide

G cluster_0 Ropivacaine cluster_1 Ropivacaine N-oxide ropivacaine ropivacaine ropivacaine_n_oxide ropivacaine_n_oxide ropivacaine->ropivacaine_n_oxide Oxidation (Metabolism or Degradation)

Caption: Comparative structures of Ropivacaine and its N-oxide impurity.

The distinct physicochemical properties of Ropivacaine N-oxide are critical for developing selective analytical methods.

PropertyRopivacaineRopivacaine N-oxideReference(s)
CAS Number 84057-95-41391053-59-0[1][11]
Molecular Formula C₁₇H₂₆N₂OC₁₇H₂₆N₂O₂[1][7]
Molecular Weight 274.41 g/mol 290.40 g/mol [1][12]
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide[7][13]

Regulatory Imperative and Impact on Drug Quality

The presence of impurities can alter the therapeutic effect or introduce toxicity. Therefore, pharmacopeial monographs, such as those from the United States Pharmacopeia (USP), establish strict limits on impurities in drug substances and products. For Ropivacaine Hydrochloride, the USP specifies a limit for total impurities of not more than (NMT) 0.5%.[14] While specific limits for Ropivacaine N-oxide are not individually listed in general monographs, it falls under the umbrella of total and unspecified impurities, which must be controlled within acceptable levels.

The core principle behind this control is that the safety profile of a drug is established during clinical trials with a specific impurity profile. Any deviation, such as the emergence of a new impurity or an existing one at a higher level, could invalidate the established safety and efficacy data.

Analytical Strategies for Identification and Quantification

A robust, stability-indicating analytical method (SIAM) is the cornerstone of any impurity control strategy. Such a method must be able to accurately quantify the API while separating it from all potential impurities and degradation products.

Forced Degradation: The Foundation of a Stability-Indicating Method

Forced degradation (or stress testing) is an essential first step in developing a SIAM.[6] By subjecting the drug substance to harsh conditions—acidic, basic, oxidative, thermal, and photolytic—we can purposefully generate degradation products, including Ropivacaine N-oxide.[15][16] This process serves two primary functions:

  • Elucidating Degradation Pathways: It helps identify potential degradants that could arise during the product's shelf life.[6]

  • Method Specificity: It proves that the analytical method can distinguish the API from its degradants, ensuring accurate measurement.[16][17]

Diagram 2: Forced Degradation Experimental Workflow

G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis API Ropivacaine API Sample Acid Acid Hydrolysis (e.g., 1N HCl, 90°C) API->Acid Base Base Hydrolysis (e.g., 1N NaOH, 90°C) API->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) API->Oxidation Thermal Thermal (e.g., 105°C, 24h) API->Thermal Photo Photolytic (ICH Q1B) API->Photo Analysis Analyze via RP-HPLC / LC-MS Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis PeakPurity Assess Peak Purity & Identify Degradants Analysis->PeakPurity

Caption: Standard workflow for forced degradation studies of a drug substance.

Protocol: Oxidative Forced Degradation of Ropivacaine

Objective: To intentionally generate oxidative degradation products of ropivacaine, including Ropivacaine N-oxide, for analytical method development.

Materials:

  • Ropivacaine Hydrochloride API

  • 3% Hydrogen Peroxide (H₂O₂) solution

  • HPLC-grade water and acetonitrile

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of Ropivacaine Hydrochloride and dissolve it in a suitable solvent (e.g., water) in a 10 mL volumetric flask.

  • Stress Application: Add 1 mL of 3% H₂O₂ to the flask.

  • Incubation: Store the solution at room temperature, protected from light, for 12-24 hours.[16] The duration may be adjusted based on the observed degradation rate. The goal is to achieve a target degradation of 5-20% of the parent API.

  • Neutralization/Quenching (if necessary): If the reaction is ongoing, it can be quenched by dilution with the mobile phase.

  • Analysis: Dilute the stressed sample to a suitable concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using a developed HPLC or LC-MS method.

  • Control: Prepare an unstressed control sample by dissolving the API in the solvent without the stress agent and analyze it alongside the stressed sample.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Quantification

Reversed-phase HPLC (RP-HPLC) is the most common and reliable technique for separating and quantifying ropivacaine from its impurities.[18] The method leverages the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (like C18) and a polar mobile phase.

Protocol: Stability-Indicating RP-HPLC Method for Ropivacaine

Objective: To separate and quantify Ropivacaine and Ropivacaine N-oxide in a drug substance sample. This protocol is a synthesized example based on common practices.[15][19]

Chromatographic Conditions:

ParameterConditionReference(s)
Column C18, 250 mm x 4.6 mm, 5 µm particle size[15][19]
Mobile Phase Acetonitrile and Phosphate Buffer (pH adjusted) in a gradient or isocratic elution. A typical starting point is a 34:66 (v/v) ratio of acetonitrile to buffer.[15]
Flow Rate 0.9 - 1.5 mL/min[15][19]
Detector UV at 220 nm or 270 nm[15][19]
Column Temp. Ambient or controlled (e.g., 40 °C)[16]
Injection Vol. 20 µL[19]

Procedure:

  • Standard Preparation: Prepare a stock solution of Ropivacaine N-oxide reference standard at a known concentration (e.g., 100 µg/mL). Prepare a working standard at the specification limit (e.g., 0.1% of the API test concentration, which would be 1 µg/mL if the API is tested at 1 mg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Ropivacaine drug substance in the mobile phase to achieve a final concentration of approximately 1.0 mg/mL.

  • Chromatographic Run: Inject the blank (mobile phase), the reference standard, and the sample solution into the HPLC system.

  • Data Analysis:

    • Identify the Ropivacaine N-oxide peak in the sample chromatogram by comparing its retention time with that of the reference standard.

    • Calculate the amount of Ropivacaine N-oxide in the sample using the peak area response and the concentration of the reference standard.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): For Unambiguous Identification

For definitive structural confirmation and highly sensitive quantification, LC-MS/MS is the preferred method.[10][20] It provides molecular weight information and fragmentation patterns that act as a "fingerprint" for the impurity. In a research or investigation setting, LC-MS is invaluable for identifying unknown peaks observed during HPLC analysis of stressed samples. For routine quantification, particularly at low levels, the Multiple Reaction Monitoring (MRM) mode offers exceptional selectivity and sensitivity.[20]

Diagram 3: Analytical Workflow for Impurity Control

G Start Drug Substance Batch SamplePrep Sample Preparation (Dissolve to 1 mg/mL) Start->SamplePrep HPLCScreen Inject into Validated RP-HPLC System SamplePrep->HPLCScreen DetectImpurity Impurity Peak Detected? HPLCScreen->DetectImpurity Quantify Quantify Impurity (vs. Reference Standard) DetectImpurity->Quantify Yes Pass Batch Passes QC DetectImpurity->Pass No Compare Compare to Specification Limit (e.g., < 0.15%) Quantify->Compare Compare->Pass Within Limit Fail Batch Fails QC (Initiate OOS Investigation) Compare->Fail Exceeds Limit Identify Characterize with LC-MS/MS (If unknown impurity) Fail->Identify

Sources

Foundational

Ropivacaine N-Oxide: A Comprehensive Technical Guide for Drug Development Professionals

Introduction: The Significance of Ropivacaine N-Oxide in Pharmaceutical Development Ropivacaine, a widely utilized long-acting amide local anesthetic, undergoes extensive metabolism in the body, leading to the formation...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Ropivacaine N-Oxide in Pharmaceutical Development

Ropivacaine, a widely utilized long-acting amide local anesthetic, undergoes extensive metabolism in the body, leading to the formation of various metabolites. Among these, Ropivacaine N-Oxide emerges as a notable product of oxidative metabolism. As a significant metabolite and potential impurity in the drug substance, a thorough understanding of the physicochemical properties, stability, and analytical methodologies for Ropivacaine N-Oxide is paramount for researchers, scientists, and drug development professionals. This in-depth technical guide provides a comprehensive overview of Ropivacaine N-Oxide, offering critical insights for robust analytical method development, stability testing, and overall drug safety assessment. While specific experimental data for Ropivacaine N-Oxide is limited in publicly available literature, this guide synthesizes known information about the parent compound, Ropivacaine, with established principles of amine N-oxide chemistry to provide a holistic and practical resource.

Physicochemical Properties of Ropivacaine N-Oxide: A Comparative Perspective

The introduction of an N-oxide functionality significantly alters the physicochemical properties of the parent tertiary amine, Ropivacaine. These changes have profound implications for its biological fate and analytical behavior.

Molecular Structure and Inferred Properties

Ropivacaine N-Oxide retains the core structure of Ropivacaine with the addition of an oxygen atom to the nitrogen of the piperidine ring. This modification introduces a highly polar N+-O- dative bond, which is expected to increase the molecule's overall polarity and hydrophilicity compared to Ropivacaine.[1]

Table 1: Physicochemical Properties of Ropivacaine and Computed Properties of Ropivacaine N-Oxide

PropertyRopivacaineRopivacaine N-Oxide (Computed)Reference
Chemical Formula C₁₇H₂₆N₂OC₁₇H₂₆N₂O₂[2]
Molecular Weight 274.40 g/mol 290.40 g/mol [2]
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidine-2-carboxamide[2]
XLogP3 3.33.1[2]
Polar Surface Area 32.3 Ų47.2 Ų[2]
pKa 8.1Not Available
Melting Point Not AvailableNot Available
Boiling Point Not AvailableNot Available
Solubility Sparingly soluble in waterExpected to have higher water solubility[1]

Note: The properties for Ropivacaine N-Oxide are largely computed or inferred based on the general characteristics of amine N-oxides.

The increased polarity of Ropivacaine N-Oxide suggests a higher affinity for aqueous environments and potentially altered membrane permeability compared to its parent drug. This has direct consequences for its absorption, distribution, and excretion profile in vivo.

Synthesis and Chemical Stability: Considerations for a Key Metabolite

The synthesis and stability of Ropivacaine N-Oxide are critical aspects for its use as a reference standard in analytical methods and for understanding its behavior as a degradation product.

Synthetic Pathway: Oxidation of the Tertiary Amine

Synthesis Ropivacaine Ropivacaine Ropivacaine_N_Oxide Ropivacaine N-Oxide Ropivacaine->Ropivacaine_N_Oxide Oxidation OxidizingAgent Oxidizing Agent (e.g., H₂O₂, m-CPBA) OxidizingAgent->Ropivacaine_N_Oxide

Caption: General synthetic scheme for Ropivacaine N-Oxide.

Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA).[1] The reaction conditions are typically mild to prevent degradation of the amide functionality.

Chemical Stability and Degradation Pathways

Ropivacaine N-Oxide, as an amine N-oxide, is susceptible to specific degradation pathways, particularly under reductive and oxidative stress conditions.

Forced degradation studies on Ropivacaine have shown that under oxidative stress (e.g., using hydrogen peroxide), Ropivacaine N-Oxide is a potential degradation product.[3] This highlights the importance of controlling oxidative conditions during the manufacturing and storage of Ropivacaine to minimize the formation of this impurity.

A key characteristic of N-oxides is their potential to be reduced back to the parent tertiary amine.[4] This retroconversion can occur in vivo, mediated by enzymes, and is also a consideration during sample handling and analysis, especially in biological matrices that may contain reducing agents.[4][5]

A Material Safety Data Sheet for Ropivacaine N-Oxide indicates that the compound is stable under normal conditions of use, storage, and transport but is incompatible with strong oxidizing agents. It is recommended to store the compound at refrigerator temperatures (2-8°C) for long-term stability.[6]

Analytical Methodologies for Ropivacaine N-Oxide

The development of robust and specific analytical methods is crucial for the accurate quantification of Ropivacaine N-Oxide, both as a metabolite in biological matrices and as a potential impurity in the drug substance.

Chromatographic Separation: A Stability-Indicating Approach

A stability-indicating high-performance liquid chromatography (HPLC) method is essential to separate Ropivacaine N-Oxide from Ropivacaine and other potential degradation products. While a specific validated method for Ropivacaine N-Oxide is not published, the principles of developing such a method for amine N-oxides are well-established.

Protocol: Development of a Stability-Indicating RP-HPLC Method

  • Column Selection: A reversed-phase C18 column is a suitable starting point due to the non-polar nature of the Ropivacaine backbone.

  • Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is recommended. The gradient should be optimized to achieve adequate resolution between Ropivacaine, Ropivacaine N-Oxide, and other potential impurities. Due to the increased polarity of the N-oxide, it is expected to elute earlier than the parent drug.

  • Detection: UV detection is a common method for the analysis of Ropivacaine. The detection wavelength should be optimized to provide adequate sensitivity for both the parent drug and the N-oxide.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed on Ropivacaine N-Oxide under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). The method should demonstrate the ability to separate the intact N-oxide from its degradation products.

HPLC_Workflow cluster_Preparation Sample Preparation cluster_Analysis HPLC Analysis cluster_Data Data Processing Standard Standard Solution (Ropivacaine N-Oxide) HPLC RP-HPLC System (C18 Column, Gradient Elution) Standard->HPLC Sample Test Sample (e.g., stressed drug substance) Sample->HPLC Detector UV Detector HPLC->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification & Purity Assessment Chromatogram->Quantification

Caption: Workflow for a stability-indicating HPLC method.

Mass Spectrometry for Identification and Quantification

Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for the unambiguous identification and sensitive quantification of Ropivacaine N-Oxide. LC-MS can differentiate between N-oxides and hydroxylated metabolites, which can have the same nominal mass. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide structural confirmation.

Metabolic Profile and Toxicological Insights

Understanding the metabolic fate and potential toxicity of Ropivacaine N-Oxide is essential for a comprehensive safety assessment of Ropivacaine.

Formation and Metabolic Fate

Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes.[4] While the major metabolites are 3'-hydroxyropivacaine and 2',6'-pipecoloxylidide, the formation of N-oxides is a known metabolic pathway for tertiary amines.[4][7] The formation of Ropivacaine N-Oxide is likely a result of N-oxygenation of the piperidine nitrogen.

Once formed, Ropivacaine N-Oxide can undergo further metabolism. A significant pathway for N-oxides is their reduction back to the parent tertiary amine, a reaction that can be catalyzed by both hepatic enzymes and intestinal microflora.[4] This retroconversion can contribute to the overall pharmacokinetic profile of the parent drug.

Metabolism Ropivacaine Ropivacaine N_Oxidation N-Oxidation (CYP450, FMOs) Ropivacaine->N_Oxidation Ropivacaine_N_Oxide Ropivacaine N-Oxide N_Oxidation->Ropivacaine_N_Oxide Reduction Reduction (Hepatic Enzymes, Gut Microbiota) Ropivacaine_N_Oxide->Reduction Reduction->Ropivacaine Retroconversion

Sources

Exploratory

A Technical Guide to Sourcing and Utilizing Ropivacaine N-Oxide Reference Standards for Pharmaceutical Research and Development

Introduction: The Critical Role of Metabolite Reference Standards in Drug Development Ropivacaine, a widely used local anesthetic, undergoes metabolism in the body to form various metabolites, among which Ropivacaine N-O...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Reference Standards in Drug Development

Ropivacaine, a widely used local anesthetic, undergoes metabolism in the body to form various metabolites, among which Ropivacaine N-Oxide is a significant product.[1][2] For researchers, scientists, and drug development professionals, the accurate identification and quantification of such metabolites are paramount for comprehensive pharmacokinetic studies, safety assessments, and the development of robust analytical methods. This necessitates the use of high-purity, well-characterized reference standards.

This in-depth technical guide provides a comprehensive overview of the commercial landscape for Ropivacaine N-Oxide reference standards. It is designed to equip you with the scientific and regulatory knowledge to confidently source, qualify, and utilize these critical reagents in your laboratory. We will delve into the intricacies of supplier selection, the interpretation of a Certificate of Analysis (CoA), and the practical application of the reference standard, all within the framework of international regulatory guidelines.

Understanding Ropivacaine N-Oxide: A Chemical and Analytical Perspective

Ropivacaine N-Oxide, with the CAS number 1391053-59-0, is the N-oxidized metabolite of Ropivacaine.[1][2][3] The introduction of the N-oxide functional group significantly alters the polarity and chemical properties of the parent molecule, which has implications for its analytical behavior.

Synthesis and Characterization: What to Expect from a High-Quality Standard

While specific proprietary synthesis methods for commercially available Ropivacaine N-Oxide are not always disclosed, the general synthesis of tertiary amine N-oxides involves the oxidation of the corresponding tertiary amine. Common oxidizing agents include hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). The synthesis of Ropivacaine itself often starts from (S)-pipecolic acid and involves N-alkylation and amidation steps. The N-oxidation of Ropivacaine would be the final step in the formation of its N-oxide metabolite.

A reliable Ropivacaine N-Oxide reference standard must be accompanied by comprehensive characterization data to confirm its identity and purity. This typically includes:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are essential for structural elucidation. The N-oxidation of the piperidine nitrogen in Ropivacaine is expected to cause a downfield shift of the neighboring protons and carbons in the NMR spectra.[3][4][5][6]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular weight of Ropivacaine N-Oxide (C₁₇H₂₆N₂O₂), which is 290.40 g/mol .[1][3] Tandem MS (MS/MS) can provide fragmentation patterns useful for structural confirmation.

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the N-O group, typically in the range of 928-971 cm⁻¹.

  • Purity Determination: The purity of the reference standard is typically determined by High-Performance Liquid Chromatography (HPLC) with UV detection, often with a purity of ≥95% being acceptable for most applications.

Commercial Suppliers of Ropivacaine N-Oxide Reference Standards

Several reputable suppliers offer Ropivacaine N-Oxide reference standards. The following table provides a comparative overview of some of the key players in the market. It is important to note that product specifications and availability may change, so it is always recommended to consult the supplier's website for the most up-to-date information.

SupplierProduct NameCAS NumberMolecular FormulaPurityAdditional Information
LGC Standards Ropivacaine N-Oxide1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.Part of their impurity reference materials portfolio.[7]
Biosynth Ropivacaine N-Oxide1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.Marketed as an impurity standard and for R&D.
Pharmaffiliates Ropivacaine N-Oxide1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.Listed under Ropivacaine impurities.[5]
Axios Research Ropivacaine N-Oxide (Mixture of Diastereomers)1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.Stated to be a fully characterized chemical compound.
Simson Pharma Ropivacaine N-Oxide (R isomer)Not AvailableC₁₇H₂₆N₂O₂Not specified on the website, CoA available.Accompanied by a Certificate of Analysis.[8]
Acanthus Research Ropivacaine N-Oxide1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.Categorized under Drug Metabolites Reference Standards.
Clearsynth Ropivacaine N-Oxide1391053-59-0C₁₇H₂₆N₂O₂≥90% by HPLCMarketed as a metabolite of Ropivacaine.[1]
Santa Cruz Biotechnology Ropivacaine N-oxide1391053-59-0C₁₇H₂₆N₂O₂Not specified on the website, CoA available.For research use only.[3]

Qualifying a Supplier: A Scientist's Checklist

Selecting a supplier for a critical reference standard should not be based on price alone. A thorough evaluation of the supplier's quality systems and the documentation they provide is essential.

Caption: Workflow for qualifying a reference standard supplier.

The Certificate of Analysis (CoA): Your Key to Quality Assurance

The Certificate of Analysis is the single most important document accompanying a reference standard. It is a formal declaration from the supplier that the product meets its specifications. A comprehensive CoA for a Ropivacaine N-Oxide reference standard should include the following:

  • Product Identification: Product name, catalog number, batch/lot number, and CAS number.

  • Chemical Information: Molecular formula, molecular weight, and chemical structure.

  • Physical Properties: Appearance (e.g., white solid).

  • Identity Confirmation: Evidence of identity, such as a statement confirming that the material conforms to the structure, often with references to the analytical techniques used (e.g., NMR, MS).

  • Purity Data: A clear statement of the purity, determined by a validated analytical method (typically HPLC). The chromatogram should be provided, showing the main peak and any impurities.

  • Analytical Methods: A brief description of the analytical methods used for identity and purity assessment.

  • Storage Conditions: Recommended storage temperature and conditions (e.g., protect from light).

  • Signature of Authorized Personnel: This confirms that the data has been reviewed and approved.

Practical Application: Handling, Storage, and Use of Ropivacaine N-Oxide Reference Standard

Proper handling and storage are crucial to maintain the integrity of your Ropivacaine N-Oxide reference standard.

Handling and Storage Protocol:
  • Upon Receipt: Visually inspect the container for any damage.

  • Storage: Store the reference standard at the temperature recommended by the supplier, typically refrigerated (2-8 °C) or frozen (-20 °C). Protect from light and moisture.

  • Aliquoting: To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots of stock solutions.

  • Weighing: Allow the container to equilibrate to room temperature before opening to prevent condensation. Use a calibrated analytical balance for accurate weighing.

  • Solution Preparation: Use high-purity solvents (e.g., HPLC-grade methanol or acetonitrile) to dissolve the reference standard.

Sample Protocol: Preparation of a Stock Solution and Use in a Stability-Indicating HPLC Method

This protocol outlines the preparation of a stock solution of Ropivacaine N-Oxide and its use in a generic stability-indicating HPLC method.

1. Preparation of a 1 mg/mL Stock Solution:

  • Accurately weigh approximately 10 mg of the Ropivacaine N-Oxide reference standard into a 10 mL volumetric flask.

  • Dissolve the standard in HPLC-grade methanol and make up to the mark.

  • Sonicate for 5 minutes to ensure complete dissolution.

2. HPLC Method Parameters (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 20 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

3. System Suitability:

  • Prepare a working solution of Ropivacaine N-Oxide at a suitable concentration (e.g., 10 µg/mL).

  • Inject the solution six times. The relative standard deviation (RSD) of the peak area should be less than 2.0%.

4. Forced Degradation Studies:

Forced degradation studies are essential for developing and validating a stability-indicating method.[1][7][8][9][10][11][12] These studies involve subjecting the drug substance to stress conditions to generate potential degradation products.

Caption: Forced degradation workflow for method validation.

Regulatory Context: Adherence to International Guidelines

The use of reference standards in the pharmaceutical industry is governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the European Pharmacopoeia (EP) provide the framework for the qualification and use of reference standards.

  • ICH Q7 (Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients): This guideline emphasizes the importance of using primary reference standards obtained from officially recognized sources where available. When a primary standard is not available, a secondary standard that is well-characterized and tested against a primary standard should be used.

  • USP General Chapter <11>: This chapter provides guidance on the use of USP Reference Standards. While Ropivacaine Hydrochloride has a USP monograph, Ropivacaine N-Oxide may not.[9][11] In such cases, a well-characterized, in-house or commercially sourced reference standard is required.

  • European Pharmacopoeia (EP): Similar to the USP, the EP provides official reference standards. For substances not covered by a monograph, a well-characterized standard is necessary.

Conclusion

The selection and use of a Ropivacaine N-Oxide reference standard is a critical step in the development of robust and reliable analytical methods for this important metabolite. By understanding the chemical nature of the compound, carefully qualifying commercial suppliers, meticulously scrutinizing the Certificate of Analysis, and adhering to best practices for handling and application, researchers can ensure the accuracy and integrity of their data. This, in turn, contributes to the overall quality and safety of pharmaceutical products.

References

  • Comparative 1 H and 13 C NMR Data for tertiary Amine N-Oxides and Rel
  • stability-indicating hplc method: Topics by Science.gov. (n.d.).
  • Patel, K. M., & Patel, A. D. (n.d.). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method.
  • Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (n.d.).
  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. (2024). Journal of the American Chemical Society.
  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (n.d.).
  • Studies in tertiary amine oxides. Part V—carbon‐13 nuclear magnetic resonance spectra of some N‐aryl tertiary amines, the corresponding N‐oxides and the meisenheimer rearrangement products. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.).
  • Assembling examples of N‐alkylated and N‐arylated 4‐aryl‐2‐piperidones. (n.d.).
  • Studies in tertiary amine oxides. Part V—carbon‐13 nuclear magnetic resonance spectra of some N‐aryl tertiary amines, the corresponding N‐oxides and the meisenheimer rearrangement products. (1982). Semantic Scholar.
  • Improved preparation of tertiary amine N-oxides. (n.d.). The Journal of Organic Chemistry.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (n.d.).
  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (n.d.). PubMed Central.
  • Stability indicating RP-HPLC method: Significance and symbolism. (n.d.).
  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. (2020). PubMed Central.
  • STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR. (n.d.).
  • Synthesis and characterization of N-oxides and metabolites of anti-psychotic drug, Aripiprazole. (n.d.).
  • WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ropivacaine Utilizing Ropivacaine N-Oxide as a Reference Standard for Purity and Assay Determinations

Abstract This application note presents a detailed protocol for the use of Ropivacaine N-Oxide as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of Ropivacaine hydrochloride. Ropivacai...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed protocol for the use of Ropivacaine N-Oxide as a reference standard in the High-Performance Liquid Chromatography (HPLC) analysis of Ropivacaine hydrochloride. Ropivacaine N-Oxide, a known metabolite and potential impurity, serves as a critical component for method validation, system suitability, and the accurate quantification of impurities in Ropivacaine drug substance and drug product.[1][2][3] The methodologies outlined herein are grounded in established principles of analytical chemistry and adhere to the validation framework set forth by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[4][5][6] This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry.

Introduction: The Analytical Imperative for Ropivacaine Purity

Ropivacaine, chemically known as (S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide, is a widely used long-acting local anesthetic.[7] Its clinical efficacy and safety are directly linked to its purity and the profile of any related substances. Regulatory bodies, including those adhering to the United States Pharmacopeia (USP) and European Pharmacopoeia (EP), mandate stringent control over the impurity profile of active pharmaceutical ingredients (APIs).[8][9][10][11]

Ropivacaine N-Oxide, with the chemical formula C17H26N2O2, is a primary oxidative metabolite and a potential impurity formed during synthesis or degradation.[1][2][3][12] As such, a highly specific and sensitive analytical method is required to separate and quantify Ropivacaine from its N-oxide and other related compounds. The availability of a well-characterized Ropivacaine N-Oxide reference standard is paramount for this purpose, enabling the validation of analytical procedures and ensuring the quality and consistency of the final drug product.[13]

Causality in Method Development: The choice of HPLC is predicated on its high resolving power, sensitivity, and reproducibility, making it the gold standard for pharmaceutical purity and assay testing. The use of Ropivacaine N-Oxide as a reference standard is a proactive measure to control a known impurity, ensuring that the analytical method is "fit for purpose" as defined by ICH guidelines.[4][14]

Materials and Instrumentation

Reagents and Standards
  • Ropivacaine Hydrochloride Reference Standard (USP or EP grade)

  • Ropivacaine N-Oxide Reference Standard (Characterized, purity ≥95%)[12][13]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium Phosphate Monobasic (ACS grade or higher)

  • Orthophosphoric Acid (ACS grade or higher)

  • Water (HPLC grade, 18.2 MΩ·cm)

Instrumentation
  • HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Analytical balance (0.01 mg readability).

  • pH meter.

  • Volumetric glassware (Class A).

  • Sonicator.

Experimental Protocols

Preparation of Solutions

3.1.1. Mobile Phase Preparation (Phosphate Buffer:Acetonitrile) The selection of a buffered mobile phase is critical for maintaining a consistent pH, which ensures reproducible retention times for ionizable compounds like Ropivacaine and its N-oxide.

  • Buffer Preparation (25 mM Potassium Phosphate, pH 3.0): Dissolve 3.4 g of potassium phosphate monobasic in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with orthophosphoric acid.

  • Mobile Phase A: 100% of the prepared 25 mM Phosphate Buffer, pH 3.0.

  • Mobile Phase B: 100% Acetonitrile.

  • Degassing: Degas both mobile phases for at least 15 minutes using sonication or an inline degasser before use.

3.1.2. Standard Solution Preparation

  • Ropivacaine N-Oxide Stock Standard (S1 - 100 µg/mL): Accurately weigh approximately 10 mg of Ropivacaine N-Oxide reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Ropivacaine Stock Standard (S2 - 1000 µg/mL): Accurately weigh approximately 25 mg of Ropivacaine HCl reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • System Suitability Solution (SSS): Prepare a solution containing approximately 2 µg/mL of Ropivacaine N-Oxide and 100 µg/mL of Ropivacaine HCl by appropriately diluting the stock standards (S1 and S2) with the diluent. This solution is used to verify the resolution between the analyte and its N-oxide.

  • Working Standard for Assay (100 µg/mL): Dilute the Ropivacaine Stock Standard (S2) with the diluent to achieve a final concentration of 100 µg/mL.

3.1.3. Sample Solution Preparation (for Drug Substance)

  • Accurately weigh approximately 25 mg of Ropivacaine HCl drug substance into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent to obtain a nominal concentration of 1000 µg/mL.

  • Further dilute this solution to a working concentration of 100 µg/mL for assay analysis.

HPLC Chromatographic Conditions

The following conditions have been optimized for the separation of Ropivacaine and Ropivacaine N-Oxide. A C18 stationary phase is chosen for its hydrophobic selectivity, suitable for retaining and separating these moderately polar compounds.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 25 mM KH2PO4, pH 3.0B: Acetonitrile
Gradient Program 0-5 min: 30% B5-15 min: 30% to 70% B15-17 min: 70% B17-18 min: 70% to 30% B18-25 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL
Run Time 25 minutes

Rationale for Gradient Elution: A gradient program is employed to ensure elution of both the main analyte (Ropivacaine) and its more polar N-oxide metabolite with good peak shape, while also allowing for the elution of any less polar impurities within a reasonable run time. The detection wavelength of 210 nm provides good sensitivity for both compounds.[15][16]

System Suitability Testing (SST)

Before initiating any sample analysis, the performance of the chromatographic system must be verified. This is a self-validating step to ensure the system is capable of providing accurate and precise results.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (SSS) five times.

  • Evaluate the following parameters based on the replicate injections:

Parameter Acceptance Criteria Purpose
Resolution (Rs) Rs between Ropivacaine and Ropivacaine N-Oxide peaks ≥ 2.0Ensures baseline separation of the two key compounds.
Tailing Factor (T) T ≤ 2.0 for the Ropivacaine peakConfirms good peak symmetry, which is crucial for accurate integration.
Relative Standard Deviation (%RSD) %RSD of peak area for Ropivacaine ≤ 2.0%Demonstrates the precision of the injection and detection system.

Diagram of the HPLC workflow for ensuring data integrity.

Ropivacaine_Analysis cluster_validation Method Validation (ICH Q2) Ropivacaine Ropivacaine (API) C₁₇H₂₆N₂O HPLC HPLC Method (Separation & Quantification) Ropivacaine->HPLC Assay N_Oxide Ropivacaine N-Oxide C₁₇H₂₆N₂O₂ (Impurity / Metabolite) N_Oxide->HPLC Impurity Profiling Specificity Specificity HPLC->Specificity Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision Linearity Linearity HPLC->Linearity

Caption: Analytical relationship and validation focus.

Calculations

5.1. Assay of Ropivacaine (% w/w)

Where:

  • Area_sample = Peak area of Ropivacaine in the sample solution

  • Area_std = Average peak area of Ropivacaine in the working standard solution

  • Conc_std = Concentration of the working standard solution (µg/mL)

  • Conc_sample = Concentration of the sample solution (µg/mL)

  • Purity_std = Purity of the Ropivacaine reference standard

5.2. Quantification of Ropivacaine N-Oxide (% w/w)

Where:

  • Area_impurity = Peak area of Ropivacaine N-Oxide in the sample solution

  • Area_std = Peak area of Ropivacaine in the working standard solution

  • Conc_std = Concentration of the Ropivacaine working standard (µg/mL)

  • Conc_sample = Concentration of the Ropivacaine sample solution (µg/mL)

  • RRF = Relative Response Factor (determined experimentally if not 1.0)

Conclusion

This application note provides a robust and reliable HPLC method for the analysis of Ropivacaine, leveraging Ropivacaine N-Oxide as a critical reference standard. The detailed protocols for solution preparation, chromatographic conditions, and system suitability ensure that the method is readily implementable in a quality control environment. Adherence to the validation principles outlined, in accordance with ICH guidelines, will ensure that the method is fit for its intended purpose: to guarantee the purity, safety, and efficacy of Ropivacaine drug products.

References

  • USP Monographs: Ropivacaine Hydrochloride. USP29-NF24.
  • ICH Q2(R2) Validation of analytical procedures . European Medicines Agency. Available at: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . AMSbiopharma. Available at: [Link]

  • Ropivacaine N-Oxide . PubChem, National Institutes of Health. Available at: [Link]

  • Ropivacaine Hydrochloride - USP-NF . USP. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). Available at: [Link]

  • ICH Q2(R2) – Complete Guide to Validation of Analytical Procedures . YouTube. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024 . FDA. Available at: [Link]

  • Ropivacaine Hydrochloride Injection - USP-NF ABSTRACT . USP. Available at: [Link]

  • Ropivacaine-impurities . Pharmaffiliates. Available at: [Link]

  • Pharmeuropa 36.1 just released . European Directorate for the Quality of Medicines & HealthCare. Available at: [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques . ResearchGate. Available at: [Link]

  • Ropivacaine Hydrochloride - USP-NF Revision Bulletin . USP. Available at: [Link]

  • ropivacaine hydrochloride monohydrate and its Impurities . Pharmaffiliates. Available at: [Link]

  • Ropivacaine N-Oxide (Mixture of Diastereomers) . Axios Research. Available at: [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies . MDPI. Available at: [Link]

  • Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC . Chinese Journal of Pharmaceuticals. Available at: [Link]

  • European Pharmacopoeia (Ph. Eur.) 11th Edition . EDQM. Available at: [Link]

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Application

Application Notes and Protocols for the Identification of Ropivacaine N-Oxide

Introduction: The Critical Role of Metabolite Identification in Ropivacaine Development Ropivacaine, a widely used long-acting amide local anesthetic, is valued for its favorable safety profile, particularly its reduced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Metabolite Identification in Ropivacaine Development

Ropivacaine, a widely used long-acting amide local anesthetic, is valued for its favorable safety profile, particularly its reduced cardiotoxicity compared to bupivacaine.[1] As with any therapeutic agent, a thorough understanding of its metabolic fate is paramount for a comprehensive assessment of its efficacy and safety.[2] The identification and characterization of metabolites are mandated by regulatory agencies like the U.S. Food and Drug Administration (FDA) to ensure that any pharmacologically active or potentially toxic metabolites are evaluated.[3][4][5] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the identification of Ropivacaine N-Oxide, a potential metabolite of Ropivacaine.

Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes. The major metabolic pathways are aromatic hydroxylation to 3'-hydroxy-ropivacaine (mediated by CYP1A2) and N-dealkylation to 2',6'-pipecoloxylidide (PPX) (catalyzed by CYP3A4).[2][6][7][8][9] The formation of N-oxide metabolites is a common pathway for compounds containing tertiary amine functionalities, such as Ropivacaine.[10] These reactions are often catalyzed by flavin-containing monooxygenases (FMOs) and to a lesser extent, by CYPs.[11][12] Ropivacaine N-Oxide is a plausible metabolite that warrants investigation during drug development.

This guide will provide in-depth protocols for the in vitro generation and subsequent identification of Ropivacaine N-Oxide using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a powerful analytical technique for metabolite identification.[13][14]

Physicochemical Properties of Ropivacaine and Ropivacaine N-Oxide

A fundamental understanding of the physicochemical properties of the parent drug and its potential metabolite is crucial for developing robust analytical methods.

PropertyRopivacaineRopivacaine N-OxideReference
Molecular Formula C₁₇H₂₆N₂OC₁₇H₂₆N₂O₂[15][16]
Molecular Weight 274.40 g/mol 290.40 g/mol [17][18]
IUPAC Name (2S)-N-(2,6-dimethylphenyl)-1-propylpiperidine-2-carboxamide(2S)-N-(2,6-dimethylphenyl)-1-oxido-1-propylpiperidin-1-ium-2-carboxamide[15][16]
pKa 8.07Not explicitly available, but the N-oxide group is expected to be a weak base.[17]
LogP 2.9Expected to be lower than Ropivacaine due to increased polarity.[15]
Solubility 53.8 mg/mL in waterExpected to have higher aqueous solubility than Ropivacaine.[15]

Metabolic Pathway of Ropivacaine

The metabolic conversion of Ropivacaine to its various metabolites is a complex process primarily occurring in the liver. The diagram below illustrates the known major metabolic pathways and the hypothesized formation of Ropivacaine N-Oxide.

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3'-hydroxy-ropivacaine (Major Metabolite) Ropivacaine->Metabolite1   CYP1A2 (Aromatic Hydroxylation) Metabolite2 2',6'-pipecoloxylidide (PPX) (Major Metabolite) Ropivacaine->Metabolite2   CYP3A4 (N-dealkylation) Metabolite3 Ropivacaine N-Oxide (Hypothesized Metabolite) Ropivacaine->Metabolite3   FMOs (Hypothesized)   CYPs (Potential)   (N-oxidation)

Caption: Metabolic pathways of Ropivacaine, including the formation of its major metabolites and the hypothesized N-oxidation pathway.

In Vitro Generation of Ropivacaine N-Oxide

To identify and characterize Ropivacaine N-Oxide, it is first necessary to generate the metabolite in a controlled in vitro system. Human liver microsomes and S9 fractions are commonly used for this purpose as they contain a rich complement of drug-metabolizing enzymes.[19][20][21]

Protocol 1: Incubation with Human Liver Microsomes

This protocol is designed to favor reactions catalyzed by membrane-bound enzymes such as CYPs and FMOs.

Materials:

  • Ropivacaine hydrochloride

  • Pooled human liver microsomes (e.g., from a commercial supplier)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ropivacaine N-Oxide reference standard (if available)

  • Incubator/shaking water bath

  • Centrifuge

Procedure:

  • Prepare a stock solution of Ropivacaine hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of 10 mM.

  • Thaw the human liver microsomes on ice according to the manufacturer's instructions.

  • Prepare the incubation mixture in a microcentrifuge tube on ice. For a final volume of 200 µL:

    • 158 µL of 100 mM phosphate buffer (pH 7.4)

    • 20 µL of NADPH regenerating system

    • 10 µL of human liver microsomes (to a final protein concentration of 0.5-1.0 mg/mL)

    • 10 µL of Ropivacaine stock solution (to a final concentration of 10-50 µM)

  • Pre-incubate the mixture at 37°C for 5 minutes in a shaking water bath.

  • Initiate the metabolic reaction by adding the Ropivacaine stock solution.

  • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

  • Terminate the reaction at each time point by adding 400 µL of ice-cold acetonitrile. This will precipitate the proteins.

  • Vortex the samples vigorously for 1 minute.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Protocol 2: Incubation with Human Liver S9 Fraction

This protocol includes both microsomal and cytosolic enzymes, providing a broader metabolic profile.

Materials:

  • Same as Protocol 1, with the addition of:

  • Pooled human liver S9 fraction

  • UDPGA (uridine 5'-diphosphoglucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II metabolism investigation (optional).

Procedure:

The procedure is similar to Protocol 1, with the following modifications:

  • In step 3, use human liver S9 fraction instead of microsomes, adjusting the volume to achieve a final protein concentration of 1-2 mg/mL.

  • The S9 fraction contains both Phase I and Phase II enzymes. For a comprehensive metabolite profile, consider adding cofactors for Phase II reactions, such as UDPGA and PAPS, to the incubation mixture.[22]

LC-MS/MS Method for the Identification of Ropivacaine N-Oxide

A sensitive and selective LC-MS/MS method is essential for the detection and identification of Ropivacaine N-Oxide in the complex matrix of an in vitro incubation.[13][23]

Experimental Workflow

The overall workflow for the identification of Ropivacaine N-Oxide is depicted below.

Workflow cluster_in_vitro In Vitro Metabolism cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Incubation Incubation of Ropivacaine with Liver Microsomes/S9 Termination Reaction Termination (Protein Precipitation with ACN) Incubation->Termination Centrifugation Centrifugation Termination->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_Separation Chromatographic Separation Supernatant->LC_Separation MS_Detection MS/MS Detection & Fragmentation LC_Separation->MS_Detection Metabolite_ID Metabolite Identification (Mass Shift & Fragmentation Pattern) MS_Detection->Metabolite_ID

Caption: Experimental workflow for the in vitro generation and LC-MS/MS identification of Ropivacaine N-Oxide.

LC-MS/MS Parameters

The following parameters provide a starting point for method development and should be optimized for your specific instrumentation.

ParameterRecommended ConditionRationale
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and separation for moderately polar compounds like Ropivacaine and its metabolites.
Mobile Phase A 0.1% Formic acid in waterPromotes ionization in positive ion mode and improves peak shape.
Mobile Phase B 0.1% Formic acid in acetonitrileAn effective organic modifier for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95%) over several minutes.To elute compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minTypical for analytical scale LC columns.
Injection Volume 1 - 5 µLTo avoid overloading the column.
Ionization Source Electrospray Ionization (ESI), Positive ModeRopivacaine and its N-oxide contain basic nitrogen atoms that are readily protonated.
MS Scan Mode Full Scan (for initial screening) and Product Ion Scan (for fragmentation analysis)To identify potential metabolites and then confirm their structure.
Multiple Reaction Monitoring (MRM) For targeted quantification (once the metabolite is confirmed)Provides high sensitivity and selectivity.
Mass Spectrometric Fragmentation of Ropivacaine and Ropivacaine N-Oxide

Understanding the fragmentation patterns is key to identifying the metabolite.

  • Ropivacaine (m/z 275.2) : The protonated molecule of Ropivacaine typically fragments to produce characteristic product ions. A major fragment ion observed is at m/z 126.1 , corresponding to the N-propylpiperidine moiety.[13][24] Another significant fragment is often seen at m/z 84.1 .[23][25]

  • Ropivacaine N-Oxide (m/z 291.2) : The protonated molecule of Ropivacaine N-Oxide is expected to be 16 Da higher than the parent drug. A characteristic fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (-16 Da), which would result in a fragment ion at m/z 275.2 (the same m/z as the parent drug).[26] Another common fragmentation is the loss of a hydroxyl radical (-17 Da), leading to an ion at m/z 274.2.[27] Additionally, fragmentation of the N-propylpiperidine N-oxide ring can occur.

Predicted MRM Transitions for Ropivacaine N-Oxide:

Precursor Ion (m/z)Product Ion (m/z)Proposed Fragment
291.2275.2[M+H-O]⁺
291.2274.2[M+H-OH]⁺
291.2126.1N-propylpiperidine fragment (after neutral loss)

Data Analysis and Metabolite Identification

  • Full Scan Analysis: Analyze the samples in full scan mode to search for ions with an m/z of 291.2, corresponding to the protonated Ropivacaine N-Oxide.

  • Extracted Ion Chromatogram (EIC): Generate an EIC for m/z 291.2 to visualize the chromatographic peak of the potential metabolite.

  • Product Ion Scan: Perform a product ion scan on the precursor ion at m/z 291.2 to obtain its fragmentation pattern.

  • Confirmation: Compare the fragmentation pattern of the suspected metabolite with the predicted fragmentation pathways and, if available, with the fragmentation pattern of a Ropivacaine N-Oxide reference standard. The presence of the characteristic neutral losses of 16 Da and/or 17 Da is strong evidence for an N-oxide metabolite.[26][27]

Considerations for N-Oxide Metabolite Analysis

N-oxide metabolites can be unstable and may revert to the parent drug during sample preparation and analysis.[10][28]

  • Sample Preparation: Protein precipitation with acetonitrile is often preferred over methanol as it can minimize the back-conversion of N-oxides.[28] Avoid acidic conditions and high temperatures during sample processing.

  • LC-MS/MS Analysis: Use of ESI is generally considered a "soft" ionization technique that minimizes in-source fragmentation. Chromatographic separation of the N-oxide from the parent drug is crucial to avoid misinterpretation of data due to in-source conversion.[28]

Conclusion

The identification of Ropivacaine N-Oxide is an important step in the comprehensive metabolic profiling of Ropivacaine. The protocols and analytical methods described in this application note provide a robust framework for researchers to generate and confidently identify this potential metabolite. By employing these methodologies, drug development professionals can gain a deeper understanding of the metabolic fate of Ropivacaine, contributing to a more complete safety and efficacy assessment. Adherence to regulatory guidelines on bioanalytical method validation is essential for the data to be used in regulatory submissions.[1][29]

References

  • Center for Biosimilars. (2018). FDA Finalizes Guidance on Bioanalytical Method Validation. [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • Oda, Y., et al. (1998). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 89(3), 733-741.
  • ECA Academy. (2013). Bioanalytical Method Validation: What does the FDA expect?[Link]

  • De Meulder, M., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2505-2512.
  • Butiulca, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103.
  • Ekström, G., & Gunnarsson, U. B. (1996). Ropivacaine, a new amide-type local anesthetic agent, is metabolized by cytochromes P450 1A and 3A in human liver microsomes. Drug Metabolism and Disposition, 24(9), 955-961.
  • Slideshare. (n.d.). USFDA guidelines for bioanalytical method validation. [Link]

  • Arlander, E., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484-491.
  • Danielson, P. B., et al. (2006). Regional transport and metabolism of ropivacaine and its CYP3A4 metabolite PPX in human intestine. European Journal of Pharmaceutical Sciences, 29(3-4), 273-280.
  • ResearchGate. (n.d.). Measurement of ropivacaine using LC/MS system. [Link]

  • PubChem. (n.d.). Ropivacaine. [Link]

  • MDPI. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. [Link]

  • Sci-Hub. (n.d.). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: An interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. [Link]

  • ResearchGate. (n.d.). MRM mass spectra for ropivacaine showing parent and fragment ions. [Link]

  • Fresenius Kabi. (2024). DATA SHEET Ropivacaine Kabi. [Link]

  • ResearchGate. (n.d.). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. [Link]

  • Niesel, H. C., Kaiser, H., & Eilingsfeld, T. (1990). [Ropivacaine--a new local anesthetic with specific properties]. Regional-Anaesthesie, 13(3), 54-56.
  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. [Link]

  • UNICAM. (2021). Journal Pre-proof. [Link]

  • Stiborová, M., et al. (2016). Roles of selected non-P450 human oxidoreductase enzymes in protective and toxic effects of chemicals: review and compilation of reactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-15.
  • BioIVT. (n.d.). Human and Animal Liver Microsome Thawing and Incubation Protocol. [Link]

  • Wang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8878964.
  • Absorption Systems. (n.d.). Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. [Link]

  • PubChem. (n.d.). Ropivacaine N-Oxide. [Link]

  • Springer. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • Ramanathan, R., et al. (2001). Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. Rapid Communications in Mass Spectrometry, 15(22), 2085-2090.
  • ResearchGate. (n.d.). In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes. [Link]

  • ResearchGate. (n.d.). Selective reduction of N-oxides to amines: Application to drug metabolism. [Link]

  • Xeno-Tech. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. [Link]

  • Millennium Pharmaceuticals. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Wulf, H., et al. (1998). Stability of local anesthetics in heparinized blood, plasma and sulfuric acid. Regional Anesthesia and Pain Medicine, 23(4), 389-393.
  • Pain Physician. (n.d.). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. [Link]

  • Pere, P., et al. (1997). Plasma concentrations of ropivacaine given with or without epinephrine for brachial plexus block. Canadian Journal of Anaesthesia, 44(6), 613-617.
  • Atchabahian, A., et al. (2016). Plasma concentrations of ropivacaine following ultrasound-guided or nerve-stimulator-guided femoral nerve block: A prospective randomised study. Anaesthesia, Critical Care & Pain Medicine, 35(1), 23-27.
  • SciSpace. (n.d.). Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MSE accurate-mass spectra. [Link]

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  • ResearchGate. (n.d.). A tandem mass spectrometric study of the N-oxides, quinoline N-oxide, carbadox, and olaquindox, carried out at high mass accuracy using electrospray ionization. [Link]

  • Krueger, S. K., & Williams, D. E. (2005). Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism. Pharmacology & Therapeutics, 106(3), 357-387.
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Method

Application Note &amp; Protocol: High-Sensitivity Quantification of Ropivacaine N-Oxide in Human Plasma using LC-MS/MS

Abstract & Introduction 1.1. Context and Rationale Ropivacaine is a long-acting amide local anesthetic widely employed for surgical anesthesia and postoperative pain management.[1] Its favorable safety profile, character...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

1.1. Context and Rationale Ropivacaine is a long-acting amide local anesthetic widely employed for surgical anesthesia and postoperative pain management.[1] Its favorable safety profile, characterized by reduced central nervous system toxicity and cardiotoxicity compared to bupivacaine, is partly attributed to its nature as a pure S-enantiomer and its pharmacokinetic properties.[1] Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2] The main metabolic pathways are aromatic hydroxylation (mediated by CYP1A2) to 3'-hydroxy-ropivacaine and N-dealkylation (mediated by CYP3A4) to 2',6'-pipecoloxylidide (PPX).[1][2][3]

In addition to these major routes, other metabolites are formed, including Ropivacaine N-Oxide.[4] The quantitative analysis of such metabolites in biological matrices like plasma is fundamental to comprehensive pharmacokinetic (PK), toxicokinetic (TK), and drug metabolism studies.[5][6] Understanding the formation and elimination kinetics of Ropivacaine N-Oxide provides deeper insights into the complete metabolic profile of the parent drug, which is crucial for drug development and ensuring patient safety.

1.2. Analytical Challenge and Solution The quantification of drug metabolites in plasma presents a significant analytical challenge due to their typically low concentrations and the presence of complex biological interferences. To overcome this, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the definitive bioanalytical technique.[6][7] Its superior sensitivity, selectivity, and specificity allow for the accurate measurement of analytes at very low levels.

This application note provides a detailed, robust, and validated protocol for the quantification of Ropivacaine N-Oxide in human plasma. The methodology employs a straightforward protein precipitation technique for sample preparation and utilizes a stable isotope-labeled internal standard to ensure accuracy and precision, in accordance with global bioanalytical method validation guidelines.[8][9][10]

Principle of the Method

The bioanalytical workflow is designed for efficiency and accuracy. It involves three core stages: sample preparation, chromatographic separation, and mass spectrometric detection.

  • Internal Standard (IS) Addition: A known concentration of a stable isotope-labeled (SIL) internal standard (e.g., Ropivacaine-d7 N-Oxide, or Ropivacaine-d7 as a close structural analog if the specific SIL is unavailable) is added to all plasma samples, calibrators, and quality controls at the beginning of the process. The IS is critical as it co-elutes with the analyte and experiences similar variations during extraction, injection, and ionization, thereby normalizing the final measurement and correcting for potential errors.[11][12][13]

  • Sample Preparation via Protein Precipitation (PPT): This technique is employed to remove high-abundance proteins from the plasma, which would otherwise interfere with the analysis.[14] A cold organic solvent, such as acetonitrile, is added to the plasma sample, causing the proteins to denature and precipitate out of solution.[15][16] After centrifugation, the clear supernatant containing the analyte and internal standard is collected for analysis. This method is rapid, cost-effective, and provides sufficient cleanup for LC-MS/MS analysis.[17]

  • LC-MS/MS Analysis: The prepared sample extract is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system. The analyte and internal standard are separated from residual matrix components on a reversed-phase C18 column. The column effluent is then introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source. The instrument operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity by monitoring a specific precursor-to-product ion transition for both the analyte (Ropivacaine N-Oxide) and the internal standard.[18]

Analytical Workflow Diagram

Quantification_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Plasma Plasma Sample (Calibrator, QC, or Unknown) Add_IS Spike with Internal Standard (IS) Plasma->Add_IS Add_ACN Add Cold Acetonitrile (PPT) Add_IS->Add_ACN Vortex Vortex to Mix & Denature Add_ACN->Vortex Centrifuge Centrifuge (e.g., 14,000 x g) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject LC Chromatographic Separation (C18 Column) Inject->LC MS ESI+ Ionization & MS/MS Detection (MRM) LC->MS Integrate Peak Integration (Analyte & IS) MS->Integrate Ratio Calculate Peak Area Ratios Integrate->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quantify Quantify Unknown Concentrations Cal_Curve->Quantify

Caption: Overall workflow for Ropivacaine N-Oxide quantification.

Detailed Experimental Protocol

3.1. Materials and Reagents

  • Reference Standards: Ropivacaine N-Oxide (≥98% purity), Ropivacaine-d7 HCl (Internal Standard, ≥98% purity).

  • Solvents & Chemicals: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Deionized Water (≥18.2 MΩ·cm).

  • Biological Matrix: Blank human plasma (K2-EDTA anticoagulant), sourced from accredited vendors.

  • Labware: Calibrated pipettes, polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

3.2. Preparation of Solutions

  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve Ropivacaine N-Oxide and Ropivacaine-d7 (IS) in methanol to prepare individual 1 mg/mL stock solutions. Store at -20°C.

  • Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions with 50:50 (v/v) methanol:water.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS stock solution in acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the protein precipitation solvent.

3.3. Preparation of Calibration Standards and Quality Controls (QCs)

  • Prepare calibration curve (CC) standards and quality control (QC) samples by spiking blank human plasma with the appropriate Ropivacaine N-Oxide working solutions.

  • The final volume of the spiking solution should not exceed 5% of the plasma volume to avoid altering the matrix composition.

  • Suggested Concentration Range: 0.1 ng/mL (LLOQ) to 100 ng/mL.

  • CC Levels: 0.1, 0.2, 0.5, 1, 5, 10, 50, 100 ng/mL.

  • QC Levels: 0.1 ng/mL (LLOQ), 0.3 ng/mL (Low), 8 ng/mL (Mid), 80 ng/mL (High).

3.4. Sample Preparation Protocol

  • Label 1.5 mL polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.

  • Allow all plasma samples to thaw completely at room temperature and vortex to ensure homogeneity.[17]

  • Pipette 100 µL of plasma into the corresponding labeled tube.

  • Add 300 µL of the cold (-20°C) Internal Standard Working Solution (100 ng/mL in acetonitrile) to each tube.[15][16] The precipitant-to-plasma ratio is 3:1.

  • Vortex vigorously for 30 seconds to ensure complete protein denaturation.[15]

  • Incubate the tubes at 4°C for 10 minutes to facilitate complete protein precipitation.

  • Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15][17]

  • Carefully transfer 200 µL of the clear supernatant into autosampler vials for LC-MS/MS analysis.

3.5. LC-MS/MS Instrumental Conditions

The following parameters provide a validated starting point and should be optimized for the specific instrument used.

Parameter Condition
LC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Flow Rate0.4 mL/min
Gradient5% B to 95% B over 3.0 min, hold for 1.0 min, re-equilibrate for 1.0 min
Injection Volume5 µL
Column Temperature40°C
MS/MS System
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)m/z 291.2 → 126.1 (Ropivacaine N-Oxide)
MRM Transition (IS)m/z 282.2 → 126.1 (Ropivacaine-d7)
Dwell Time100 ms
Ion Source Temp.550°C
IonSpray Voltage+5500 V
Collision GasNitrogen
Declustering PotentialAnalyte/IS specific (e.g., 80 V)
Collision EnergyAnalyte/IS specific (e.g., 35 eV)

Note: The MRM transition for Ropivacaine N-Oxide ([M+H]+ ≈ 291.2) is proposed based on its molecular weight of 290.4 g/mol [4] and the known stable fragment of the piperidine ring (m/z 126.1) shared with the parent ropivacaine molecule.[19] The transition for Ropivacaine-d7 ([M+H]+ ≈ 282.2) is based on its structure.

Bioanalytical Method Validation (BMV)

To ensure the trustworthiness and reliability of the data, the method must be fully validated according to the principles outlined in the ICH M10 guideline.[10][20] This process demonstrates that the analytical method is suitable for its intended purpose.

Summary of Validation Parameters and Acceptance Criteria

Validation Parameter Purpose Acceptance Criteria
Selectivity To ensure no interference from endogenous matrix components at the retention times of the analyte and IS.Response in blank samples should be <20% of the LLOQ response for the analyte and <5% for the IS.
Linearity & Range To demonstrate a proportional relationship between instrument response and concentration over the defined range.At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99; back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Analyte response must be ≥ 5 times the blank response; Accuracy within ±20% of nominal; Precision ≤20% RSD.
Accuracy & Precision To determine the closeness of measured values to the nominal value (accuracy) and the reproducibility of measurements (precision).Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: RSD ≤15% (≤20% at LLOQ). Assessed at LLOQ, Low, Mid, and High QC levels, both within a single run (intra-day) and across multiple runs (inter-day).
Matrix Effect To assess the ion suppression or enhancement caused by co-eluting matrix components.The coefficient of variation (CV) of the IS-normalized matrix factor across different lots of plasma should be ≤15%.
Recovery To evaluate the efficiency of the extraction process.Recovery should be consistent, precise, and reproducible across QC levels.
Stability To ensure the analyte is stable under various handling and storage conditions.Mean concentration of stability samples should be within ±15% of nominal concentration of freshly prepared samples. Assessed for freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative (autosampler) stability.

Conclusion

This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of Ropivacaine N-Oxide in human plasma. The protocol, centered around a simple protein precipitation sample preparation, is suitable for high-throughput analysis in a regulated bioanalytical laboratory. Adherence to the described method and rigorous validation according to international guidelines will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies, ultimately supporting drug development and clinical research.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Plasma Protein Precipitation.
  • Oda, Y., Furuichi, A., Tanaka, K., & Asada, A. (1998). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 89(4), 953-959.
  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?
  • Gautier, P., De Kock, M., Huberty, C., & Hantson, P. (2011). Ropivacaine: a review of its pharmacology and clinical use. Expert Opinion on Drug Metabolism & Toxicology, 7(11), 1425-1437. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Summary for CID 175805. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). Protein Precipitation Plates.
  • Halldin, M. M., Bredberg, E., Angelin, B., Arvidsson, T., Askemark, Y., Elofsson, S., & Widman, M. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition, 24(9), 962-968. Retrieved from [Link]

  • Southeast Center for Integrated Metabolomics. (2019). Sample Protein Precipitation for Global Metabolomics.
  • Pop, A. M., Vlase, L., & Muntean, D. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 28(20), 7086. Retrieved from [Link]

  • Wozniak, E., Wiergowski, M., Aszyk, J., Kubica, P., & Biziuk, M. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Journal of Pharmaceutical and Biomedical Analysis, 165, 381-385. Retrieved from [Link]

  • Phenomenex. (2015). Technical Tip: Protein Precipitation.
  • Arfianti, I. (2019). a protein precipitation extraction method. Protocols.io. Retrieved from [Link]

  • Benchchem. (n.d.). FDA and EMA guidelines for bioanalytical method validation using stable isotope standards.
  • Pop, A. M., Muntean, D., Gheldiu, A. M., Vlase, L., & Tilea, I. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14, 1245849. Retrieved from [Link]

  • Klančar, U., Gorenjak, M., & Roškar, R. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7069. Retrieved from [Link]

  • Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.
  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • Lee, H. I., Kim, S. J., Lee, Y. J., Kim, Y. K., & Lee, Y. J. (2002). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Journal of pharmaceutical and biomedical analysis, 30(3), 609-616. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • Lamy, E., De Sloovere, V., De Spiegeleer, B., & Croubels, S. (2020). Liquid Chromatography Tandem Mass Spectrometry method for the quantification of total and free Ropivacaine in human plasma. Journal of Pharmaceutical and Biomedical Analysis, 186, 113306. Retrieved from [Link]

  • Zhang, Y., et al. (2016). Determination of ropivacaine in rat plasma with liquid chromatography-tandem mass spectrometry. Journal of International Pharmaceutical Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine N-Oxide. PubChem Compound Summary for CID 71752107. Retrieved from [Link]

  • Li, X., et al. (2023). LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. Journal of Chromatography B, 1223, 123725. Retrieved from [Link]

  • NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? Retrieved from [Link]

  • KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

  • BioPharma Services Inc. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe? Retrieved from [Link]

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Application

Quantitative Analysis of Ropivacaine and its Major Metabolites in Human Urine using LC-MS/MS

Application Note and Protocol Abstract This document provides a comprehensive guide for the quantitative analysis of the local anesthetic ropivacaine and its two primary metabolites, 3-hydroxy ropivacaine and 2',6'-pipec...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of the local anesthetic ropivacaine and its two primary metabolites, 3-hydroxy ropivacaine and 2',6'-pipecoloxylidide (PPX), in human urine. The described Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method is tailored for researchers, scientists, and professionals in drug development, offering a robust and reliable protocol for pharmacokinetic studies, clinical monitoring, and toxicological assessments. The methodology encompasses a detailed sample preparation protocol, optimized chromatographic separation, and specific mass spectrometric parameters, all grounded in established scientific principles and validated against regulatory guidelines.

Introduction: The Clinical and Analytical Context

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and postoperative pain management.[1] Its clinical efficacy is coupled with a favorable safety profile, attributed in part to its formulation as a pure S-(-)-enantiomer, which reduces the potential for central nervous system and cardiotoxicity.[1] Understanding the metabolic fate and excretion pathways of ropivacaine is crucial for optimizing dosing regimens and ensuring patient safety.

Ropivacaine is extensively metabolized in the liver, primarily through two main pathways mediated by cytochrome P450 enzymes.[2] Aromatic hydroxylation by CYP1A2 leads to the formation of 3-hydroxy ropivacaine, while N-dealkylation by CYP3A4 produces 2',6'-pipecoloxylidide (PPX).[2] These metabolites, along with a smaller fraction of the unchanged drug, are primarily excreted in the urine.[1] Therefore, a sensitive and specific analytical method for the simultaneous quantification of ropivacaine and its major metabolites in urine is essential for comprehensive pharmacokinetic profiling.

LC-MS/MS has become the gold standard for bioanalytical applications due to its high sensitivity, selectivity, and wide dynamic range.[3] This technique is particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices like urine. This application note details a complete LC-MS/MS workflow, from sample preparation to data analysis, designed to provide accurate and reproducible quantification of ropivacaine, 3-hydroxy ropivacaine, and PPX.

Metabolic Pathway of Ropivacaine

The metabolic conversion of ropivacaine to its primary urinary metabolites is a critical aspect of its clearance from the body. The following diagram illustrates the principal metabolic pathways.

Ropivacaine_Metabolism Ropivacaine Ropivacaine Metabolite1 3-Hydroxy Ropivacaine Ropivacaine->Metabolite1 CYP1A2 Aromatic Hydroxylation Metabolite2 2',6'-Pipecoloxylidide (PPX) Ropivacaine->Metabolite2 CYP3A4 N-dealkylation Excretion Urinary Excretion Ropivacaine->Excretion Minor Unchanged Metabolite1->Excretion Metabolite2->Excretion

Caption: Metabolic pathway of ropivacaine.

Materials and Methods

Reagents and Materials
  • Standards: Ropivacaine hydrochloride, 3-hydroxy ropivacaine, and 2',6'-pipecoloxylidide (PPX) reference standards (purity >98%).

  • Internal Standard (IS): Ropivacaine-d7 (purity >98%).

  • Solvents: Acetonitrile, methanol, and ethyl acetate (all HPLC or LC-MS grade). Formic acid (reagent grade).

  • Water: Ultrapure water (18.2 MΩ·cm).

  • Urine: Drug-free human urine for calibration standards and quality control samples.

  • Solid-Phase Extraction (SPE): Mixed-mode cation exchange SPE cartridges.

Instrumentation

A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source is required.

Preparation of Standard Solutions

Stock solutions of ropivacaine, 3-hydroxy ropivacaine, PPX, and the internal standard (ropivacaine-d7) are prepared in methanol at a concentration of 1 mg/mL. Working solutions are prepared by serial dilution of the stock solutions with a mixture of water and acetonitrile (50:50, v/v). Calibration standards and quality control (QC) samples are prepared by spiking the working solutions into drug-free human urine.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

The complex matrix of urine necessitates a robust sample preparation method to remove interferences and concentrate the analytes of interest. Solid-phase extraction is a highly effective technique for this purpose.

SPE_Workflow Start Start: Urine Sample (1 mL) Step1 Add Internal Standard (Ropivacaine-d7) Start->Step1 Step2 Acidify with Formic Acid Step1->Step2 Step3 Condition SPE Cartridge (Methanol, then Water) Step2->Step3 Step4 Load Sample Step3->Step4 Step5 Wash Cartridge (Acidified Water, then Methanol) Step4->Step5 Step6 Elute Analytes (Ammoniated Ethyl Acetate) Step5->Step6 Step7 Evaporate to Dryness Step6->Step7 Step8 Reconstitute in Mobile Phase Step7->Step8 End Analyze by LC-MS/MS Step8->End

Caption: Solid-Phase Extraction (SPE) Workflow.

Detailed Protocol:

  • Sample Pre-treatment: To a 1 mL aliquot of urine, add the internal standard (ropivacaine-d7) to a final concentration of 100 ng/mL. Acidify the sample by adding 100 µL of 2% formic acid.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 2 mL of methanol followed by 2 mL of ultrapure water.

  • Sample Loading: Load the pre-treated urine sample onto the conditioned SPE cartridge at a slow, steady flow rate (approximately 1 mL/min).

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and polar interferences. Follow this with a wash of 2 mL of methanol to remove non-polar interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

LC-MS/MS Conditions

The following table summarizes the optimized chromatographic and mass spectrometric parameters for the analysis of ropivacaine and its metabolites.

Parameter Condition
LC Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)

Gradient Elution Program:

Time (min) % Mobile Phase B
0.05
1.05
5.095
6.095
6.15
8.05

MRM Transitions:

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Ropivacaine275.2126.120
3-Hydroxy Ropivacaine291.2126.125
2',6'-Pipecoloxylidide (PPX)233.284.115
Ropivacaine-d7 (IS)282.2133.120

Method Validation

The described method should be validated according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).[3][4] Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analytes in the presence of other components in the urine matrix.

  • Linearity and Range: The concentration range over which the method provides accurate and precise results.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter in the results, respectively.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of urine components on the ionization of the analytes.

  • Stability: The stability of the analytes in urine under various storage and processing conditions.

Data Analysis and Interpretation

The concentration of each analyte is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the analytes in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.

Conclusion

This application note provides a detailed and robust LC-MS/MS method for the simultaneous quantification of ropivacaine and its major metabolites, 3-hydroxy ropivacaine and 2',6'-pipecoloxylidide, in human urine. The described protocol, which includes a highly effective solid-phase extraction procedure and optimized LC-MS/MS parameters, is suitable for a wide range of applications in clinical and research settings. Adherence to the outlined methodology and proper validation will ensure the generation of high-quality, reliable data for pharmacokinetic, toxicokinetic, and other bioanalytical studies.

References

  • Breindahl, T., Simonsen, O., & Andreasen, K. (2010). Column-switching HPLC-MS/MS analysis of ropivacaine in serum, ultrafiltrate and drainage blood for validating the safety of blood reinfusion.
  • Butiulca, A., Gheldiu, A. M., Ostafe, V., Muntean, D., & Radu, G. L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103.
  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307.
  • U.S. Food and Drug Administration. (2018).
  • Oda, Y., Furuichi, K., Tanaka, K., Hiroi, T., Imaoka, S., Asada, A., ... & Funae, Y. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220.
  • European Medicines Agency. (2011).

Sources

Method

Application Note: Enantioselective Analysis of Ropivacaine and its Metabolites

A Senior Application Scientist's Guide to Method Development and Protocol Execution Executive Summary & Scientific Context Ropivacaine is a long-acting local anesthetic from the amide group, distinguished by its introduc...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Protocol Execution

Executive Summary & Scientific Context

Ropivacaine is a long-acting local anesthetic from the amide group, distinguished by its introduction to the market as a pure S-(-)-enantiomer.[1][2] This stereochemical purity is not merely a manufacturing choice but a critical patient safety feature. The pharmacological activity of local anesthetics resides in their ability to reversibly block sodium ion channels in nerve fibers.[1] However, stereoselectivity plays a profound role in toxicity. The (R)-(+)-enantiomer of related anesthetics, such as bupivacaine, is associated with significantly higher cardiotoxicity and central nervous system (CNS) toxicity.[3][4] Ropivacaine was developed as a safer alternative, exhibiting a greater degree of motor-sensory differentiation and a reduced potential for systemic toxicity.[1][5]

Consequently, the rigorous chiral separation of (S)-ropivacaine from its potential (R)-enantiomer impurity is a cornerstone of quality control in pharmaceutical manufacturing. Furthermore, understanding its metabolic fate is crucial for pharmacokinetic and pharmacodynamic studies. Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathways are aromatic hydroxylation by CYP1A2 to form 3'-hydroxy-ropivacaine and N-dealkylation by CYP3A4 to produce 2',6'-pipecoloxylidide (PPX).[6][7][8]

While these are the primary metabolites, the analysis of potential minor metabolites, such as N-oxides, presents a significant analytical challenge. N-oxide metabolites of structurally similar tertiary amine drugs are known for their instability, particularly in biological matrices, where they can revert to the parent compound during sample processing.[9] This guide provides a comprehensive framework and detailed protocols for both the high-resolution chiral separation of ropivacaine enantiomers and the robust analysis of its key metabolites, with special consideration for the challenges posed by potential N-oxide species.

Foundational Principles: Chiral Recognition on Polysaccharide-Based Stationary Phases

The successful chiral separation of ropivacaine hinges on the selection of an appropriate Chiral Stationary Phase (CSP). For amide-type local anesthetics, polysaccharide-based CSPs, particularly those derived from cellulose or amylose coated or immobilized on a silica support, are the industry standard.[3][10]

Mechanism of Separation: The enantioselective recognition is not based on a single interaction but a combination of transient forces that create a differential, three-dimensional fit for each enantiomer. These include:

  • Hydrogen Bonding: Interactions between the amide groups of ropivacaine and the carbamate groups on the CSP.

  • Dipole-Dipole Interactions: Occurring at the polar carbamate linkages.

  • π-π Stacking: Interaction between the aromatic ring of ropivacaine and the phenyl groups of the CSP.

  • Steric Hindrance (Inclusion): The most critical factor, where one enantiomer fits more snugly into the chiral grooves or cavities formed by the helical polymer structure of the polysaccharide derivative, leading to a longer retention time.

The choice of mobile phase and additives is paramount as it modulates these interactions. For a basic analyte like ropivacaine (pKa ≈ 8.1), controlling its ionization state and minimizing secondary interactions with the silica support is essential for achieving good peak shape and resolution.[4] Additives like acids (formic acid, trifluoroacetic acid) and bases (diethylamine) are used to achieve this. Intriguingly, the choice of acidic additive can alter the interaction mechanism so significantly that it can reverse the elution order of the enantiomers.[10]

MethodDevelopment cluster_0 Analyte & CSP Characterization cluster_1 Mobile Phase Screening cluster_2 Optimization & Validation Analyte Ropivacaine (Basic, Amide, Aromatic) CSP Polysaccharide CSP (e.g., Amylose/Cellulose derivative) NP Normal Phase (Hexane/Alcohol) CSP->NP Select Mode PO Polar Organic (Acetonitrile-based) CSP->PO Select Mode Additives Additive Optimization (Acid/Base selection) - Peak Shape - Elution Order PO->Additives Refine Separation Validation Full Method Validation (ICH Q2(R1)) Additives->Validation Finalize Method

Figure 1: Decision workflow for chiral method development.

Protocol 1: Enantiomeric Purity of S-Ropivacaine in Bulk Drug Substance

Objective: To develop and validate a precise HPLC-UV method capable of quantifying the (R)-ropivacaine enantiomeric impurity at a level compliant with regulatory standards (e.g., ≤ 0.1%).

Expertise & Causality: This protocol utilizes a polar organic mobile phase with an immobilized polysaccharide CSP. This combination often provides robust and reproducible separations. Formic acid is selected as the acidic additive specifically to ensure that the (R)-enantiomer impurity elutes before the main (S)-ropivacaine peak.[10] This is a critical strategic choice, as it prevents the small impurity peak from being obscured by the tail of the much larger main component peak, thereby improving integration accuracy and lowering the limit of quantification (LOQ). The temperature is controlled at 35°C to ensure run-to-run reproducibility and prevent potential interference from water present in the sample.[10]

Instrumentation and Materials
  • HPLC System: A quaternary HPLC system with a UV/Vis or DAD detector.

  • Standards: Reference standards for (S)-ropivacaine and (R)-ropivacaine.

  • Solvents: HPLC-grade acetonitrile (ACN), hexane, and water.

  • Reagents: Formic acid (FA) and diethylamine (DEA).

Detailed Step-by-Step Protocol
  • Chiral Column: CHIRAL ART Amylose-SA (immobilized amylose tris(3,5-dimethylphenylcarbamate)) or Cellulose-based equivalent (e.g., tris(4-chloro-3-methylphenylcarbamate)), 250 x 4.6 mm, 5 µm.

  • Mobile Phase Preparation: Prepare a mobile phase consisting of Acetonitrile / Hexane / Diethylamine / Formic Acid (95:5:0.1:0.2 v/v/v/v). Filter through a 0.45 µm membrane and degas thoroughly.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C[10]

    • Detection Wavelength: 210 nm

    • Injection Volume: 10 µL

  • Standard Preparation:

    • (S)-Ropivacaine Stock (1 mg/mL): Accurately weigh and dissolve 10 mg of (S)-ropivacaine standard in the mobile phase to a final volume of 10 mL.

    • (R)-Ropivacaine Stock (1 mg/mL): Prepare similarly.

    • Resolution Solution: Mix the (S)- and (R)-ropivacaine stocks to obtain a solution containing approximately 1 mg/mL of each enantiomer to verify system suitability.

  • Sample Preparation: Prepare the S-Ropivacaine API sample at a concentration of 1.0 mg/mL in the mobile phase.

  • System Suitability Test (SST):

    • Inject the Resolution Solution.

    • Acceptance Criteria: The resolution between the (R)- and (S)-ropivacaine peaks must be ≥ 2.0. The tailing factor for the (S)-ropivacaine peak should be ≤ 1.5.

  • Analysis Sequence:

    • Inject a blank (mobile phase).

    • Perform five replicate injections of the Resolution Solution to establish system precision.

    • Inject the sample solution in duplicate.

  • Calculation: Calculate the percentage of the (R)-enantiomer in the sample using the area percent method.

ParameterCondition
Column Immobilized Polysaccharide CSP (e.g., CHIRAL ART Amylose-SA)
Mobile Phase ACN / Hexane / DEA / FA (95:5:0.1:0.2 v/v/v/v)[10]
Flow Rate 1.0 mL/min
Temperature 35°C[10]
Detection UV at 210 nm
Injection Vol. 10 µL
Analyte Conc. 1.0 mg/mL
Table 1: Optimized HPLC-UV conditions for ropivacaine enantiomeric purity testing.

Protocol 2: Bioanalysis of Ropivacaine Enantiomers and Metabolites

Objective: To outline a robust workflow for the extraction and quantification of ropivacaine and its major metabolite, 3-OH-ropivacaine, from human plasma, with a critical discussion on handling potential N-oxide instability.

Expertise & Causality: Bioanalysis demands higher sensitivity and selectivity, making Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) the method of choice.[8][11] A significant challenge in bioanalysis is analyte stability during sample handling. For N-oxide metabolites, this is a critical failure point. Research on the related compound, bupivacaine, has shown that its N-oxide can be completely converted back to the parent drug in hemolyzed plasma when using methanol for protein precipitation.[9] This is likely due to reduction by components released from red blood cells, such as heme. The same study demonstrated that using acetonitrile (ACN) for protein precipitation significantly mitigates this conversion.[9] Therefore, ACN-based protein precipitation is the recommended first-line approach when N-oxide instability is a concern.

This section outlines a dual-method approach: a chiral LC-MS/MS method for the parent enantiomers and a standard reversed-phase method for the achiral metabolites, providing a complete metabolic picture.

BioanalyticalWorkflow cluster_extraction Sample Extraction cluster_analysis LC-MS/MS Analysis Sample Plasma Sample Received CheckHemolysis Hemolysis Observed? Sample->CheckHemolysis Std_Extract Standard Extraction (LLE or SPE) CheckHemolysis->Std_Extract No ACN_PPT N-Oxide Stabilization Protocol Protein Precipitation (ACN) CheckHemolysis->ACN_PPT Yes / Precautionary Chiral_LC Method A: Chiral LC-MS/MS (R-/S-Ropivacaine) Std_Extract->Chiral_LC RP_LC Method B: RP-LC-MS/MS (3-OH-Ropivacaine, PPX) Std_Extract->RP_LC ACN_PPT->Chiral_LC ACN_PPT->RP_LC Data Data Integration & Reporting Chiral_LC->Data RP_LC->Data

Figure 2: Bioanalytical workflow with a decision point for N-oxide stabilization.
Sample Preparation: Protein Precipitation (N-Oxide Stabilization)
  • Thaw Samples: Thaw plasma samples and internal standard (IS) working solution (e.g., ropivacaine-d7) at room temperature.

  • Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add Internal Standard: Spike with 10 µL of IS solution (e.g., 0.5 µg/mL ropivacaine-d7).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (ACN). Causality Note: ACN is used instead of methanol to minimize the potential reductive conversion of any N-oxide metabolite back to ropivacaine.[9]

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer Supernatant: Carefully transfer the supernatant to a clean tube or HPLC vial for analysis.

Method A: Chiral LC-MS/MS for Ropivacaine Enantiomers
  • Chromatography: Use the same column and a similar mobile phase as in Protocol 1, but ensure all additives are volatile and MS-friendly (e.g., formic acid, ammonium formate).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode.

ParameterSetting
Ionization Mode ESI Positive
MRM Transition (Ropivacaine) Example: 275.2 → 126.1
MRM Transition (IS - Ropivacaine-d7) Example: 282.2 → 126.1
Collision Energy / DP Optimize via infusion
Table 2: Illustrative MS/MS parameters for ropivacaine analysis.
Method B: Reversed-Phase LC-MS/MS for Metabolites
  • Column: C18 column (e.g., Gemini NX-C18, 100 x 3.0 mm, 3 µm).[12]

  • Mobile Phase: Gradient elution using 0.1% Formic Acid in Water (A) and Acetonitrile (B).[12]

  • Mass Spectrometry: Use optimized MRM transitions for each metabolite (e.g., 3-OH-ropivacaine, PPX).

Method Trustworthiness: The Imperative of Validation

Every protocol described must be a self-validating system. For these methods to be considered trustworthy and reliable for regulatory submission or in a research setting, they must undergo full validation according to ICH Q2(R1) guidelines.[13] Key parameters include:

  • Specificity/Selectivity: Demonstrating no interference from endogenous matrix components at the retention times of the analytes.

  • Linearity: Establishing a linear relationship between concentration and response over a defined range.

  • Accuracy & Precision: Determining the closeness of measured values to the true value and the degree of scatter between measurements, respectively.

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.[10]

  • Robustness: Showing the method's reliability with respect to deliberate minor variations in method parameters (e.g., mobile phase composition, temperature).

Conclusion

The chiral separation of ropivacaine is a mature and well-understood analytical task, achievable with high fidelity using modern polysaccharide-based CSPs. The key to success lies in the rational selection of the mobile phase and additives to control peak shape and elution order. When extending this analysis to biological matrices, the focus shifts to include the parent drug's metabolites. While methods for the primary metabolites are established, the potential presence of unstable species like N-oxides requires a proactive and scientifically-grounded approach to sample preparation. By employing strategies like ACN-based protein precipitation, analysts can ensure data integrity and build a more complete and accurate understanding of the disposition of ropivacaine in vivo.

References

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. Available at: [Link]

  • Alkadi, H., & Jbeily, R. (2024). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. Available at: [Link]

  • Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Available at: [Link]

  • Salama, N. N. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. European Journal of Chemistry. Available at: [Link]

  • Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology. Available at: [Link]

  • StatPearls. (2025). Ropivacaine. NCBI Bookshelf. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. Available at: [Link]

  • Krstulović, A. M., et al. (1997). Enantiomeric HPLC Separations of Chiral Local Anesthetics Using Cellulose Based Chiral Stationary Phases. Analytical Letters, 30(6), 1155-1172. Available at: [Link]

  • Salama, N. N. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. Available at: [Link]

  • Gsll, G. (2014). Chiral Aspects of Local Anesthetics. Current Medicinal Chemistry, 21(26), 3046-3075. Available at: [Link]

  • Budău, M., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology. Available at: [Link]

  • Salama, N. N. (2014). Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. Available at: [Link]

  • Hubert, P., et al. (2011). Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. Journal of Pharmaceutical and Biomedical Analysis, 54(4), 687-693. Available at: [Link]

  • Alkadi, H., & Jbeily, R. (2024). Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. ResearchGate. Available at: [Link]

  • Bagu, E. T., & MacLeod, D. B. (2009). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. Available at: [Link]

  • Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. Available at: [Link]

  • Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PMC. Available at: [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations Guidebook. Phenomenex. Available at: [Link]

  • Zink, W., & Graf, B. M. (2004). Ropivacaine: a pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-792. Available at: [Link]

  • Kumar, V., et al. (2020). Recent Trends in the Separation of Chiral Drugs. Journal of Analytical & Pharmaceutical Research. Available at: [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences. Available at: [Link]

Sources

Application

Application Note: Robust Solid-Phase Extraction (SPE) Protocol for the Quantification of Ropivacaine and its Metabolites from Human Plasma

Abstract This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of ropivacaine and its primary metabolites, 3-hydroxy ropivacaine and 2',6'-pipecoloxylidide (P...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed and scientifically grounded protocol for the solid-phase extraction (SPE) of ropivacaine and its primary metabolites, 3-hydroxy ropivacaine and 2',6'-pipecoloxylidide (PPX), from human plasma. The method is designed for researchers, scientists, and drug development professionals requiring a clean, concentrated sample suitable for downstream analysis by techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We delve into the causality behind methodological choices, from sorbent selection to elution conditions, to ensure a robust, reproducible, and high-recovery workflow.

Introduction: The Need for Ropivacaine Bioanalysis

Ropivacaine is a long-acting amide local anesthetic widely used for surgical anesthesia and pain management.[1][2] Its popularity stems from a favorable safety profile, particularly its reduced cardiotoxicity and central nervous system (CNS) toxicity compared to bupivacaine.[2] Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. CYP1A2 facilitates aromatic hydroxylation to form 3-hydroxy ropivacaine, while CYP3A4 is responsible for N-dealkylation, producing PPX.[2][3][4]

Monitoring the concentrations of ropivacaine and its metabolites in biological matrices like plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring patient safety.[3] Solid-phase extraction has become a cornerstone of sample preparation in this field, offering superior extract cleanliness and concentration compared to older methods like liquid-liquid extraction or simple protein precipitation.[3][5][6] A well-optimized SPE protocol effectively removes endogenous interferences such as proteins, salts, and phospholipids, which can otherwise cause ion suppression and compromise the accuracy of LC-MS/MS analysis.[5][7]

Analyte Chemistry & SPE Sorbent Selection

The success of any SPE method hinges on understanding the physicochemical properties of the target analytes and selecting a sorbent that provides optimal retention and selective elution.[8]

Analyte Properties: Ropivacaine and its metabolites are basic compounds. The presence of the secondary amine in the pipecoline ring gives ropivacaine a pKa of 8.07.[9][10] This means that at a physiological pH of ~7.4, ropivacaine exists as a mixture of its protonated (cationic) and neutral forms. By adjusting the sample pH to be at least two units below the pKa (i.e., pH ≤ 6.1), we can ensure that over 99% of the ropivacaine molecules are in their positively charged, cationic state. This charge provides a powerful handle for a strong cation-exchange retention mechanism. Concurrently, the molecule possesses significant non-polar character, enabling retention via reversed-phase (hydrophobic) interactions.[7][11]

CompoundMolecular Weight ( g/mol )pKaLogPKey Functional Groups
Ropivacaine 274.48.07[9][10]2.9Amide, Secondary Amine (Basic)
3-Hydroxy Ropivacaine 290.4~8.1< 2.9Amide, Secondary Amine, Phenolic Hydroxyl
PPX 176.3~8.1< 2.9Amide, Secondary Amine

Table 1: Physicochemical properties of ropivacaine and its major metabolites.

Sorbent Selection: Mixed-Mode Cation Exchange

Given the dual nature (basic and hydrophobic) of ropivacaine and its metabolites, a mixed-mode strong cation exchange (MCX) sorbent is the ideal choice. These sorbents combine both non-polar (e.g., C8 or C18) and strong cation exchange (e.g., benzenesulfonic acid) functional groups on the same particle.[11][12]

This dual retention mechanism is exceptionally powerful for bioanalysis because it allows for a rigorous, multi-step wash protocol to remove different classes of interferences.[12][13]

  • Non-polar interferences can be washed away with an acidic aqueous solution.

  • Weakly retained basic interferences can be removed with an organic solvent like methanol.

  • The analytes of interest, which are bound by both ionic and hydrophobic forces, remain strongly retained on the sorbent during these aggressive wash steps.[13]

Elution is then achieved by using a solvent mixture containing a base (e.g., ammonium hydroxide) to neutralize the charge on the analytes, thereby disrupting the ionic interaction and allowing them to be eluted.[12][13]

Visualized SPE Workflow

The following diagram illustrates the complete, optimized SPE protocol for extracting ropivacaine and its metabolites from human plasma using a mixed-mode cation exchange sorbent.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Protocol (Mixed-Mode Cation Exchange) cluster_post Post-Elution start 1. Plasma Sample (200 µL) + Internal Standard pretreat 2. Dilute 1:1 with 4% Phosphoric Acid start->pretreat condition 3. Condition Sorbent (1 mL Methanol) equilibrate 4. Equilibrate Sorbent (1 mL Water) condition->equilibrate load 5. Load Pre-treated Sample equilibrate->load wash1 6. Wash 1 (1 mL 0.1M HCl) load->wash1 wash2 7. Wash 2 (1 mL Methanol) wash1->wash2 dry 8. Dry Sorbent (High Vacuum, 5 min) wash2->dry elute 9. Elute Analytes (1 mL 5% NH4OH in Methanol) dry->elute evap 10. Evaporate to Dryness (N2 Stream, 40°C) elute->evap reconstitute 11. Reconstitute (100 µL Mobile Phase A) evap->reconstitute end 12. Inject into LC-MS/MS System reconstitute->end

Caption: Workflow for Mixed-Mode SPE of Ropivacaine.

Detailed Application Protocol

This protocol is optimized for a 200 µL human plasma sample using a generic 30 mg/1 mL mixed-mode strong cation exchange (MCX) SPE cartridge. An isotopically labeled internal standard (e.g., ropivacaine-d7) should be used to ensure the highest accuracy and precision.[14][15]

Required Materials:

  • Human plasma (K2-EDTA anticoagulant recommended)

  • Ropivacaine, 3-OH Ropivacaine, PPX analytical standards

  • Ropivacaine-d7 (or other suitable internal standard)

  • Methanol (HPLC or MS-grade)

  • Acetonitrile (HPLC or MS-grade)

  • Water (Type I, 18.2 MΩ·cm)

  • Phosphoric Acid (85%)

  • Hydrochloric Acid (HCl)

  • Ammonium Hydroxide (NH₄OH, ~28%)

  • Mixed-Mode Strong Cation Exchange (MCX) SPE cartridges (e.g., 30 mg/1 mL)

  • SPE vacuum manifold

  • Nitrogen evaporator

Protocol Steps:

  • Sample Pre-treatment:

    • To 200 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 0.5 µg/mL ropivacaine-d7).[14]

    • Add 200 µL of 4% (v/v) phosphoric acid in water.

    • Vortex for 30 seconds. This step lyses cells, precipitates proteins, and critically, adjusts the sample pH to < 2, ensuring the analytes are fully protonated (cationic) for optimal binding to the sorbent.

  • SPE Cartridge Conditioning:

    • Place the MCX cartridges on the vacuum manifold.

    • Pass 1 mL of methanol through each cartridge. This wets the polymeric sorbent and activates the C18 functional groups. Do not let the sorbent go dry.

  • SPE Cartridge Equilibration:

    • Pass 1 mL of Type I water through each cartridge. This removes the methanol and prepares the sorbent for the aqueous sample. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the entire pre-treated sample (~410 µL) onto the equilibrated cartridge.

    • Apply a gentle vacuum to pull the sample through the sorbent at a slow, steady flow rate of approximately 1-2 mL/min. A slow loading speed is critical to ensure sufficient interaction time between the analytes and the sorbent for maximum retention.

  • Wash Step 1 (Aqueous Wash):

    • Wash the cartridge with 1 mL of 0.1M HCl.

    • This acidic aqueous wash removes polar, non-basic interferences without disrupting the ionic or hydrophobic retention of the target analytes.

  • Wash Step 2 (Organic Wash):

    • Wash the cartridge with 1 mL of methanol.

    • This organic wash is crucial for removing non-polar and weakly basic interferences that are retained by hydrophobic interactions alone. The strong ionic bond keeps the target analytes bound to the sorbent.

  • Drying:

    • Dry the SPE sorbent bed thoroughly by applying high vacuum for 5-10 minutes.

    • This step is essential to remove all residual aqueous and organic wash solvents, which could otherwise dilute the final elution solvent and lead to poor recovery.

  • Elution:

    • Place a clean collection tube or plate inside the manifold.

    • Elute the analytes by passing 1 mL of freshly prepared 5% ammonium hydroxide in methanol through the cartridge.

    • The ammonia neutralizes the positive charge on the analytes (R-NH₂⁺ + NH₃ → R-NH + NH₄⁺), breaking the strong ionic bond with the sorbent. The methanol simultaneously disrupts the hydrophobic interaction, allowing for complete elution of the target compounds. Allow the solvent to soak in the sorbent bed for 1 minute before applying vacuum to ensure complete neutralization.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase of your LC method (e.g., 95% 0.1% Formic Acid in Water / 5% Acetonitrile).

    • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

Method Performance and Troubleshooting

This mixed-mode SPE protocol provides a robust foundation for the bioanalysis of ropivacaine. When coupled with a validated LC-MS/MS method, it is capable of achieving high performance.

ParameterExpected PerformanceTroubleshooting for Poor Performance
Analyte Recovery >85%Low Recovery: Ensure complete sorbent drying before elution. Check pH of pre-treatment and elution solutions. Increase elution solvent volume or perform a second elution.
Precision (%RSD) <15%[14][16]High Variability: Ensure consistent flow rates during loading and elution. Check for cartridge voiding or channeling.[6] Verify accurate pipetting.
Matrix Effect <15%Ion Suppression/Enhancement: Ensure wash steps are sufficient. Optimize wash solvent composition (e.g., increase methanol percentage). Ensure complete evaporation of elution solvent.
Extract Cleanliness High (Clear final extract)Visible Particulates: Centrifuge pre-treated sample before loading. Ensure protein precipitation was effective.
LLOQ 0.5 - 5 ng/mL[5][14]High LLOQ: Increase sample volume (and scale reagents accordingly). Decrease final reconstitution volume for a more concentrated extract.

Table 2: Expected performance metrics and expert troubleshooting guidance.

Conclusion

The mixed-mode solid-phase extraction protocol detailed in this note provides an effective, robust, and reliable method for the isolation and concentration of ropivacaine and its key metabolites from human plasma. By leveraging the dual retention mechanism of a mixed-mode cation exchange sorbent, this method achieves excellent removal of matrix interferences, leading to high analyte recovery and minimal ion suppression. This protocol serves as a validated starting point for laboratories conducting pharmacokinetic research, clinical monitoring, and other bioanalytical studies involving ropivacaine.

References

  • Abdel-Rehim, M. (2004). Solid Phase Microextraction and Related Techniques for Drugs in Biological Samples. National Institutes of Health. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry. [Link]

  • Abdel-Rehim, M., et al. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. Journal of Microcolumn Separations. [Link]

  • Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX. Biotage. [Link]

  • Butiulca, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals. [Link]

  • Rifai, Z., et al. (1998). Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. Therapeutic Drug Monitoring. [Link]

  • Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. [Link]

  • Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX. Biotage. [Link]

  • Zenz, M., & Piepenbrock, S. (1993). [Ropivacaine--a new local anesthetic with specific properties]. Der Anaesthesist. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. [Link]

  • Xu, Y., et al. (2021). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. Molecules. [Link]

  • Butiulca, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • McClellan, K. J., & Faulds, D. (2000). Ropivacaine: A review of its pharmacology and clinical use. Drugs. [Link]

  • Shokry, E., & Sanvictores, T. (2024). Ropivacaine. StatPearls Publishing. [Link]

  • Amin, W., et al. (2024). Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method. Forensic Toxicology. [Link]

  • Abdel-Rehim, M. (2017). Bioanalytical method development and validation: Critical concepts and strategies. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Agilent. [Link]

  • Arvidsson, T., et al. (1997). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Semantic Scholar. [Link]

  • Reddy, G. S., et al. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. Research Square. [Link]

  • Abdel-Rehim, M., et al. (2003). Determination of ropivacaine and its metabolites in patient urine: Advantage of liquid chromatography–tandem mass spectrometry over liquid chromatography–UV detection and liquid chromatography–mass spectrometry. Analytica Chimica Acta. [Link]

  • Oliver, M., et al. (2014). How Solid-Phase Extraction Affects Challenges in Bioanalysis. American Laboratory. [Link]

  • Kim, J. H., et al. (2020). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician. [Link]

  • Sembiring, T., et al. (2021). Optimising factors affecting solid phase extraction performances of molecular imprinted polymer as recent sample preparation technique. Heliyon. [Link]

Sources

Method

Application Note: A Stability-Indicating HPLC Method for the Determination of Ropivacaine Hydrochloride and Its Impurities

Abstract This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ropivacaine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Ropivacaine Hydrochloride and its potential impurities. The method is designed for use in quality control and stability studies of bulk drug substances and finished pharmaceutical products. The described protocol demonstrates specificity, linearity, accuracy, and precision, and is proven to be stability-indicating through forced degradation studies, conforming to the standards outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction

Ropivacaine is a long-acting local anesthetic belonging to the amino amide class, widely used for surgical anesthesia and postoperative pain management.[4] It is the (S)-enantiomer of its parent compound, which reduces its cardiotoxic potential compared to racemic mixtures like bupivacaine.[5][6] The safety, efficacy, and quality of a pharmaceutical product are intrinsically linked to the purity of the active pharmaceutical ingredient (API).[7] During synthesis, formulation, and storage, various impurities, such as related substances or degradation products, can arise.[7] Regulatory bodies, including the FDA and EMA, mandate stringent control over these impurities.[7]

Therefore, a validated, stability-indicating analytical method is crucial to ensure that any changes in the purity of the drug substance or drug product can be accurately monitored over time.[8][9] This note provides a comprehensive guide for developing such a method for Ropivacaine, focusing on a reversed-phase HPLC approach, which is a common and powerful technique for this purpose.[7][10]

Method Development Strategy

The primary objective is to develop a single HPLC method capable of separating Ropivacaine from its known impurities and any potential degradants generated under stress conditions.

Analyte & Impurity Profile

A thorough understanding of the potential impurities is the foundation of method development. Ropivacaine impurities can originate from the synthetic route or degradation. Common process-related impurities and degradants include:

  • Ropivacaine Related Compound A (2,6-Dimethylaniline): A known starting material and potential degradant.[5][11][12]

  • Ropivacaine EP Impurity B (N-Despropyl Ropivacaine): A process-related impurity.[7][13]

  • Ropivacaine EP Impurity C ((S)-Mepivacaine): Structurally similar related substance.[7][14]

  • Other potential impurities as listed by various pharmacopeias and suppliers.[7][11][14][15]

Selection of Chromatographic Conditions: The Rationale
  • Technique: Reversed-Phase HPLC (RP-HPLC) was selected due to its versatility and suitability for separating moderately polar compounds like Ropivacaine and its impurities.

  • Column: A C18 (ODS) column is the workhorse of reversed-phase chromatography and provides a good starting point.[16][17] A column with dimensions of 250 mm x 4.6 mm and 5 µm particle size offers a good balance of efficiency and backpressure.[16][18]

  • Mobile Phase: A combination of an aqueous buffer and an organic modifier is required.

    • Aqueous Phase: A phosphate buffer is chosen for its excellent buffering capacity in the acidic pH range. A pH of ~3.0 is selected to ensure that Ropivacaine (a weak base) is fully protonated, leading to sharp, symmetrical peaks.

    • Organic Phase: Acetonitrile is selected as the organic modifier due to its low UV cutoff and viscosity, which results in good peak shapes and lower backpressure compared to methanol.

    • Elution Mode: A gradient elution is employed. This is a critical choice when dealing with a mixture of compounds having different polarities. A gradient allows for the timely elution of more retained impurities while ensuring good resolution between early-eluting peaks and the main Ropivacaine peak.

  • Detection: UV detection is chosen for its simplicity and robustness. Ropivacaine and its related impurities, which contain chromophores, can be detected effectively. Based on literature and preliminary scans, a detection wavelength of 220 nm provides good sensitivity for both the API and its impurities.[18][19]

Experimental Workflow

The logical flow for the development and validation of the analytical method is depicted below. This systematic approach ensures all critical aspects are addressed, from initial scouting to final validation, in accordance with regulatory expectations.[20]

MethodDevelopmentWorkflow start Start: Define Analytical Target Profile (ATP) lit_review Literature Review & Impurity Identification start->lit_review scouting Preliminary Method Scouting (Column, Mobile Phase) lit_review->scouting optimization Method Optimization (Gradient, pH, Flow Rate) scouting->optimization Refine Conditions forced_deg Forced Degradation Study (Specificity & Stability-Indicating) optimization->forced_deg validation Method Validation (ICH Q2(R1)) forced_deg->validation Confirm Specificity final_method Final Method Implementation for QC & Stability validation->final_method end End final_method->end

Caption: Workflow for Analytical Method Development and Validation.

Detailed Protocols

Equipment and Reagents
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18, 250 x 4.6 mm, 5 µm (or equivalent).

  • Reagents: HPLC grade Acetonitrile, Potassium Dihydrogen Phosphate, Orthophosphoric Acid, HPLC grade water.

  • Standards: Ropivacaine Hydrochloride Reference Standard, and impurity standards (if available).

Optimized Chromatographic Conditions
ParameterCondition
Mobile Phase A 25 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with H₃PO₄
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min (20% B), 5-25 min (20-70% B), 25-30 min (70% B), 30-31 min (70-20% B), 31-35 min (20% B)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Run Time 35 minutes
Standard and Sample Preparation
  • Standard Stock Solution (Ropivacaine): Accurately weigh about 25 mg of Ropivacaine HCl reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile (diluent).

  • Spiked Sample Solution (for validation): Prepare a solution of Ropivacaine at the target concentration (e.g., 0.5 mg/mL). Spike with known amounts of impurity standards to assess specificity and accuracy.

  • Test Sample Solution: Prepare the sample (bulk drug or formulation) in the diluent to achieve a final concentration of approximately 0.5 mg/mL of Ropivacaine.

Forced Degradation Protocol

To demonstrate the stability-indicating nature of the method, forced degradation studies must be performed.[8][9] The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: Reflux sample solution in 0.1 N HCl at 80°C for 2 hours. Neutralize before injection.

  • Base Hydrolysis: Reflux sample solution in 0.1 N NaOH at 80°C for 2 hours.[21] Neutralize before injection.

  • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light as per ICH Q1B guidelines.[22]

Method Validation (as per ICH Q2(R1))

The optimized method must be validated to demonstrate its suitability for its intended purpose.[1][2][3]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3]

  • Procedure: Analyze blank (diluent), placebo (for formulations), Ropivacaine standard, and samples from forced degradation studies.

  • Acceptance Criteria: The Ropivacaine peak should be free from interference from any degradants or excipients. Peak purity analysis using a DAD should confirm the homogeneity of the Ropivacaine peak in all stressed samples.

Linearity
  • Procedure: Prepare a series of at least five concentrations of Ropivacaine and each impurity over the range of LOQ to 150% of the target concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy
  • Procedure: Analyze spiked samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Acceptance Criteria: The mean percent recovery for Ropivacaine and each impurity should be within 98.0% to 102.0%.

Precision
  • System Precision: Perform six replicate injections of a standard solution. The %RSD of the peak areas should be ≤ 2.0%.[16]

  • Method Precision (Repeatability): Analyze six independent samples of Ropivacaine. The %RSD of the results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Procedure: Determined based on the signal-to-noise ratio (S/N) of 3:1 for LOD and 10:1 for LOQ, or from the standard deviation of the response and the slope of the calibration curve.

  • Acceptance Criteria: The LOQ should be sufficiently low to accurately measure impurities at the reporting threshold (typically 0.05%).

Robustness
  • Procedure: Intentionally vary critical method parameters such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase pH (±0.2 units).

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor) should remain within acceptable limits, demonstrating the method's reliability during normal use.

Summary of Validation Results (Hypothetical Data)
Validation ParameterRopivacaineImpurity BImpurity C
Linearity (r²) 0.99980.99950.9997
Accuracy (% Recovery) 99.5% - 101.2%98.9% - 101.5%99.1% - 100.8%
Method Precision (%RSD) 0.8%1.2%1.1%
LOD 0.01%0.015%0.012%
LOQ 0.03%0.045%0.035%
Robustness PassedPassedPassed

Conclusion

The RP-HPLC method described in this application note is rapid, specific, accurate, and precise for the determination of Ropivacaine Hydrochloride and its impurities. The forced degradation studies confirm its stability-indicating nature, making it suitable for routine quality control analysis and for monitoring the stability of Ropivacaine in bulk drug and finished pharmaceutical products. This method adheres to the validation requirements of ICH guidelines, ensuring reliable data for regulatory submissions.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. [Link]

  • Ropivacaine Impurities and Related Compound. Veeprho. [Link]

  • Ropivacaine Hydrochloride Impurities. Pharmaffiliates. [Link]

  • Ropivacaine-impurities. Pharmaffiliates. [Link]

  • Chemical structures of ropivacaine, bupivacaine and their impurity 2,6-dimethylaniline. ResearchGate. [Link]

  • Analytical Method Validation: Ropivacaine Hydrochloride. ARL Bio Pharma. [Link]

  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. Bentham Science. [Link]

  • Ropivacaine EP Impurity B. SynZeal. [Link]

  • Ropivacaine Related Compound A. Veeprho. [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP–HPLC. Biointerface Research in Applied Chemistry. [Link]

  • LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations. ResearchGate. [Link]

  • Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. ResearchGate. [Link]

  • Quantitative Application of NMR In Ropivacaine Hydrochloride And Its Related Impurity-A With Correlation By Alternate Techniques. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Stability indicating UPLC method for the determination of assay of bupivacaine injection. Journal of Chemical and Pharmaceutical Research. [Link]

  • Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. ResearchGate. [Link]

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  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. National Institutes of Health (NIH). [Link]

  • Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta Libraries. [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PURIFIED FORM AND INJECTABLE DOSAGE FORM. Journal of Pharmaceutical Negative Results. [Link]

  • Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. PubMed. [Link]

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Application

Application of Ropivacaine N-Oxide in the Pharmacokinetic Profiling of Ropivacaine

Introduction: The Imperative for Precision in Pharmacokinetic Analysis Ropivacaine, a long-acting amide local anesthetic, is distinguished in clinical practice for its favorable sensory-motor differentiation and reduced...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Precision in Pharmacokinetic Analysis

Ropivacaine, a long-acting amide local anesthetic, is distinguished in clinical practice for its favorable sensory-motor differentiation and reduced cardiotoxicity compared to its predecessor, bupivacaine.[1][2] As a pure S-enantiomer, its pharmacological profile offers significant safety benefits.[3] However, like all systemically absorbed drugs, understanding its pharmacokinetic (PK) properties—how the body absorbs, distributes, metabolizes, and excretes it—is paramount for ensuring therapeutic efficacy and patient safety.[4] The plasma concentration of ropivacaine is influenced by the dose, administration route, and patient-specific factors, with high concentrations being linked to systemic toxicity.[3][4]

Ropivacaine is extensively metabolized in the liver, primarily through two pathways: aromatic hydroxylation to 3-hydroxy-ropivacaine (3-OH-ropivacaine), mediated by the cytochrome P450 enzyme CYP1A2, and N-dealkylation to 2′,6′-pipecoloxylidide (PPX), mediated by CYP3A4.[1][5][6] These metabolites, along with the parent drug, are primarily excreted renally.[6][7] A comprehensive PK profile, therefore, requires accurate quantification of not only ropivacaine but also its major metabolites.

This application note details the critical role of Ropivacaine N-Oxide in modern bioanalytical workflows designed for the pharmacokinetic evaluation of ropivacaine. While not a major in vivo metabolite, Ropivacaine N-oxide, particularly its stable isotope-labeled (SIL) forms like Ropivacaine-d7 N-Oxide, serves as an indispensable tool—an ideal internal standard—for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[8][9] Its use ensures the accuracy, precision, and robustness required for drug development and clinical biomonitoring.[10]

Section 1: Ropivacaine Metabolism and the Bioanalytical Challenge

The study of drug metabolism is fundamental to understanding a drug's overall disposition. The conversion of a parent drug into metabolites can influence its efficacy, duration of action, and potential for toxicity. For ropivacaine, the primary metabolic pathways are well-defined.

Primary Metabolic Pathways of Ropivacaine

Ropivacaine undergoes significant hepatic metabolism, with only about 1% of an intravenous dose being excreted unchanged in the urine.[7][11] The two principal routes of biotransformation are:

  • Aromatic Hydroxylation: CYP1A2 catalyzes the addition of a hydroxyl group to the aromatic ring, forming 3-OH-ropivacaine, the major metabolite found in urine (accounting for approximately 37% of the dose).[7][11]

  • N-Dealkylation: CYP3A4 removes the propyl group from the piperidine nitrogen, yielding PPX.[5]

Minor metabolites, including 4-OH-ropivacaine and 2-OH-methyl-ropivacaine, have also been identified.[4][11] The accurate measurement of these compounds in biological matrices like plasma and urine is essential for building a complete pharmacokinetic model.

Ropivacaine_Metabolism cluster_0 Hepatic Biotransformation Ropivacaine Ropivacaine Metabolite1 3-OH-Ropivacaine (Major Metabolite) Ropivacaine->Metabolite1   CYP1A2 (Aromatic Hydroxylation) Metabolite2 PPX (N-dealkylated Metabolite) Ropivacaine->Metabolite2   CYP3A4 (N-Dealkylation)   

Caption: Primary metabolic pathways of Ropivacaine in the liver.

The Analytical Imperative: Why an Internal Standard is Non-Negotiable

Quantitative bioanalysis using LC-MS/MS involves complex biological matrices (e.g., plasma) that can introduce significant variability during sample processing and analysis. Factors such as incomplete extraction recovery, sample-to-sample differences in matrix effects (ion suppression or enhancement), and fluctuations in instrument performance can compromise data integrity.

An internal standard (IS) is a compound added at a known concentration to every sample, calibrator, and quality control sample before processing. It is used to correct for these sources of variability. The ideal IS has physicochemical properties very similar to the analyte but is isotopically distinct to be differentiated by the mass spectrometer. Stable isotope-labeled (SIL) analogues of the analyte are the gold standard. Ropivacaine N-Oxide , particularly in its deuterated form, is structurally and chemically similar to ropivacaine, making it an excellent IS for pharmacokinetic studies.[8]

Section 2: Bioanalytical Protocol for Pharmacokinetic Studies

The following protocols are designed for the robust quantification of ropivacaine and its primary metabolite, 3-OH-ropivacaine, in plasma, using Ropivacaine N-Oxide (or its SIL equivalent) as the internal standard.

Protocol 1: Plasma Sample Preparation via Protein Precipitation

Rationale: This method is fast, simple, and effective for removing the majority of plasma proteins, which can interfere with LC-MS/MS analysis. Acetonitrile is a common choice as it efficiently precipitates proteins while solubilizing a wide range of drug compounds.

Materials:

  • Blank plasma (e.g., rat, human)

  • Vortex mixer

  • Centrifuge (capable of >10,000 x g)

  • Acetonitrile (ACN), HPLC grade, containing the internal standard (e.g., 50 ng/mL Ropivacaine-d7 N-Oxide)

  • Calibrator and Quality Control (QC) samples

  • Unknown plasma samples from study subjects

Procedure:

  • Aliquot Samples: Pipette 100 µL of plasma (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard/Precipitation Solvent: Add 300 µL of ice-cold acetonitrile containing the Ropivacaine N-Oxide internal standard to each tube. The 3:1 ratio of solvent to plasma ensures efficient protein precipitation.

  • Vortex: Vortex each tube vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifuge: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C. This will create a tight pellet of precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully aspirate the clear supernatant (approximately 350 µL) and transfer it to a clean autosampler vial or 96-well plate. Avoid disturbing the protein pellet.

  • Analysis: The samples are now ready for injection into the LC-MS/MS system.

Protocol 2: LC-MS/MS Analysis

Rationale: Reversed-phase chromatography on a C18 column is ideal for separating ropivacaine and its more polar metabolites from endogenous plasma components. A gradient elution allows for efficient separation and shorter run times. Tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte.[12]

Parameter Condition Rationale
LC System High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) SystemProvides the necessary pressure and flow control for reproducible chromatographic separation.
Column C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm)Standard for separating moderately polar compounds like ropivacaine and its metabolites from the biological matrix.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation of the analytes, enhancing ionization efficiency in positive ESI mode.
Mobile Phase B 0.1% Formic Acid in AcetonitrileThe organic component for eluting analytes from the reversed-phase column.
Flow Rate 0.4 mL/minA typical flow rate for analytical scale columns, balancing separation efficiency and run time.
Gradient 5% B to 95% B over 5 minutes, hold for 1 min, re-equilibrate for 2 minA gradient is essential to elute both the more polar metabolites and the less polar parent drug effectively and quickly.
Injection Volume 2 µLA small volume is sufficient for sensitive LC-MS/MS systems and minimizes potential matrix effects.
MS System Triple Quadrupole Mass SpectrometerThe standard for quantitative bioanalysis due to its ability to perform highly selective MRM scans.
Ionization Source Electrospray Ionization (ESI), Positive ModeESI is a soft ionization technique suitable for polar, thermally labile molecules. Ropivacaine and its metabolites readily form positive ions.
MRM Transitions Ropivacaine: m/z 275.1 → 126.1 3-OH-Ropivacaine: m/z 291.1 → 126.1[12] Ropivacaine-d7 N-Oxide (IS): m/z 298.2 → 133.1 (Example)These specific mass transitions provide the highest degree of selectivity, ensuring that the signal is from the target analyte only.

Section 3: Application in an In Vivo Pharmacokinetic Study

This section outlines a framework for a preclinical pharmacokinetic study in a rat model to determine key parameters of ropivacaine.[13]

Protocol 3: In Vivo Dosing and Sampling

Rationale: An intravenous (IV) bolus administration allows for the direct assessment of distribution and elimination kinetics without the complexities of absorption. The sampling schedule is designed to capture the rapid distribution phase and the slower elimination phase, which is critical for accurate calculation of the terminal half-life.

Procedure:

  • Animal Model: Use male Sprague-Dawley rats (n=5 per group) with cannulated jugular veins for blood sampling.

  • Dosing: Administer a single IV bolus of ropivacaine (e.g., 2 mg/kg) via the tail vein.

  • Blood Sampling: Collect blood samples (approx. 150 µL) from the jugular vein cannula into heparinized tubes at pre-dose (0) and at 2, 5, 15, 30, 60, 120, 240, and 480 minutes post-dose.

  • Plasma Preparation: Immediately centrifuge the blood samples at 2,000 x g for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled cryovials and store at -80°C until bioanalysis as described in Protocols 1 and 2.

PK_Workflow cluster_invivo In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data Data Analysis Phase Dosing IV Dosing of Ropivacaine (Rat Model) Sampling Serial Blood Sampling (Time Course) Dosing->Sampling Prep Plasma Sample Prep (Protein Precipitation with Ropivacaine N-Oxide IS) Sampling->Prep LCMS LC-MS/MS Analysis (Quantification) Prep->LCMS PK_Calc Generate Concentration vs. Time Curve LCMS->PK_Calc PK_Params Calculate PK Parameters (AUC, T½, CL, Vd) PK_Calc->PK_Params

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Data Analysis and Key Pharmacokinetic Parameters

The plasma concentration data obtained from the LC-MS/MS analysis is plotted against time. Non-compartmental analysis is then used to calculate the fundamental pharmacokinetic parameters.

Parameter Description Typical Value for Ropivacaine (IV Admin) Reference
T½ (Half-life) The time required for the plasma concentration to decrease by half.1.8 ± 0.7 hours[4]
CL (Clearance) The volume of plasma cleared of the drug per unit time.387 ± 107 mL/min[4][7]
Vd (Volume of Distribution) The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.41 ± 7 Liters[4][7]
AUC (Area Under the Curve) The integral of the drug concentration-time curve, representing total drug exposure.Dependent on doseN/A

Conclusion

The accurate characterization of ropivacaine's pharmacokinetics is a cornerstone of its safe and effective clinical use. While Ropivacaine N-Oxide is not a primary metabolite, its application as an internal standard in LC-MS/MS-based bioanalysis is critical for generating reliable and reproducible data. The protocols outlined in this note provide a robust framework for researchers, scientists, and drug development professionals to conduct high-quality pharmacokinetic studies. By employing these validated methods, the scientific community can continue to refine dosing strategies, understand drug-drug interactions, and ultimately enhance patient safety in regional anesthesia and pain management.

References

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • Halldin, M. M., Bredberg, E., Angelin, B., Arvidsson, T., Askemark, Y., Elofsson, S., & Widman, M. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition, 24(9), 962–968. [Link]

  • Oda, Y., Furuichi, K., Tanaka, K., Hiroi, T., Imaoka, S., Asada, A., Fujimori, M., & Funae, Y. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214–220. [Link]

  • Arvidsson, T. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(4), 286–292. [Link]

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  • Patel, R., & Tella, T. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

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  • Arvidsson, T. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Semantic Scholar. [Link]

  • Butiulca, A., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. ResearchGate. [Link]

  • Lee, C. R., et al. (2001). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Journal of Pharmaceutical and Biomedical Analysis, 25(3-4), 643–649. [Link]

  • Lee, A., et al. (1989). Disposition kinetics of ropivacaine in humans. Anesthesia and Analgesia, 69(6), 736–738. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11. [Link]

  • ResearchGate. (n.d.). Measurement of ropivacaine using LC/MS system. researchgate.net. [Link]

  • Lee, C. R., et al. (2001). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Semantic Scholar. [Link]

  • Zhang, Y., et al. (2023). LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. Journal of Pharmacy and Pharmacology, 75(5), 724–734. [Link]

  • Butiulca, A., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Chemistry, 12. [Link]

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  • Kishimoto, T., et al. (2014). In vivo and in vitro evidence of the neurotoxic effects of ropivacaine: the role of the Akt signaling pathway. International Journal of Molecular Medicine, 33(4), 925–930. [Link]

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Sources

Method

Application Note: A Validated LC-MS/MS Method for the Simultaneous Quantification of Ropivacaine and its Major Metabolites in Preclinical Plasma Samples

Introduction Ropivacaine, a long-acting amide local anesthetic, is distinguished by its enantiomerically pure S-(-) configuration, which contributes to a favorable safety profile with reduced cardiotoxicity and neurotoxi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ropivacaine, a long-acting amide local anesthetic, is distinguished by its enantiomerically pure S-(-) configuration, which contributes to a favorable safety profile with reduced cardiotoxicity and neurotoxicity compared to its racemic counterparts like bupivacaine.[1] In preclinical drug development, a thorough understanding of a drug's pharmacokinetic (PK) profile is paramount for predicting its efficacy and safety in humans. Ropivacaine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes.[1][2][3][4][5] The main metabolic pathways are aromatic hydroxylation by CYP1A2 to form 3-hydroxy-ropivacaine, and N-dealkylation by CYP3A4, yielding 2',6'-pipecoloxylidide (PPX).[1][2][3][6] Given that these metabolites can possess pharmacological activity and contribute to the overall safety profile, their simultaneous quantification alongside the parent drug is crucial for a comprehensive preclinical assessment.[5]

This application note provides a detailed, field-proven protocol for the simultaneous quantification of ropivacaine, 3-hydroxy-ropivacaine, and PPX in preclinical plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This methodology is the cornerstone of modern bioanalysis, offering unparalleled sensitivity, selectivity, and accuracy.[6] The described workflow adheres to the principles outlined in the FDA and EMA guidelines on bioanalytical method validation, ensuring data integrity and regulatory compliance.[7][8][9][10][11][12][13][14][15]

Metabolic Pathway of Ropivacaine

A clear understanding of the metabolic fate of ropivacaine is essential for designing a robust bioanalytical strategy. The primary metabolic transformations are illustrated below.

Ropivacaine Metabolism Ropivacaine Ropivacaine Metabolite1 3-Hydroxy-Ropivacaine Ropivacaine->Metabolite1 CYP1A2 (Aromatic Hydroxylation) Metabolite2 Pipecoloxylidide (PPX) Ropivacaine->Metabolite2 CYP3A4 (N-dealkylation) Excretion Renal Excretion Metabolite1->Excretion Metabolite2->Excretion Bioanalytical Workflow cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis cluster_2 Data Processing Sample Plasma Sample (50 µL) Add_IS Add Internal Standard (Ropivacaine-d7) Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection MS/MS Detection (MRM) Chromatography->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Sources

Application

Application Note: A Validated LC-MS/MS Bioanalytical Method for the Simultaneous Quantification of Ropivacaine and its Major Metabolites in Human Plasma

Abstract This comprehensive application note details a robust and sensitive bioanalytical method for the simultaneous determination of ropivacaine and its primary metabolites, 3-hydroxy-ropivacaine (3-OH-ropivacaine) and...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note details a robust and sensitive bioanalytical method for the simultaneous determination of ropivacaine and its primary metabolites, 3-hydroxy-ropivacaine (3-OH-ropivacaine) and 2',6'-pipecoloxylidide (PPX), in human plasma. Ropivacaine, an S-enantiomer amide local anesthetic, is extensively used for surgical anesthesia and pain management.[1][2][3] Monitoring its plasma concentration, along with its key metabolites, is crucial for pharmacokinetic studies, ensuring therapeutic efficacy, and mitigating potential toxicity.[2][4] This guide provides a detailed protocol employing a straightforward protein precipitation (PPT) extraction technique followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method described herein is designed for researchers, scientists, and drug development professionals, offering field-proven insights into experimental choices and a self-validating protocol grounded in authoritative references.

Introduction: The Rationale for Ropivacaine Bioanalysis

Ropivacaine is a long-acting local anesthetic structurally similar to bupivacaine and mepivacaine, but developed as a pure S-(-) enantiomer to reduce cardiac and neurologic toxicity.[1] Its metabolism is extensive, occurring primarily in the liver via cytochrome P450 (CYP) enzymes.[1][4] The main metabolic pathways are:

  • Aromatic Hydroxylation: Mediated predominantly by CYP1A2, leading to the formation of 3-OH-ropivacaine.[1][3][4]

  • N-dealkylation: Catalyzed by CYP3A4, producing 2',6'-pipecoloxylidide (PPX).[1][3][4]

Given that these metabolites, particularly PPX, may possess pharmacological or toxicological activity, their simultaneous quantification with the parent drug is essential for a complete pharmacokinetic profile.[5] Liquid chromatography coupled with mass spectrometry (LC-MS/MS) has become the gold standard for this application due to its superior sensitivity, selectivity, and accuracy compared to older techniques like HPLC-UV.[2][6]

This document provides a comprehensive workflow, from sample preparation to data analysis, explaining the causality behind each step to ensure robust and reproducible results.

Method Principles and Experimental Design

The chosen bioanalytical strategy hinges on three core components: efficient sample cleanup, effective chromatographic separation, and highly selective detection.

  • Sample Preparation - Protein Precipitation (PPT): For high-throughput analysis, PPT with acetonitrile is selected. This technique is simple, fast, and cost-effective.[1] Acetonitrile efficiently denatures and precipitates plasma proteins, releasing the analytes into the supernatant. This "dilute-and-shoot" approach minimizes sample handling and potential for analyte loss associated with more complex methods like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][7][8][9]

  • Chromatography - Reversed-Phase UPLC/HPLC: A C18 reversed-phase column is employed to separate ropivacaine and its more polar metabolites. The non-polar stationary phase retains the analytes, and a gradient elution with an organic mobile phase (acetonitrile) and an acidic aqueous mobile phase (formic acid in water) is used to sequentially elute the compounds based on their hydrophobicity. The acidic modifier (formic acid) is crucial for promoting analyte ionization (protonation) in the mass spectrometer's source.[1][6]

  • Detection - Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10] This technique provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard (IS). The use of a stable isotope-labeled internal standard, such as Ropivacaine-d7, is highly recommended to compensate for any variability in sample preparation and matrix effects.[6]

Bioanalytical Workflow Overview

The entire process from sample receipt to final concentration determination is visualized below.

Bioanalytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Thaw Plasma Sample (200 µL) P2 Spike with Internal Standard (IS) (Ropivacaine-d7, 100 µL) P1->P2 P3 Add Acetonitrile (500 µL) for Protein Precipitation P2->P3 P4 Vortex (2 min) P3->P4 P5 Centrifuge (10,000 rpm, 3 min) P4->P5 P6 Transfer Supernatant to Vial P5->P6 A1 Inject Sample (1-5 µL) P6->A1 A2 Chromatographic Separation (Reversed-Phase C18 Column) A1->A2 A3 Ionization (ESI+) A2->A3 A4 MS/MS Detection (MRM Mode) A3->A4 D1 Integrate Chromatographic Peaks (Analyte & IS) A4->D1 D2 Calculate Peak Area Ratios (Analyte/IS) D1->D2 D3 Generate Calibration Curve (Linear Regression, 1/x² weighting) D2->D3 D4 Quantify Unknown Samples D3->D4

Caption: High-level workflow for ropivacaine bioanalysis.

Detailed Protocols and Methodologies

Materials and Reagents
  • Analytes: Ropivacaine HCl, 3-OH-ropivacaine, 2',6'-pipecoloxylidide (PPX) reference standards.

  • Internal Standard (IS): Ropivacaine-d7 HCl.

  • Solvents: Acetonitrile (LC-MS grade), Water (Type I, 18.2 MΩ·cm), Formic Acid (LC-MS grade).

  • Biological Matrix: Blank human plasma (K2-EDTA).

  • Labware: Polypropylene microcentrifuge tubes (1.5 mL), autosampler vials with inserts.

Preparation of Stock and Working Solutions

Rationale: Preparing concentrated stock solutions in an organic solvent ensures stability. Subsequent dilutions into a solvent compatible with the biological matrix (e.g., 50:50 acetonitrile:water) are made for spiking calibration standards and quality control samples.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve each reference standard (Ropivacaine, 3-OH-ropivacaine, PPX, and Ropivacaine-d7) in methanol to achieve a final concentration of 1 mg/mL. Store at -20°C.

  • Working Standard Solution Mixture: Prepare a mixture of Ropivacaine, 3-OH-ropivacaine, and PPX at an appropriate concentration (e.g., 10 µg/mL) by diluting the primary stocks with 50:50 acetonitrile:water.

  • Internal Standard Working Solution (0.5 µg/mL): Dilute the Ropivacaine-d7 stock solution with acetonitrile to a final concentration of 0.5 µg/mL.[11]

Preparation of Calibration Curve (CC) and Quality Control (QC) Samples

Rationale: CC and QC samples are prepared by spiking blank biological matrix to mimic the study samples. This is critical for accurately assessing method performance, including linearity, precision, and accuracy, as mandated by regulatory guidelines (e.g., FDA, EMA).[1][12]

  • Spiking: Serially dilute the working standard solution mixture to prepare spiking solutions. Spike 10 µL of each solution into 190 µL of blank human plasma to create an 8-point calibration curve. A typical concentration range is 0.5 to 1,000 ng/mL for ropivacaine and 1 to 1,000 ng/mL for the metabolites.[11]

  • QC Preparation: Prepare QC samples in bulk at four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.[11]

Plasma Sample Extraction Protocol

This protocol is designed for a 200 µL plasma sample volume.

  • Aliquot: Pipette 200 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.

  • Add Internal Standard: Add 100 µL of the internal standard working solution (0.5 µg/mL Ropivacaine-d7) to each tube, except for blank matrix samples (which receive 100 µL of acetonitrile instead).[1][11]

  • Precipitate Proteins: Add 500 µL of cold acetonitrile to each tube.[1][11] The cold temperature can enhance protein precipitation.

  • Vortex: Cap the tubes and vortex vigorously for 2 minutes to ensure complete protein denaturation and analyte extraction.[1][12]

  • Centrifuge: Centrifuge the tubes at ≥10,000 rpm (or ~13,000 x g) for 3-5 minutes to pellet the precipitated proteins.[1][12]

  • Transfer: Carefully transfer the supernatant (~700 µL) to a clean autosampler vial for analysis. Avoid disturbing the protein pellet.

  • Inject: Inject 1-5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following parameters serve as a validated starting point and may be adapted for different instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18, e.g., Phenomenex Gemini NX C18 (100 x 3.0 mm, 3 µm)Provides excellent retention and separation for amide-type anesthetics and their metabolites.
Mobile Phase A 0.05% Formic Acid in Water[1][6]Acidified aqueous phase for good peak shape and efficient protonation.
Mobile Phase B Acetonitrile[1][6]Strong organic solvent for eluting analytes from the C18 column.
Flow Rate 0.4 mL/min[1]A standard flow rate for analytical-scale columns, balancing speed and efficiency.
Column Temp. 15-40°C (e.g., 15°C[1])Controls retention time stability. Lower temperatures can sometimes improve peak shape for certain compounds.
Injection Volume 1-5 µLKept low to prevent peak distortion and column overload.
Gradient Elution 0-2 min: 5% B; 2-4 min: 30% B; 4-7 min: 5% B[1]A gradient is necessary to elute both the polar metabolites and the less polar parent drug within a reasonable runtime.

Table 2: Mass Spectrometry Parameters

ParameterRopivacaine3-OH-RopivacainePPXRopivacaine-d7 (IS)
Ionization Mode ESI PositiveESI PositiveESI PositiveESI Positive
Precursor Ion (Q1) m/z 275.1[1][11]291.1[1][11]219.2282.2
Product Ion (Q3) m/z 126.1[1][11]126.1[1][11]84.1126.1
Dwell Time 100-150 ms100-150 ms100-150 ms100-150 ms
Collision Energy (V) OptimizedOptimizedOptimizedOptimized
Cone/Declustering Potential (V) OptimizedOptimizedOptimizedOptimized

Note: Precursor/product ions for PPX and IS are typical values and should be confirmed. Voltages are instrument-dependent and require optimization.

Metabolite Fragmentation Logic

The choice of product ions is based on stable, high-intensity fragments derived from the precursor.

Fragmentation cluster_rop Ropivacaine (m/z 275.1) cluster_oh_rop 3-OH-Ropivacaine (m/z 291.1) cluster_ppx PPX (m/z 219.2) Rop [M+H]+ Product_126 Fragment (m/z 126.1) Propyl-piperidine moiety Rop->Product_126 CID OH_Rop [M+H]+ OH_Rop->Product_126 CID PPX [M+H]+ Product_84 Fragment (m/z 84.1) Piperidine ring PPX->Product_84 CID

Caption: Common fragmentation pathways for MRM transitions.

Method Validation and Data Analysis

The method must be validated according to the FDA and/or EMA guidelines on bioanalytical method validation.[1][12] Key parameters to assess include:

  • Selectivity: Absence of interfering peaks at the retention times of the analytes and IS in at least five different blank plasma sources.[1]

  • Linearity and Range: The calibration curve should demonstrate a linear relationship between concentration and response, typically with a correlation coefficient (r²) > 0.99.

  • Accuracy and Precision: Intra- and inter-day precision (%CV) should be ≤15% (≤20% at the LLOQ), and accuracy (%Bias) should be within ±15% (±20% at the LLOQ).

  • Matrix Effect: Assessment of the ion suppression or enhancement caused by co-eluting components from the plasma matrix.

  • Recovery: The efficiency of the extraction process.

  • Stability: Analyte stability in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).[13][14][15][16]

Data is processed using the instrument's software. Peak area ratios of the analyte to the IS are plotted against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used to generate the calibration curve for calculating the concentrations in unknown samples.[12]

Conclusion

This application note provides a detailed, scientifically-grounded protocol for the quantification of ropivacaine and its major metabolites in human plasma. The combination of a simple and rapid protein precipitation with the high sensitivity and selectivity of LC-MS/MS offers a robust method suitable for pharmacokinetic research and clinical biomonitoring. By understanding the rationale behind each step, researchers can confidently implement and adapt this method to achieve reliable and accurate bioanalytical data.

References

  • Arvidsson, T., Askemark, Y., & Halldin, M. M. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(4), 286–292. Available at: [Link]

  • Butiulca, A., Laza, R., Lazar, A., Budes, M., Azamfirei, L., & Muntean, D. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences, 10, 1243103. Available at: [Link]

  • Budes, M., Laza, R., Lazar, A., Azamfirei, L., & Muntean, D. L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13487. Available at: [Link]

  • Butiulca, A., Laza, R., Lazar, A., Budes, M., Azamfirei, L., & Muntean, D. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Farmacia, 72(1), 1-10. Available at: [Link]

  • Budău, M., Laza, R., Lazăr, A., Azamfirei, L., & Muntean, D. L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Semantic Scholar. Available at: [Link]

  • Butiulca, A., Laza, R., Lazar, A., Budes, M., Azamfirei, L., & Muntean, D. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. PubMed. Available at: [Link]

  • Arvidsson, T., Askemark, Y., & Halldin, M. M. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. PubMed. Available at: [Link]

  • Abdel-Rehim, M., Dahlgren, A., & Bielenstein, M. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. Journal of Microcolumn Separations, 13(7), 313-321. Available at: [Link]

  • University of Alberta Libraries. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. Education and Research Archive. Available at: [Link]

  • Darwish, I. A., Al-Obaid, A. M., & Al-Malaq, H. A. (2009). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical Chemistry Insights, 4, 15–24. Available at: [Link]

  • Kawata, H., et al. (2004). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Yakugaku Zasshi, 124(12), 979-83. Available at: [Link]

  • Kim, D. W., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician, 27(1), E109-E118. Available at: [Link]

  • Kim, D. W., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections: An In Vitro Study. PubMed. Available at: [Link]

  • Wang, Y., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of Analytical Methods in Chemistry, 2020, 8898394. Available at: [Link]

  • Abdel-Rehim, M. (2011). Recent advances in microextraction by packed sorbent for bioanalysis. Journal of chromatography. A, 1218(49), 8835-42. Available at: [Link]

  • Shi, H., et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals, 51(05), 620-625. Available at: [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences. Available at: [Link]

  • RSU Research Portal. (n.d.). Development of high performance liquid chromatography ropivacaine serum concentration determination method. Available at: [Link]

  • do Nascimento, J. E., et al. (2023). Extended stability study of an extemporaneously analgesic solution of clonidine, ropivacaine and fentanyl. Brazilian Journal of Pharmaceutical Sciences, 59. Available at: [Link]

  • Wulf, H., et al. (2002). Stability of a sufentanil-ropivacaine mixture in a glass and a PVC reservoir. International Journal of Obstetric Anesthesia, 11(2), 103-7. Available at: [Link]

  • Budău, M., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(5), 785. Available at: [Link]

  • Budău, M., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central. Available at: [Link]

  • ClinicalTrials.gov. (2024). Analgesic Effect of Ropivacaine Combined with Methylene Blue in Fascia Iliaca Block for Patients Undergoing Hip Arthroplasty. Available at: [Link]

  • Arvidsson, T., & Eklund, A. (1998). Automated liquid membrane extraction for HPLC determination of Ropivacaine metabolites in urine. Journal of Pharmaceutical and Biomedical Analysis, 17(8), 1335-1343. Available at: [Link]

  • Lerman, J., et al. (2013). Population pharmacokinetic analysis of ropivacaine and its metabolite 2',6'-pipecoloxylidide from pooled data in neonates, infants, and children. British Journal of Anaesthesia, 111(5), 791-9. Available at: [Link]

  • de Paula, E., et al. (2018). Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. Journal of Analytical & Bioanalytical Techniques, 9(4). Available at: [Link]

  • Instructables. (n.d.). Liquid-liquid Extraction: 4 Steps. Available at: [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Available at: [Link]

  • Agilent Technologies. (2016, March 4). Solid Phase Extraction (SPE) Sample Preparation - Fundamentals. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. Available at: [Link]

  • Chemistry LibreTexts. (2023, August 29). Solid-Phase Extraction. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Ensuring the Bioanalytical Stability of Ropivacaine N-Oxide

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ropivacaine N-Oxide. This guide is designed to provide in-depth, field-proven insights into maintaini...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with Ropivacaine N-Oxide. This guide is designed to provide in-depth, field-proven insights into maintaining the stability of Ropivacaine N-Oxide in biological matrices. Accurate quantification of drug metabolites is paramount for robust pharmacokinetic and toxicokinetic studies, and the inherent chemical nature of N-oxides presents unique challenges that require meticulous attention to pre-analytical and analytical procedures.

This document moves beyond a simple checklist of steps. It explains the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative regulatory and scientific literature to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns encountered during the analysis of Ropivacaine N-Oxide.

Q1: What is Ropivacaine N-Oxide, and why is its stability a primary concern?

Ropivacaine is an amide-type local anesthetic extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), to form metabolites like 3-OH-ropivacaine and 2',6'-pipecoloxylidide (PPX).[1][2][3] While Ropivacaine N-Oxide is a potential metabolite, like other drugs containing a tertiary amine, its N-oxide form is often chemically labile.[4][5] The primary stability concern is its potential to be reduced in vitro (after sample collection) back to the parent drug, Ropivacaine.[4][6] This back-conversion can lead to an underestimation of the N-oxide metabolite and a corresponding overestimation of the parent drug, skewing critical pharmacokinetic data.

Q2: My measured concentrations of Ropivacaine N-Oxide are highly variable and often lower than expected. What are the likely causes?

High variability and low recovery are classic signs of analyte instability. For N-oxides, the causes can be multifactorial and traced to different stages of the bioanalytical workflow:

  • Pre-analytical Instability: Degradation can occur between sample collection and analysis due to factors like temperature, pH, and enzymatic activity in the matrix.[7][8] Hemolysis, the rupture of red blood cells, is particularly problematic as it releases cellular components that can chemically reduce N-oxides.[6][9]

  • In-Process Instability: The analytical process itself can introduce artifacts. This includes issues during sample extraction, exposure to high temperatures in the autosampler, or the use of inappropriate solvents that promote degradation.[9]

  • Freeze-Thaw Instability: Repeated cycles of freezing and thawing can damage the sample matrix and accelerate the degradation of labile metabolites.

  • Long-Term Storage Instability: Improper storage temperatures (e.g., -20°C instead of -80°C) may not be sufficient to halt all enzymatic and chemical degradation over extended periods.

Q3: How can I prevent the degradation of Ropivacaine N-Oxide during sample collection and handling?

Controlling pre-analytical variables is the most critical step to ensure sample integrity.[10][11]

  • Minimize Hemolysis: Use proper venipuncture techniques with an appropriate gauge needle. Avoid vigorous shaking of blood tubes; instead, gently invert them 8-10 times to mix with the anticoagulant.[6]

  • Prompt Processing: Process blood samples as quickly as possible after collection. Centrifuge blood to separate plasma or serum within one hour.

  • Temperature Control: Keep samples chilled (e.g., on wet ice) immediately after collection and during processing to reduce enzymatic activity.[7]

  • Anticoagulant Choice: While EDTA is common, its impact on N-oxide stability should be empirically tested. The choice of anticoagulant can influence sample pH and enzyme activity.

Q4: What are the optimal storage conditions for biological samples containing Ropivacaine N-Oxide?

For long-term stability, samples should be stored at ultra-low temperatures.

  • Short-Term Storage (up to 24 hours): Store processed plasma or serum at 2-8°C.

  • Long-Term Storage: For storage longer than 24 hours, samples should be frozen and maintained at -80°C .[6] Storage at -20°C is often insufficient to prevent long-term degradation of labile metabolites.

Q5: Can Ropivacaine N-Oxide convert back to Ropivacaine during analysis, and how do I test for this?

Yes, back-conversion is a known issue for N-oxide metabolites.[4][5] Regulatory guidelines mandate that this potential be investigated during method validation.[12] To assess this, you should spike a blank biological matrix with a high concentration of the Ropivacaine N-Oxide metabolite and analyze the sample for the appearance of the parent drug, Ropivacaine. This should be performed under the same conditions as your study samples to mimic the entire analytical process.

Troubleshooting Guides

This section provides structured workflows to diagnose and resolve common experimental problems.

Guide 1: Issue - Low or Inconsistent Recovery of Ropivacaine N-Oxide

This guide helps you systematically identify the source of analyte loss.

G start Low / Inconsistent Ropivacaine N-Oxide Recovery check_pre Step 1: Evaluate Pre-Analytical Handling (See Protocol 1) start->check_pre q_pre Is pre-analytical handling optimized and controlled? check_pre->q_pre check_process Step 2: Investigate In-Process Stability (Bench-top & Autosampler) q_pre->check_process Yes solution Root Cause Identified. Implement corrective actions. q_pre->solution No q_process Is analyte stable during sample preparation and injection? check_process->q_process check_storage Step 3: Assess Storage Stability (Freeze-Thaw & Long-Term) q_process->check_storage Yes q_process->solution No q_storage Is analyte stable under storage conditions? check_storage->q_storage q_storage->solution No revalidate Re-evaluate method parameters (e.g., extraction solvent, pH, IS choice) q_storage->revalidate Yes revalidate->solution

Caption: Troubleshooting workflow for low Ropivacaine N-Oxide recovery.

Potential Cause A: Pre-Analytical Instability

  • Why it happens: From the moment of collection, enzymes in the blood can begin to degrade analytes. Hemolysis releases reductants that are particularly effective at converting N-oxides back to their parent amines.[9]

  • How to investigate:

    • Review your sample collection SOP. Are phlebotomists trained to minimize trauma to the vein?

    • Visually inspect incoming samples for any pink or red tinge in the plasma, which indicates hemolysis.

    • Process a fresh blood sample immediately and compare the Ropivacaine N-Oxide concentration to a sample from the same draw that has been left at room temperature for 1-2 hours before processing. A significant drop points to instability at room temperature.

Potential Cause B: In-Process & Autosampler Instability

  • Why it happens: The conditions used for sample extraction (e.g., pH, solvent) and storage in an autosampler can promote degradation. For instance, some studies have shown that using acetonitrile for protein precipitation can limit N-oxide conversion better than methanol in hemolyzed plasma.[9]

  • How to investigate:

    • Perform a bench-top stability test (see Protocol 2). This will determine if the analyte is stable in the matrix at room temperature for the duration of your sample preparation procedure.

    • Evaluate autosampler stability by placing a set of processed QC samples in the autosampler and reinjecting them at timed intervals (e.g., 0, 4, 8, 24 hours) to see if the concentration changes over time.

Experimental Protocols

These protocols are based on guidelines from regulatory bodies like the FDA and EMA and are designed to be self-validating.[13][14][15]

Protocol 1: Blood Sample Collection & Processing for Optimal Stability

This protocol establishes a robust front-end procedure to minimize pre-analytical variability.

G cluster_collection Collection cluster_processing Processing (within 1 hour) cluster_storage Storage Collect 1. Collect Blood (e.g., K2EDTA tube) Invert 2. Gently Invert 8-10x (Do NOT shake) Collect->Invert Chill 3. Place on Wet Ice Immediately Invert->Chill Centrifuge 4. Centrifuge (e.g., 1500g, 10 min, 4°C) Chill->Centrifuge Aliquot 5. Aliquot Plasma (Avoid buffy coat) Centrifuge->Aliquot Store 6. Store at -80°C Aliquot->Store

Caption: Standardized workflow for blood collection and processing.

Step-by-Step Methodology:

  • Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Cooling: Place the tube on wet ice or in a refrigerated rack without delay.

  • Centrifugation: Within one hour of collection, centrifuge the sample at approximately 1500 x g for 10 minutes at 4°C to separate the plasma.

  • Aliquoting: Carefully transfer the plasma supernatant to clearly labeled polypropylene cryovials. Be sure to avoid disturbing the buffy coat (the layer of white blood cells) and the red blood cell pellet.

  • Storage: Immediately freeze the plasma aliquots and store them at -80°C until analysis.

Protocol 2: Assessment of Freeze-Thaw and Bench-Top Stability

This protocol is essential for bioanalytical method validation as required by regulatory agencies.[13][14]

Step-by-Step Methodology:

  • Prepare QC Samples: Spike a pool of blank biological matrix with Ropivacaine N-Oxide to create low and high concentration quality control (QC) samples. Aliquot these into multiple tubes.

  • Establish Baseline (T=0): Analyze a set of freshly prepared QC samples (n=3 for each level) to establish the baseline concentration.

  • Freeze-Thaw Stability Assessment:

    • Take a separate set of QC aliquots (n=3 per level).

    • Freeze them at -80°C for at least 12 hours.

    • Thaw them completely and unassisted at room temperature.

    • This constitutes one freeze-thaw cycle. Repeat for the desired number of cycles (typically 3-5).

    • After the final cycle, analyze the samples and compare the mean concentration to the baseline.

  • Bench-Top Stability Assessment:

    • Take a separate set of QC aliquots (n=3 per level).

    • Thaw them and let them sit at room temperature for a period that mimics your expected sample preparation time (e.g., 4, 8, or 24 hours).

    • After the designated time, analyze the samples and compare the mean concentration to the baseline.

Acceptance Criteria: The mean concentration of the stability-tested samples should be within ±15% of the baseline (T=0) concentration.

Quantitative Data Summary

While specific stability data for Ropivacaine N-Oxide is not widely published, the table below provides an illustrative example of what a stability assessment report might look like, based on typical behavior for N-oxide compounds.

Stability TestConditionLow QC (ng/mL)High QC (ng/mL)
Baseline (T=0) Freshly PreparedMean: 5.05Mean: 79.8
Bench-Top Stability 6 hours at Room TempMean: 4.89 % Diff: -3.2%Mean: 78.1 % Diff: -2.1%
Freeze-Thaw Stability 3 Cycles (-80°C to RT)Mean: 4.75 % Diff: -5.9%Mean: 76.5 % Diff: -4.1%
Long-Term Stability 30 Days at -80°CMean: 5.10 % Diff: +1.0%Mean: 81.0 % Diff: +1.5%
Long-Term Stability 30 Days at -20°CMean: 4.15 % Diff: -17.8%Mean: 65.4 % Diff: -18.1%

Note: Data is for illustrative purposes only. The significant degradation at -20°C highlights the critical importance of proper storage temperature.

References

  • Oda, Y., et al. (1998). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Ropivacaine. PubChem Compound Database. Available at: [Link]

  • Halldin, M. M., et al. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition. Available at: [Link]

  • Jercan, O. M., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules. Available at: [Link]

  • Patel, M., et al. (2023). Ropivacaine. StatPearls. Available at: [Link]

  • Sultana, N., & Arayne, M. S. (2012). Regulated Bioassay of N-Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. Available at: [Link]

  • Altasciences. (n.d.). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC-MS/MS. Altasciences Resources. Available at: [Link]

  • Anapharm. (n.d.). Considerations to properly assess drug stability within biological samples. Anapharm Resources. Available at: [Link]

  • Francis, A. W., & Hucker, R. (2010). Bioanalytical Method Validation: Notable Points in The 2009 Draft EMA Guideline and Differences with The 2001 FDA Guidance. Taylor & Francis Online. Available at: [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Hypha Discovery Resources. Available at: [Link]

  • European Medicines Agency. (1995). ICH Q5C Stability Testing of Biotechnological/Biological Products. EMA. Available at: [Link]

  • Li, W., & Tse, F. L. S. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Future Science. Available at: [Link]

  • American Pharmaceutical Review. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. American Pharmaceutical Review. Available at: [Link]

  • ResearchGate. (2012). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[1][2][3] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA. Available at: [Link]

  • Semantic Scholar. (2024). Medicinal Chemistry of Drugs with N-Oxide Functionalities. Semantic Scholar. Available at: [Link]

  • ResearchGate. (2009). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices. ResearchGate. Available at: [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. Available at: [Link]

  • Slideshare. (2014). USFDA guidelines for bioanalytical method validation. Slideshare. Available at: [Link]

  • BDO. (2022). Regulatory Stability Considerations for Biological Products. BDO. Available at: [Link]

  • Narayanan, S. (2000). Preanalytical Variables and Their Influence on the Quality of Laboratory Results. PMC. Available at: [Link]

Sources

Optimization

Technical Support Center: Ropivacaine N-Oxide Synthesis and Purification

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for Ropivacaine N-Oxide. This guide is designed to provide in-depth, field-proven insights into the common c...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Ropivacaine N-Oxide. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the synthesis and purification of this important metabolite and reference standard. As Senior Application Scientists, we understand that synthesizing tertiary amine N-oxides presents unique difficulties, from controlling the oxidation reaction to isolating the highly polar final product.

This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our advice in authoritative scientific literature.

Section 1: Synthesis Troubleshooting

The conversion of the tertiary amine in Ropivacaine to its corresponding N-oxide is the critical synthetic step.[1][2] Most protocols utilize a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide.[3][4] While effective, these reagents can lead to several common issues.

Q1: My N-oxidation reaction is incomplete. TLC and LC-MS analysis show a significant amount of unreacted Ropivacaine starting material. What's going wrong?

This is the most common issue in N-oxide synthesis. The root cause is often related to oxidant potency, stoichiometry, or reaction conditions.

Causality & Explanation: The nucleophilic nitrogen of Ropivacaine attacks the electrophilic outer oxygen of the peroxyacid (e.g., m-CPBA).[5] If this reaction is slow or stalls, it's typically due to one of the following:

  • Degraded Oxidant: m-CPBA and other peroxyacids lose potency over time, especially if not stored properly (e.g., refrigerated and dry).[6] Commercial m-CPBA is often sold at ~77% purity for stability, with the remainder being meta-chlorobenzoic acid (m-CBA).[6]

  • Insufficient Stoichiometry: While a 1:1 molar ratio is theoretical, a slight excess of the oxidant (e.g., 1.1 to 1.3 equivalents) is often required to drive the reaction to completion.

  • Low Temperature: Oxidation is often performed at low temperatures (e.g., 0 °C to room temperature) to prevent side reactions. However, if the reaction is sluggish, the temperature may be too low for the specific substrate.

  • Solvent Choice: The reaction needs to be conducted in a solvent that fully dissolves the Ropivacaine base, such as dichloromethane (DCM) or chloroform.

Troubleshooting Solutions:

Potential Cause Recommended Action Validation Checkpoint
Degraded m-CPBA Use a fresh bottle of m-CPBA or test the activity of the current bottle on a more reactive substrate.Monitor a small-scale test reaction by TLC every 15-30 minutes.
Insufficient Oxidant Increase the molar equivalents of m-CPBA in increments, e.g., from 1.1 to 1.3 eq.The starting material spot on the TLC plate should diminish significantly.
Reaction Too Cold/Slow After adding the oxidant at 0 °C, allow the reaction to slowly warm to room temperature and stir overnight.A new, more polar spot (the N-oxide) should appear and intensify on the TLC plate.
Q2: My TLC plate shows multiple product spots, and my crude mass spectrum is complex. What are the likely byproducts?

The formation of byproducts indicates that conditions are too harsh or that the oxidant is reacting with other parts of the molecule.

Causality & Explanation: While the tertiary amine is the most nucleophilic site, other positions on the Ropivacaine molecule can be susceptible to oxidation under certain conditions:

  • Over-oxidation: Although less common for tertiary amines, aggressive conditions could potentially lead to undesired side reactions.

  • Aromatic Ring Oxidation: The dimethylphenyl ring could be susceptible to oxidation, leading to hydroxylated species, similar to the known metabolites of Ropivacaine (e.g., 3-OH-ropivacaine and 4-OH-ropivacaine).[7][8]

  • Oxidant-Related Impurities: The reaction will always contain the carboxylic acid byproduct of the oxidant (e.g., m-CBA), which can be difficult to remove.[9]

Troubleshooting Solutions:

  • Control Temperature: Strictly maintain the reaction temperature, starting at 0 °C and warming slowly. Avoid heating the reaction unless absolutely necessary.

  • Use a Buffered System: In some cases, adding a mild base like sodium bicarbonate to the reaction mixture can buffer the acidity of the m-CBA byproduct, preventing acid-catalyzed side reactions.

  • Alternative Oxidants: Consider using hydrogen peroxide with a catalyst, which can sometimes offer milder and more selective oxidation.[3]

Section 2: Purification Troubleshooting

Ropivacaine N-oxide is a highly polar, zwitterionic compound, making its purification a significant challenge.[10][11] Standard purification techniques often require substantial modification.

Q3: I'm struggling to remove the m-chlorobenzoic acid (m-CBA) byproduct. It co-elutes with my product or contaminates the final solid.

This is a classic problem in m-CPBA oxidations. The acidic nature of m-CBA and the basic nature of any unreacted amine can lead to salt formation, complicating extraction.

Causality & Explanation: m-CBA is an acidic byproduct that must be removed. A standard basic wash (e.g., with aqueous NaHCO₃ or K₂CO₃) is the primary method for its removal. However, the high polarity of the N-oxide product can lead to it partitioning into the aqueous layer, especially if an emulsion forms.[9][12]

Troubleshooting Workflow:

G cluster_0 Troubleshooting Point start Reaction Mixture in DCM quench Quench excess m-CPBA (aq. Na₂S₂O₃ or Na₂SO₃) start->quench Step 1 wash Wash with sat. aq. NaHCO₃ (to remove m-CBA) quench->wash Step 2 extract Separate Layers wash->extract Step 3 dry Dry Organic Layer (Na₂SO₄) extract->dry Step 4 concentrate Concentrate dry->concentrate Step 5 purify Purify Crude Product concentrate->purify Step 6 G cluster_0 Low pH (e.g., pH 2) cluster_1 High pH (e.g., pH 10-11) node_low_ph Ropivacaine-H⁺ Ropivacaine N-Oxide-H⁺ Both Water Soluble node_high_ph Ropivacaine (Free Base) Ropivacaine N-Oxide Organic Soluble Water Soluble

Figure 2: pH-dependent solubility of Ropivacaine vs. its N-oxide.

Advanced Extraction Strategies:

  • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 9) during extraction to keep any unreacted Ropivacaine as a free base, maximizing its partitioning into the organic layer.

  • Salting Out: Saturate the aqueous layer with sodium chloride (NaCl) before extraction. This decreases the solubility of organic compounds in the aqueous phase and can improve partitioning into the organic solvent.

  • Solvent Modification: Use a more polar solvent mixture for extraction, such as a 9:1 mixture of DCM:Isopropanol, which can better solvate the polar N-oxide.

  • Continuous Liquid-Liquid Extraction: For particularly difficult cases, a continuous extraction apparatus can be used to efficiently extract the water-soluble product over several hours.

Q5: My product streaks badly during silica gel column chromatography. Is there a better way to purify it?

This is expected behavior. The highly polar N-oxide interacts very strongly with the acidic silanol groups on the surface of standard silica gel, leading to poor separation.

Troubleshooting Chromatography:

Problem Causality Solution
Streaking on Silica Strong polar interaction with acidic silica surface.1. Deactivate Silica: Add a small amount of a basic modifier like triethylamine (~1%) or ammonia (using a mobile phase saturated with NH₃) to the eluent. 2. Switch Stationary Phase: Use a less acidic support like neutral or basic alumina. [13] 3. Reverse-Phase: Use C18 silica with a polar mobile phase (e.g., Methanol/Water or Acetonitrile/Water), which is often ideal for such polar compounds.
Product is Insoluble in Eluent N-oxide is poorly soluble in non-polar solvents.Use a highly polar mobile phase system, such as DCM transitioning to 5-15% Methanol in DCM.

Section 3: Analytical & Characterization FAQs

Confirming the successful synthesis and purity of Ropivacaine N-oxide is crucial.

Q6: How can I confirm that I have successfully formed the N-O bond?

Standard spectroscopic techniques are used for confirmation.

  • Mass Spectrometry (MS): The most straightforward method. The product's molecular ion peak should correspond to the mass of the starting material plus 16 amu (for the oxygen atom). For Ropivacaine (C₁₇H₂₆N₂O, MW ≈ 274.4), the N-oxide (C₁₇H₂₆N₂O₂, MW ≈ 290.4) should show an [M+H]⁺ ion at m/z 291. [14][15]* Nuclear Magnetic Resonance (NMR): Protons on the carbons adjacent to the newly formed N-oxide group (the α-protons on the piperidine ring and the N-propyl group) will experience a significant downfield shift (typically 0.5-1.0 ppm) in the ¹H NMR spectrum due to the deshielding effect of the electronegative N-O bond.

Q7: What is a good starting point for an HPLC method to assess purity?

Reverse-phase HPLC is the method of choice for analyzing Ropivacaine and its polar metabolites. [16][17]

Recommended Starting HPLC Conditions:

Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or 10mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol
Gradient Start with a high percentage of A (e.g., 95%) and ramp to a high percentage of B over 10-15 minutes.
Flow Rate 1.0 mL/min
Detection UV at ~210 nm or ~263 nm, or Mass Spectrometry (LC-MS). [7][16]
Expected Elution The more polar N-oxide will elute earlier than the parent Ropivacaine.

This guide provides a framework for addressing the common challenges in the synthesis and purification of Ropivacaine N-oxide. By understanding the chemical principles behind these issues, researchers can systematically troubleshoot their experiments and achieve higher yields and purity.

References

  • Cai, X., Sha, M., Guo, C., & Pan, R. M. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Asian Journal of Chemistry, 24(9), 3781-3784.
  • ResearchGate. (2012). Synthesis of Tertiary Amine N-Oxides-A Review. Retrieved from [Link]

  • Science of Synthesis. (2007). Product Class 3: Amine N-Oxides. Thieme.
  • Wikipedia. (n.d.). Amine oxide. Retrieved from [Link]

  • Google Patents. (n.d.). RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate.
  • Chemistry LibreTexts. (2021). 24.7: Reactions of Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: mCPBA Oxidation. Retrieved from [Link]

  • Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta. Retrieved from [Link]

  • PubMed Central. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). m-CPBA (meta-chloroperoxybenzoic acid). Retrieved from [Link]

  • ResearchGate. (2009). Properties, Preparation and Synthetic Uses of Amine N-Oxides. An Update. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Oxidation of Amines by Flavoproteins. Retrieved from [Link]

  • Reddit. (n.d.). How to remove large excess of mCPBA? Retrieved from [Link]

  • ResearchGate. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. Retrieved from [Link]

  • Ataman Kimya. (n.d.). AMINE OXIDE. Retrieved from [Link]

  • Semantic Scholar. (2013). An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation. Retrieved from [Link]

  • Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines.
  • ResearchGate. (2018). I am having problems in removing m-cpba and its corresponding acid? Retrieved from [Link]

  • ACS Publications. (1980). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Retrieved from [Link]

  • UCLA EH&S. (2017). Standard Operating Procedure - 3-Chloroperbenzoic acid (MCPBA). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Ropivacaine N-Oxide. PubChem. Retrieved from [Link]

  • MDPI. (n.d.). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Computational Study of Selected Amine and Lactam N-Oxides. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • PubMed. (1996). Metabolism and Excretion of Ropivacaine in Humans. Retrieved from [Link]

Sources

Troubleshooting

matrix effects in the bioanalysis of ropivacaine metabolites

Welcome to the technical support resource for the bioanalysis of ropivacaine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the bioanalysis of ropivacaine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of quantitative analysis in biological matrices. Matrix effects are a significant challenge in LC-MS/MS-based bioanalysis, potentially compromising the accuracy, precision, and sensitivity of your results.[1][2] This document provides in-depth, experience-driven troubleshooting guides and answers to frequently asked questions to help you develop robust and reliable methods.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding matrix effects in the context of ropivacaine analysis.

Q1: What exactly are "matrix effects" in LC-MS/MS bioanalysis?

A: Matrix effect refers to the alteration—suppression or enhancement—of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological sample matrix.[3] In electrospray ionization (ESI), these co-eluting molecules can compete with the analyte (e.g., ropivacaine) for access to the droplet surface for ionization, leading to a suppressed signal, or in some cases, enhance the signal.[1] This phenomenon is a primary cause of poor data reproducibility and inaccuracy in quantitative bioanalysis.[4]

Q2: Why is the analysis of ropivacaine and its metabolites particularly susceptible to matrix effects?

A: The susceptibility arises from the complexity of the biological matrices in which ropivacaine is measured, such as plasma, serum, or tissue homogenates.[5] These matrices are rich in endogenous components like phospholipids, proteins, and salts.[3] Ropivacaine and its primary metabolite, 3-OH-ropivacaine, are often analyzed using reversed-phase chromatography, where hydrophobic endogenous molecules, especially phospholipids, can co-elute and interfere with ionization.[6][7]

Q3: What are the primary sources of matrix effects in plasma samples?

A: In plasma, the most significant source of matrix effects, particularly ion suppression in ESI-MS, are phospholipids .[8][9][10] Phospholipids are a major component of cell membranes and are abundant in plasma.[6] Their amphipathic nature allows them to be co-extracted with analytes of interest during common sample preparation procedures like protein precipitation and can be retained on and unpredictably elute from analytical columns, causing erratic signal suppression.[6][9] Other sources include salts, endogenous metabolites, and co-administered drugs.[8]

Q4: How can I determine if my ropivacaine assay is being impacted by matrix effects?

A: The most direct method is to perform a quantitative matrix effect assessment as stipulated by regulatory bodies like the FDA.[11][12] This is typically done using a post-extraction spike method . In this experiment, you compare the peak response of an analyte spiked into the extract of a blank matrix sample to the response of the analyte in a neat (pure) solvent solution. A significant difference indicates the presence of matrix effects.[3] A qualitative assessment can also be performed via post-column infusion, where a constant flow of the analyte is introduced after the column; dips or peaks in the baseline signal upon injection of a blank matrix extract indicate regions of ion suppression or enhancement.[3]

Q5: What are the regulatory expectations regarding the evaluation of matrix effects?

A: Regulatory agencies such as the U.S. Food and Drug Administration (FDA) mandate the evaluation of matrix effects during bioanalytical method validation.[11][12][13] The guidance requires the assessment of matrix effects using at least six different lots of the biological matrix to ensure that the method is not affected by inter-individual variability.[11] The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended as it is the most effective way to compensate for matrix effects, but the effect must still be investigated to ensure the method is robust.[1][14]

Section 2: Troubleshooting Guides

This section provides structured, in-depth guides to diagnose and resolve specific issues encountered during method development and validation for ropivacaine and its metabolites.

Guide 1: Poor Reproducibility and Inaccuracy

Issue: You observe high variability (%CV) in your quality control (QC) samples, poor accuracy in back-calculated calibration standards, and inconsistent results across different batches or matrix lots.

Causality: This is a classic symptom of variable matrix effects. While an internal standard can compensate for consistent suppression, if the degree of suppression varies between individual samples or lots of matrix, the analyte-to-IS ratio will be inconsistent, leading to poor accuracy and precision.[2]

Troubleshooting Workflow: Diagnosing Inaccuracy & Imprecision

start High %CV or Inaccuracy Observed check_is Is a Stable Isotope-Labeled IS (e.g., Ropivacaine-d7) Used? start->check_is no_sil Action: Procure and implement a SIL-IS. This is the most robust way to compensate for variability. check_is->no_sil No yes_sil Issue persists even with SIL-IS. check_is->yes_sil Yes assess_mf Protocol 1: Quantitatively Assess Matrix Factor (MF) Across 6+ Lots of Matrix yes_sil->assess_mf mf_variable Is MF highly variable between lots? (e.g., %CV > 15%) assess_mf->mf_variable mf_consistent MF is consistent, but suppression is high. mf_variable->mf_consistent No improve_cleanup Action: Improve Sample Cleanup. Your current method does not sufficiently remove interferences. mf_variable->improve_cleanup Yes goto_guide2 Refer to Troubleshooting Guide 2: Low Sensitivity & Ion Suppression mf_consistent->goto_guide2

Caption: Workflow for troubleshooting poor reproducibility.

Protocol 1: Quantitative Assessment of the Matrix Factor (MF)

This protocol provides a step-by-step guide to quantitatively assess the matrix effect as recommended by the FDA.[11]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare your analyte (e.g., ropivacaine) and internal standard (IS, e.g., ropivacaine-d7) in the final reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Extraction Spike): Obtain blank plasma from at least six different sources. Process these blank samples using your extraction procedure. Spike the analyte and IS into the final, clean extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank plasma samples before extraction and process them. (This set is used for recovery calculation).

  • Analyze Samples: Inject all samples onto the LC-MS/MS system and record the peak areas for the analyte and the IS.

  • Calculate Matrix Factor (MF): The MF is a quantitative measure of ion suppression or enhancement.

    • Formula: MF = (Peak Response in Presence of Matrix [Set B]) / (Peak Response in Neat Solution [Set A])

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate IS-Normalized MF: To assess how well the IS compensates for the matrix effect, calculate the IS-normalized MF.

    • Formula: IS-Normalized MF = (Analyte MF) / (IS MF)

    • The %CV of the IS-Normalized MF across all matrix lots should be ≤15%.

Data Summary Table for Matrix Factor Assessment

Matrix LotAnalyte Area (Set B)Analyte Area (Set A)MF (Analyte)IS Area (Set B)IS Area (Set A)MF (IS)IS-Normalized MF
Lot 185,000100,0000.8588,000100,0000.880.966
Lot 278,000100,0000.7880,000100,0000.800.975
Lot 391,000100,0000.9194,000100,0000.940.968
........................
Mean 0.970
%CV <15%
Guide 2: Low Sensitivity & Ion Suppression

Issue: You are struggling to achieve the desired Lower Limit of Quantification (LLOQ) for ropivacaine or its metabolites. The analyte signal is significantly and consistently lower in matrix samples compared to neat standards.

Causality: This is a direct result of ion suppression, most commonly caused by a high concentration of co-eluting phospholipids that were not removed during sample preparation.[9][15] Simple protein precipitation is notoriously ineffective at removing phospholipids.[4][8]

Troubleshooting Workflow: Improving Analyte Sensitivity

start Low Sensitivity / High Ion Suppression (Low MF) current_prep What is the current sample prep method? start->current_prep ppt Protein Precipitation (PPT) current_prep->ppt PPT lle Liquid-Liquid Extraction (LLE) current_prep->lle LLE spe Solid-Phase Extraction (SPE) current_prep->spe SPE ppt_path PPT is fast but provides the 'dirtiest' extract. Highly prone to phospholipid interference. ppt->ppt_path lle_path LLE offers a cleaner extract than PPT. Can it be optimized further? lle->lle_path spe_path SPE offers the cleanest extract. Can it be optimized further? spe->spe_path implement_advanced Action: Implement a more selective technique. ppt_path->implement_advanced optimize_lle Action: Optimize LLE. - Adjust pH - Test different organic solvents lle_path->optimize_lle Yes lle_path->implement_advanced No optimize_spe Action: Optimize SPE. - Test different sorbents (e.g., mixed-mode) - Optimize wash/elution steps spe_path->optimize_spe Yes spe_path->implement_advanced No advanced_options - Solid-Phase Extraction (SPE) - HybridSPE-Phospholipid - Liquid-Liquid Extraction (LLE) implement_advanced->advanced_options

Caption: Decision tree for selecting a sample preparation method.

Protocol 2: Comparative Evaluation of Sample Preparation Techniques

To overcome ion suppression, a more selective sample preparation technique is required. The goal is to efficiently remove interfering phospholipids while maintaining high recovery of ropivacaine and its metabolites.

A. Protein Precipitation (PPT) - Baseline Method

  • Protocol:

    • To 100 µL of plasma sample, add 20 µL of IS working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.[16]

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant for evaporation, reconstitution, and injection.

  • Causality: This method is fast and simple but is non-selective and leaves significant amounts of phospholipids in the supernatant, leading to strong matrix effects.[17][18]

B. Liquid-Liquid Extraction (LLE)

  • Protocol:

    • To 100 µL of plasma sample containing IS, add 50 µL of a basifying agent (e.g., 1M NaOH) to ensure ropivacaine is in its neutral form.

    • Add 600 µL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

    • Vortex for 5 minutes, then centrifuge to separate the layers.

    • Transfer the organic (upper) layer to a clean tube.

    • Evaporate the solvent and reconstitute the residue.

  • Causality: LLE is more selective than PPT, partitioning the analyte into the organic solvent and leaving polar interferences (like salts) in the aqueous layer. It provides a cleaner extract but can have variable recovery for more polar metabolites.[17][18]

C. Solid-Phase Extraction (SPE)

  • Protocol:

    • Condition: Pass 1 mL of methanol, followed by 1 mL of water through a polymeric SPE cartridge (e.g., a mixed-mode cation exchange sorbent).

    • Load: Load the pre-treated plasma sample (diluted with an acidic buffer).

    • Wash: Wash the cartridge with a weak organic solvent (e.g., 1 mL of 5% methanol in water) to remove polar interferences.

    • Elute: Elute ropivacaine and its metabolites with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

    • Evaporate the eluate and reconstitute.

  • Causality: SPE is a highly selective technique that can provide the cleanest extracts by using specific chemical interactions to bind the analyte and wash away interferences.[4] Techniques like HybridSPE are specifically designed to deplete phospholipids, significantly reducing matrix effects.[4][15]

Comparative Summary of Sample Preparation Techniques

Performance MetricProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Phospholipid Removal Poor[4][8]Moderate to Good[8]Excellent[4][19]
Selectivity Low[17]Moderate[17]High
Recovery Generally high but prone to variability[4]Can be variable, especially for polar metabolites[8]High and reproducible with method optimization
Throughput High[18]Low to MediumMedium to High (amenable to automation)
Matrix Effect Impact Highest[4][17]Lower[17]Lowest[4]

References

  • Little, J. L., Wempe, M. F., & Buchanan, C. M. (2011). Phospholipid-Based Matrix Effects in LC–MS Bioanalysis. Taylor & Francis Online. [Link]

  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Ng, K., & Korfmacher, W. A. (2003). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Clinical Chemistry and Laboratory Medicine. [Link]

  • Cortese, M., Gigliobianco, M. R., Di Martino, P., & Censi, R. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules. [Link]

  • Becker, G. (n.d.). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Clinical and Laboratory Research. [Link]

  • Rule, G., & Cramer, H. (2022). Coping with Matrix Effects Caused by Phospholipids in Biological Samples. American Pharmaceutical Review. [Link]

  • Cortese, M., Gigliobianco, M. R., Di Martino, P., & Censi, R. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed. [Link]

  • Patel, D. N., et al. (2011). HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Cortese, M., et al. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Semantic Scholar. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]

  • Bioanalysis Zone. (n.d.). Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. Bioanalysis Zone. [Link]

  • Resolve Mass Spectrometry. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. Resolve Mass Spectrometry. [Link]

  • PharmaCompass. (n.d.). FDA guideline - Bioanalytical Method Validation. PharmaCompass.com. [Link]

  • Farcas, C. G., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical. Semantic Scholar. [Link]

  • FDA. (2001). Bioanalytical Method Validation. FDA. [Link]

  • Suneetha, A., & Raja, V. (2012). Matrix effect in bioanalysis-an overview. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Li, W., & Tse, F. L. S. (2014). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Abdel-Rehim, M., et al. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC‐NPD/GC‐MS. Journal of Microcolumn Separations. [Link]

  • Rifai, N., et al. (2001). Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. Journal of Clinical Anesthesia. [Link]

  • Farcas, C. G., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Molecular Biosciences. [Link]

  • Farcas, C. G., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. MDPI. [Link]

  • Li, Y., et al. (2024). Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method. Forensic Toxicology. [Link]

  • Jones, B., et al. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Chromatography Today. [Link]

  • Abdel-Ghany, M. F., et al. (2014). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the Brazilian Chemical Society. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. ResearchGate. [Link]

  • Butiulca, A., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers. [Link]

  • Butiulca, A., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. ResearchGate. [Link]

  • Xu, R., et al. (2016). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis. [Link]

  • Li, Y., et al. (2021). Determination of Local Anesthetic Drugs in Human Plasma Using Magnetic Solid-Phase Extraction Coupled with High-Performance Liquid Chromatography. MDPI. [Link]

  • Patel, J., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Bioanalysis Zone. (n.d.). Overcoming Matrix Effects. Bioanalysis Zone. [Link]

  • Taylor & Francis. (n.d.). Solid phase extraction – Knowledge and References. Taylor & Francis. [Link]

Sources

Optimization

Technical Support Center: Optimizing Ropivacaine Metabolite Extraction from Plasma

Welcome to the technical support center for bioanalytical method development. As Senior Application Scientists, we understand that robust and reproducible sample preparation is the cornerstone of accurate bioanalysis.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for bioanalytical method development. As Senior Application Scientists, we understand that robust and reproducible sample preparation is the cornerstone of accurate bioanalysis. This guide provides in-depth troubleshooting advice and detailed protocols specifically designed to help you improve the extraction recovery of ropivacaine and its key metabolites from plasma.

Introduction: The Challenge of Ropivacaine Bioanalysis

Ropivacaine is a long-acting amide local anesthetic extensively metabolized in the liver, primarily by cytochrome P450 enzymes (CYP1A2 and CYP3A4), into several metabolites.[1][2] The accurate measurement of both the parent drug and its metabolites, such as 3-OH-ropivacaine, 4-OH-ropivacaine, and 2',6'-pipecoloxylidide (PPX), in plasma is critical for pharmacokinetic and toxicokinetic studies.[1][3] However, researchers often face challenges in achieving high and consistent extraction recovery due to the physicochemical properties of these compounds and the complexity of the plasma matrix. Common issues include high protein binding, analyte polarity differences, and significant matrix effects from endogenous components like phospholipids.[1][4]

This guide provides a systematic approach to troubleshooting and optimizing your extraction workflow.

Understanding Your Analytes: Physicochemical Properties

The first step in designing a robust extraction method is to understand the chemical nature of your target analytes. Ropivacaine and its metabolites are basic compounds, and their degree of ionization is highly dependent on pH. This is a critical factor to exploit during extraction.

CompoundMolar Mass ( g/mol )pKaLogPPlasma Protein BindingKey Characteristics
Ropivacaine 274.4~8.1[1][5]~2.9[1]~94%[1]Parent drug, relatively lipophilic.
3-OH-ropivacaine 290.4N/AN/AN/AMajor metabolite, more polar due to hydroxylation.[3]
4-OH-ropivacaine 290.4N/AN/AN/AMinor hydroxylated metabolite, more polar.[1]
PPX 232.3N/AN/AN/AN-dealkylated metabolite, more polar than ropivacaine.[2]

Troubleshooting Guide: Common Extraction Issues

This section addresses the most common problems encountered during the extraction of ropivacaine and its metabolites from plasma in a question-and-answer format.

Problem: Low Overall Recovery of Analytes

Question: My extraction recovery for ropivacaine and its metabolites is consistently low (<70%). What are the potential causes and how can I improve it?

Answer: Low recovery is a multifaceted problem that can often be traced back to suboptimal choices in pH, extraction solvent/sorbent, or a failure to address the high degree of protein binding.

  • The "Why": Ropivacaine is a weak base with a pKa of approximately 8.1.[5][6] To ensure it is in its neutral, non-ionized state, which is more soluble in organic solvents, the pH of the plasma sample must be raised significantly above its pKa. A fundamental principle of liquid-liquid extraction (LLE) for basic compounds is to adjust the sample pH to be at least two units higher than the analyte's pKa.[7] At physiological plasma pH (~7.4), a significant portion of ropivacaine is ionized, preventing its efficient partitioning into an organic solvent. Its hydroxylated metabolites are more polar and require careful pH control to be extracted efficiently.

  • Corrective Action: Before extraction, basify the plasma sample to a pH of 10.0 or higher using a suitable base like 1M sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH). This ensures that ropivacaine and its metabolites are in their uncharged form, maximizing their affinity for the organic phase in LLE or their retention on a non-polar SPE sorbent.

  • The "Why": The choice of solvent in LLE is critical and depends on the polarity of the analytes. While ropivacaine itself is relatively lipophilic (LogP ~2.9), its metabolites are more polar.[1] A solvent that is too non-polar (e.g., hexane) will efficiently extract the parent drug but may leave the polar metabolites behind in the aqueous plasma phase. Conversely, a solvent that is too polar may form emulsions and co-extract excessive matrix components.

  • Corrective Action: Use a solvent of intermediate polarity that can effectively solvate both the parent drug and its more polar metabolites. A mixture of solvents often provides the best results.

    • Start with: Methyl tert-butyl ether (MTBE) or Diethyl ether.

    • Optimize with mixtures: Consider mixtures like Dichloromethane/Isopropanol (90:10, v/v) or Ethyl Acetate/Hexane (50:50, v/v) to fine-tune polarity. One study successfully used ethyl acetate for ropivacaine extraction.[8]

  • The "Why": Ropivacaine is approximately 94% bound to plasma proteins, primarily alpha-1 acid glycoprotein.[1][9] During extraction, the analyte must first be released from these proteins before it can partition into the organic solvent or bind to an SPE sorbent. If protein binding is not adequately disrupted, recovery will be inherently low, regardless of other parameters.

  • Corrective Action:

    • pH Adjustment: The strong basification of the sample (pH >10) helps to denature proteins and disrupt binding interactions.

    • Protein Precipitation (PPT) Pre-treatment: Before LLE or SPE, perform a protein crash. Add 3 volumes of a cold organic solvent like acetonitrile or methanol to 1 volume of plasma.[10] Vortex vigorously and centrifuge at high speed (>10,000 x g) to pellet the precipitated proteins. The resulting supernatant, containing the released analytes, can then be subjected to LLE or SPE. This is a very effective and common strategy.[11][12]

  • The "Why": Solid-Phase Extraction (SPE) offers cleaner extracts but requires careful optimization. Low recovery in SPE can result from incorrect sorbent choice, inadequate conditioning, or using an elution solvent that is too weak to desorb the analytes from the sorbent.

  • Corrective Action:

    • Sorbent Choice: For ropivacaine and its metabolites, a mixed-mode cation exchange SPE sorbent is often ideal. This sorbent provides a dual retention mechanism: a non-polar (e.g., C8 or C18) interaction for the hydrophobic parts of the molecules and an ion-exchange interaction for the positively charged amine group (after acidifying the sample). This allows for rigorous washing steps to remove interferences. A standard C18 (reversed-phase) sorbent can also be effective if the sample is loaded under basic conditions.

    • Elution Solvent: The elution solvent must be strong enough to disrupt both interactions. For a mixed-mode sorbent, this is typically a mixture of an organic solvent (e.g., methanol or acetonitrile) with a basic modifier (e.g., 2-5% ammonium hydroxide) to neutralize the charge on the analyte and release it from the sorbent.

Problem: High Matrix Effects & Poor Reproducibility

Question: I'm observing significant ion suppression in my LC-MS/MS analysis and my results are not reproducible (%RSD > 15%). How can I get a cleaner extract?

Answer: Matrix effects, typically caused by co-eluting endogenous compounds like phospholipids, are a major challenge in bioanalysis from plasma.[4][13] Poor reproducibility often stems from inconsistent handling of this complex matrix.

  • The "Why": Phospholipids are abundant in plasma and have physicochemical properties that cause them to be co-extracted with many analytes.[13] They are notorious for causing ion suppression in the mass spectrometer source and can build up on the analytical column, leading to shifting retention times and poor peak shape. While simple protein precipitation is fast, it is not very effective at removing phospholipids.[10]

  • Corrective Action:

    • Optimize LLE: Use a more selective solvent. MTBE is known to extract fewer phospholipids than ethyl acetate.

    • Employ Phospholipid Removal SPE: Use specialized SPE cartridges or plates designed to remove phospholipids. These products often combine reversed-phase or mixed-mode chemistry with a specific sorbent that binds and retains phospholipids. This is a highly effective strategy for minimizing matrix effects.[14]

    • Post-Extraction Cleanup: If you must use protein precipitation, consider a subsequent clean-up step like a pass-through SPE or a liquid-liquid extraction of the supernatant.

The following diagram illustrates a logical workflow for troubleshooting common extraction problems.

TroubleshootingWorkflow Start Start: Poor Recovery or High Matrix Effect CheckRecovery Is Recovery Low (<70%)? Start->CheckRecovery CheckMatrix Are Matrix Effects High (Ion Suppression)? CheckRecovery->CheckMatrix No CheckpH Is Plasma pH > 10 before extraction? CheckRecovery->CheckpH Yes CheckCleanup Current Method? CheckMatrix->CheckCleanup Yes End Re-evaluate Method Performance CheckMatrix->End No AdjustpH Action: Basify Plasma to pH > 10 with NaOH CheckpH->AdjustpH No CheckProteinBinding Is Protein Binding Disrupted? CheckpH->CheckProteinBinding Yes AdjustpH->CheckProteinBinding UsePPT Action: Implement Protein Precipitation (PPT) with ACN before LLE/SPE CheckProteinBinding->UsePPT No CheckSolvent Is LLE Solvent or SPE Sorbent Optimal? CheckProteinBinding->CheckSolvent Yes UsePPT->CheckSolvent OptimizeSolvent Action: Test MTBE for LLE or Mixed-Mode SPE CheckSolvent->OptimizeSolvent No CheckSolvent->End Yes OptimizeSolvent->End IsPPT Protein Precipitation Only CheckCleanup->IsPPT PPT IsLLE LLE CheckCleanup->IsLLE LLE IsSPE SPE CheckCleanup->IsSPE SPE AddCleanup Action: Add LLE/SPE step post-PPT IsPPT->AddCleanup SwitchSolvent Action: Switch LLE solvent to MTBE IsLLE->SwitchSolvent UsePLD Action: Use Phospholipid Removal SPE plates/cartridges IsSPE->UsePLD AddCleanup->End SwitchSolvent->End UsePLD->End

Caption: A decision tree for troubleshooting extraction issues.

Frequently Asked Questions (FAQs)

Q1: What is the best initial approach for extracting ropivacaine and its metabolites: LLE or SPE?

  • A1: For method development, Solid-Phase Extraction (SPE) is often preferred. While LLE can be effective, SPE generally provides cleaner extracts, leading to lower matrix effects and better sensitivity.[15] It is also more easily automated for high-throughput applications. A mixed-mode cation exchange sorbent is an excellent starting point.

Q2: Is protein precipitation alone sufficient for sample cleanup?

  • A2: While protein precipitation is excellent for disrupting protein binding, it is considered a "crude" cleanup method.[10] It does not effectively remove other endogenous interferences like phospholipids, which can cause significant ion suppression in LC-MS/MS analysis.[13] For sensitive and robust methods, PPT should be followed by LLE or SPE.

Q3: My LLE is forming an emulsion layer that won't separate. What can I do?

  • A3: Emulsion formation is common when using polar organic solvents with plasma. To resolve this:

    • Centrifuge: Spin the tubes at a higher speed (e.g., >3000 x g) for a longer duration (10-15 minutes).

    • Add Salt: Add a small amount of sodium chloride (NaCl) or sodium sulfate (Na₂SO₄) to the sample. This increases the ionic strength of the aqueous layer, forcing a better separation (the "salting-out" effect).

    • Change Solvent: Switch to a less polar solvent like MTBE, which is less prone to forming emulsions.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies that serve as a robust starting point for your experiments.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is optimized for manual extraction and focuses on maximizing recovery by addressing protein binding and pH.

Workflow Diagram: LLE

LLE_Workflow A 1. Pipette 200 µL Plasma into a 2 mL microtube B 2. Add Internal Standard (IS) A->B C 3. Add 20 µL of 1M NaOH to basify (pH > 10) B->C D 4. Vortex for 30 seconds C->D E 5. Add 1 mL of MTBE (Methyl tert-butyl ether) D->E F 6. Vortex vigorously for 2 minutes E->F G 7. Centrifuge at 10,000 x g for 10 minutes F->G H 8. Transfer organic supernatant to a new tube G->H I 9. Evaporate to dryness under N₂ H->I J 10. Reconstitute in 100 µL of mobile phase I->J K 11. Inject into LC-MS/MS J->K SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe SPE Cartridge Steps cluster_post Post-Elution A 1. 200 µL Plasma + IS B 2. Add 600 µL of 1% Formic Acid in Acetonitrile (PPT) A->B C 3. Vortex & Centrifuge B->C D 4. Dilute Supernatant with acidified water C->D E 5. Condition (Methanol, then Water) D->E F 6. Load (Pre-treated Sample) E->F G 7. Wash 1 (Acidified Water) F->G H 8. Wash 2 (Methanol) G->H I 9. Elute (5% NH₄OH in Methanol) H->I J 10. Evaporate Eluate I->J K 11. Reconstitute J->K L 12. Inject K->L

Caption: Workflow for the mixed-mode SPE protocol.

Methodology:

  • Sample Pre-treatment (Protein Precipitation):

    • To 200 µL of plasma containing internal standard, add 600 µL of cold acetonitrile containing 1% formic acid.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and dilute 1:1 with water containing 0.1% formic acid. This ensures the analytes are charged and will bind to the sorbent.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange cartridge (e.g., 30 mg/1 mL).

    • Wash with 1 mL of methanol.

    • Equilibrate with 1 mL of water containing 0.1% formic acid. Do not let the sorbent go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the cartridge at a slow, steady flow rate (~1 mL/min).

  • Washing Steps:

    • Wash 1 (Polar Interference Removal): Wash with 1 mL of water containing 0.1% formic acid.

    • Wash 2 (Non-polar Interference Removal): Wash with 1 mL of methanol. This removes many hydrophobic interferences while the charged analytes remain bound to the sorbent.

  • Elution:

    • Elute the analytes with 1 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol. The base neutralizes the analytes, releasing them from the ion-exchange sorbent.

  • Evaporation & Reconstitution:

    • Evaporate the eluate to dryness under nitrogen.

    • Reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.

References

  • Tanaka, K., et al. (2007). Liquid chromatographic determination of plasma ropivacaine for assessing pharmacokinetics of the viscous preparation. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 930-935. [Link]

  • Wu, T. H., et al. (2003). Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. Journal of Chromatography B, 785(2), 357-365. [Link]

  • Abdel-Rehim, M. (2001). Determination of ropivacaine and its metabolites in human plasma using solid phase microextraction and GC-NPD/GC-MS. Journal of Microcolumn Separations, 13(7), 313-321. [Link]

  • Drugs.com. Ropivacaine (Local) Monograph for Professionals. [Link]

  • Wikipedia. Ropivacaine. [Link]

  • Medscape. Ropivacaine (Rx). [Link]

  • ResearchGate. Selected metabolites of ropivacaine. [Link]

  • MDPI. (2022). Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy. Journal of Personalized Medicine, 12(11), 1888. [Link]

  • Imre, S., et al. (2022). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 15(9), 1129. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 175805, Ropivacaine. [Link]

  • Hansen, T. G. (2004). Ropivacaine: A pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. [Link]

  • Oda, Y., et al. (2000). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 92(1), 214-220. [Link]

  • Halldin, M. M., et al. (1996). Metabolism and Excretion of Ropivacaine in Humans. Drug Metabolism and Disposition, 24(9), 962-968. [Link]

  • Giraud, D., et al. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Clinical Proteomics, 20(1), 23. [Link]

  • Juenke, J. M., et al. (1999). Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. Journal of Analytical Toxicology, 23(4), 273-277. [Link]

  • Pinu, F. R., et al. (2018). New plasma preparation approach to enrich metabolome coverage in untargeted metabolomics: plasma protein bound hydrophobic metabolite release with proteinase K. Scientific Reports, 8(1), 9469. [Link]

  • Al-Asmari, A. I., et al. (2022). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 27(21), 7545. [Link]

  • Stjepanović, M., et al. (2023). Optimisation of dispersive liquid-liquid microextraction for plasma sample preparation in bioanalysis of CDK4/6 inhibitors in therapeutic combinations for breast cancer treatment. Analytica Chimica Acta, 1269, 341416. [Link]

  • Zhang, J., et al. (2020). Assessment of matrix effect in quantitative LC–MS bioanalysis. Bioanalysis, 12(12), 793-796. [Link]

  • Stjepanović, M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7079. [Link]

  • ResearchGate. Detailed methodology of different plasma preparation procedures. [Link]

  • ResearchGate. Liquid-liquid extraction combined with high performance liquid chromatography-diode array-ultra-violet for simultaneous determination of antineoplastic drugs in plasma. [Link]

  • Bioanalysis Zone. Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples. [Link]

  • Chromatography Forum. Matrix Effects in LSMS Analysis of Plasma Samples. [Link]

  • ResearchGate. Solid phase extraction to isolate serum/plasma metabolites from proteins (or vice versa)? [Link]

  • AKJournals. Computer-assisted optimization of liquid-liquid extraction for HPLC analysis of domperidone and pantoprazole in human plasma. [Link]

  • SCION Instruments. (2021). How Can We Improve Our Solid Phase Extraction Processes? [Link]

  • Kim, Y., et al. (2019). The Optimized Workflow for Sample Preparation in LC-MS/MS-Based Urine Proteomics. International Journal of Molecular Sciences, 20(11), 2821. [Link]

  • Tyteca, E., et al. (2017). Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. ACS Omega, 2(11), 8195-8205. [Link]

  • Kromidas, S. (2006). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 24(1), 40-48. [Link]

Sources

Troubleshooting

stability of Ropivacaine N-Oxide under varying pH and temperature conditions

Technical Support Center: Stability of Ropivacaine N-Oxide A Foreword from Your Senior Application Scientist: Welcome to the technical support guide for Ropivacaine N-Oxide. As researchers and drug development profession...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Ropivacaine N-Oxide

A Foreword from Your Senior Application Scientist:

Welcome to the technical support guide for Ropivacaine N-Oxide. As researchers and drug development professionals, we understand that the stability and integrity of your compounds are paramount to the success of your experiments. This guide has been developed to address potential challenges you may encounter regarding the stability of Ropivacaine N-Oxide, particularly in response to varying pH and temperature conditions.

Important Disclaimer: Direct and comprehensive stability data for Ropivacaine N-Oxide is not extensively available in published literature. Therefore, this guide has been constructed based on the well-documented stability profile of the parent compound, Ropivacaine, and established chemical principles governing the stability of N-oxide compounds. The information herein serves as a robust, scientifically-grounded framework to inform your experimental design and troubleshooting efforts.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and stability of Ropivacaine N-Oxide.

Q1: What is Ropivacaine N-Oxide and how does its structure relate to its stability?

A1: Ropivacaine N-Oxide is a metabolite of Ropivacaine, formed through the oxidation of the nitrogen atom in the piperidine ring. This N-oxide functional group can influence the molecule's polarity, solubility, and susceptibility to degradation, particularly through reduction back to the parent amine (Ropivacaine) or other pathways.

Q2: What are the primary environmental factors that can affect the stability of Ropivacaine N-Oxide?

A2: The main factors influencing the stability of Ropivacaine N-Oxide are expected to be pH, temperature, and exposure to light. Like many pharmaceutical compounds, extreme pH conditions (highly acidic or alkaline) and elevated temperatures can accelerate degradation.[1]

Q3: How does pH impact the stability of Ropivacaine N-Oxide solutions?

A3: For the parent compound, Ropivacaine, solutions are typically formulated at an acidic pH (around 4 to 6) to enhance water solubility and maintain stability.[2] Deviations from this range can lead to precipitation and degradation. Ropivacaine has been reported to precipitate at a pH greater than 6.0.[3] While specific data for the N-oxide is unavailable, it is reasonable to hypothesize that a similar acidic to neutral pH range would be optimal for its stability in aqueous solutions. Highly alkaline conditions may lead to hydrolysis of the amide linkage, a known degradation pathway for Ropivacaine.[4]

Q4: What is the expected effect of temperature on Ropivacaine N-Oxide stability?

A4: Elevated temperatures generally increase the rate of chemical degradation. For Ropivacaine solutions, storage at controlled room temperature or refrigeration is standard practice.[5][6] Studies on Ropivacaine admixtures have shown increased degradation at higher temperatures (e.g., 40°C) compared to refrigerated conditions (4°C).[1] It is prudent to assume that Ropivacaine N-Oxide will also exhibit greater stability at lower temperatures.

Q5: Are there any known degradation products of Ropivacaine that could inform us about Ropivacaine N-Oxide?

A5: The primary metabolites of Ropivacaine are 3'-hydroxy-ropivacaine and 2',6'-pipecoloxylidide.[7][8] Forced degradation studies on Ropivacaine have identified 2,6-dimethylaniline as a degradation product under alkaline conditions.[4] It is plausible that Ropivacaine N-Oxide could degrade via similar pathways, in addition to the reduction of the N-oxide group.

Part 2: Troubleshooting Guides

This section provides structured guidance for identifying and resolving common stability-related issues during your experiments.

Troubleshooting Scenario 1: Unexpected Loss of Analyte During Sample Analysis

Issue: You observe a lower-than-expected concentration of Ropivacaine N-Oxide in your analytical run (e.g., by HPLC-UV or LC-MS).

Potential Causes & Troubleshooting Steps:

  • pH of Mobile Phase/Sample Diluent:

    • Rationale: The pH of your chromatographic mobile phase or sample diluent could be promoting on-column or in-vial degradation.

    • Troubleshooting:

      • Verify the pH of your mobile phase and diluent. For reversed-phase HPLC analysis of Ropivacaine, mobile phases often include a phosphate buffer to maintain a consistent pH, for instance, around pH 4.0 or 7.5.[8][9]

      • If using a high pH mobile phase, consider if this is causing degradation. You may need to adjust the pH to a more neutral or slightly acidic range and re-optimize your chromatographic method.

      • Ensure the sample diluent is pH-compatible with the analyte.

  • Temperature Effects in the Autosampler:

    • Rationale: If your autosampler is not cooled, prolonged residence time at ambient or elevated temperatures can lead to degradation.

    • Troubleshooting:

      • Utilize a cooled autosampler, maintaining temperatures around 4-10°C.[10]

      • If a cooled autosampler is unavailable, minimize the time samples spend in the autosampler before injection.

  • Adsorption to Vials or Tubing:

    • Rationale: Highly lipophilic compounds can adsorb to surfaces like glass or plastics, especially at certain pH values. While Ropivacaine is less lipophilic than some analogues, this can still be a factor.[7]

    • Troubleshooting:

      • Consider using polypropylene or other low-adsorption vials.

      • Evaluate if adsorption is pH-dependent by testing sample recovery at different pH values.

Troubleshooting Scenario 2: Inconsistent Results in Cell-Based Assays

Issue: You are observing high variability or a time-dependent loss of activity in your cell culture experiments with Ropivacaine N-Oxide.

Potential Causes & Troubleshooting Steps:

  • Degradation in Culture Media:

    • Rationale: The physiological pH (around 7.4) and temperature (37°C) of cell culture media can accelerate the degradation of your compound over the course of the experiment.

    • Troubleshooting:

      • Perform a time-course stability study: Spike Ropivacaine N-Oxide into your cell culture medium (without cells) and incubate under standard culture conditions (37°C, 5% CO2).

      • Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) and analyze the concentration of the compound.

      • If significant degradation is observed, you may need to replenish the compound during the experiment or shorten the exposure time.

  • Metabolic Conversion:

    • Rationale: The cells themselves may be metabolizing Ropivacaine N-Oxide, potentially reducing it back to Ropivacaine or converting it to other metabolites.

    • Troubleshooting:

      • In your stability study, run a parallel experiment with cells present.

      • Analyze the supernatant not only for Ropivacaine N-Oxide but also for the parent compound, Ropivacaine, and other potential metabolites like 3'-hydroxy-ropivacaine.[7][8] This can be achieved with a validated LC-MS/MS method.

Part 3: Experimental Protocols & Data

Protocol 1: Forced Degradation Study for Ropivacaine N-Oxide

This protocol is designed to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.[11][12]

Objective: To investigate the stability of Ropivacaine N-Oxide under various stress conditions as mandated by ICH guidelines.[11][13]

Materials:

  • Ropivacaine N-Oxide reference standard

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • Validated HPLC-UV or LC-MS/MS method for Ropivacaine and its potential degradants.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of Ropivacaine N-Oxide in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Mix stock solution with 3% H2O2. Store at room temperature.

    • Thermal Degradation: Expose the solid compound or a solution to heat (e.g., 60°C).

    • Photolytic Degradation: Expose the solution to UV light.

  • Time Points: Collect samples at initial (t=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).

  • Sample Preparation for Analysis: Before injection, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration.

  • Analysis: Analyze the stressed samples using your analytical method. Compare the chromatograms of the stressed samples to a control sample (unstressed).

Data Interpretation:

  • Look for a decrease in the peak area of Ropivacaine N-Oxide.

  • Identify any new peaks that appear, which represent degradation products.

  • A stability-indicating method is one that can resolve the main peak from all degradation product peaks.

Visualizing the Workflow

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Ropivacaine N-Oxide Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Apply Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Apply Stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Apply Stress thermal Thermal (60°C) stock->thermal Apply Stress photo Photolytic (UV Light) stock->photo Apply Stress sampling Sampling at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize & Dilute sampling->neutralize hplc HPLC / LC-MS Analysis neutralize->hplc data Data Interpretation (Identify Degradants) hplc->data

Caption: Forced degradation experimental workflow.

Table 1: Predicted Stability of Ropivacaine N-Oxide Under Varying Conditions (Hypothetical)

This table summarizes the expected stability based on data from Ropivacaine and general chemical principles. Actual stability should be experimentally determined.

ConditionpHTemperatureExpected StabilityPotential Degradation Pathway
Aqueous Solution 4.0 - 6.04°CHighMinimal degradation
4.0 - 6.025°C (Room Temp)ModerateSlow hydrolysis/reduction
> 7.025°C (Room Temp)LowAmide hydrolysis, potential precipitation
< 3.025°C (Room Temp)Moderate to LowAcid-catalyzed hydrolysis
In Cell Culture Media ~7.437°CLow to ModerateEnzymatic reduction, hydrolysis

Part 4: Key Mechanistic Insights

Understanding pH-Dependent Degradation

The stability of both Ropivacaine and its N-oxide derivative is critically linked to pH due to two primary structural features: the amide linkage and the tertiary amine (or N-oxide).

  • Amide Hydrolysis: The amide bond in the Ropivacaine structure can be hydrolyzed under both strongly acidic and strongly basic conditions. This cleavage would break the molecule, leading to the formation of 2,6-dimethylaniline and the piperidine ring derivative. This is a common degradation pathway for amide-type local anesthetics.[4]

  • Precipitation at High pH: Ropivacaine is a weak base with a pKa of 8.1.[14] In solutions with a pH below its pKa, the molecule is predominantly in its ionized, water-soluble form. As the pH approaches and exceeds the pKa, the non-ionized, less soluble form increases, which can lead to precipitation.[14][15] This reduces the amount of drug available in the solution. While the pKa of Ropivacaine N-Oxide may differ, a similar principle applies.

Visualizing Potential Degradation Pathways

Degradation_Pathways cluster_Pathways Degradation Pathways R_NO Ropivacaine N-Oxide R Ropivacaine (Parent Amine) R_NO->R Reduction (e.g., enzymatic) Amide_P Amide Hydrolysis Products R_NO->Amide_P Hydrolysis (Acid/Base) R->Amide_P Hydrolysis (Acid/Base)

Caption: Potential degradation pathways for Ropivacaine N-Oxide.

References

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]

  • Butiulca, M., Farczadi, L., Vari, C. E., & Imre, S. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Pharmaceuticals, 17(3), 338. [Link]

  • Hartmann, B., et al. (2003). Stability of fentanyl/ropivacain preparations for epidural application. Pharmazie, 58(1), 44-47. [Link]

  • Patel, K. M., & Patel, A. D. (2017). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 9(11), 61353-61363. [Link]

  • Zhang, L., et al. (2019). Stability of an epidural analgesic admixture containing butorphanol tartrate and ropivacaine hydrochloride. European Journal of Hospital Pharmacy, 26(e1), e39-e42. [Link]

  • Kim, D. H., et al. (2013). Effect of warmed ropivacaine solution on onset and duration of axillary block. Korean Journal of Anesthesiology, 64(6), 518-523. [Link]

  • Sánchez del Águila, B., et al. (2003). Premixed solutions of diamorphine in ropivacaine for epidural anaesthesia: A study on their long-term stability. British Journal of Anaesthesia, 90(5), 627-631. [Link]

  • Robert, J., et al. (2023). Physicochemical Stability Study of the Morphine-Ropivacaine-Ziconotide Association in Implantable Pumps for Intrathecal Administration. Neuromodulation: Technology at the Neural Interface, 26(6), 1179-1194. [Link]

  • Lee, S. H., et al. (2024). Physicochemical Stability and Compatibility of Mixtures of Ropivacaine with Dexamethasone or Betamethasone for Epidural Steroid Injections. Pain Physician, 27(1), E89-E98. [Link]

  • Lamy, E., et al. (2023). A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. Journal of Analytical Toxicology, 47(7), 717-725. [Link]

  • Fulling, K. H., & Peterfreund, R. A. (2000). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Regional Anesthesia and Pain Medicine, 25(5), 518-521. [Link]

  • Peterfreund, R. A., & Fulling, K. H. (2000). Alkalinization and Precipitation Characteristics of 0.2% Ropivacaine. Medic's Corner. [Link]

  • El-Ragehy, N. A., et al. (2011). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Journal of the American Society for Mass Spectrometry, 22(10), 1834-1841. [Link]

  • Rawat, T., & Pandey, I. P. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6). [Link]

  • Reynolds, D. W., et al. (2002). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Pharmaceutical Technology, 26(2), 48-56. [Link]

  • Alsante, K. M., et al. (2011). A practical guide to forced degradation and stability studies for drug substances. Pharmaceutical Technology, 35(6), 54-63. [Link]

Sources

Optimization

addressing peak tailing in HPLC analysis of ropivacaine impurities

A Guide for Researchers, Scientists, and Drug Development Professionals Troubleshooting Guide: Diagnosing and Resolving Peak Tailing This section is designed to help you identify the root cause of peak tailing in your ro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Troubleshooting Guide: Diagnosing and Resolving Peak Tailing

This section is designed to help you identify the root cause of peak tailing in your ropivacaine analysis and provides step-by-step instructions to rectify the issue.

Q1: I'm observing significant peak tailing for the main ropivacaine peak and its basic impurities. What is the most likely cause and how can I fix it?

Peak tailing for basic compounds like ropivacaine, an amino amide local anesthetic, is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase of the HPLC column.[1][2] These interactions introduce a secondary, stronger retention mechanism in addition to the primary reversed-phase retention, leading to asymmetrical peaks.[1]

Here is a systematic approach to mitigate this issue:

Step 1: Mobile Phase pH Adjustment

The ionization state of both the ropivacaine molecule (a weak base) and the surface silanol groups is highly dependent on the mobile phase pH.[3][4]

  • The Science: At a low pH (typically ≤ 3), the excess protons in the mobile phase will protonate the silanol groups, neutralizing their negative charge (Si-OH).[1][5] This minimizes the ionic interaction with the positively charged ropivacaine molecule, leading to a more symmetrical peak shape.

  • Actionable Protocol:

    • Prepare a mobile phase with a buffer adjusted to a pH between 2.5 and 3.0. A 10-20 mM phosphate buffer is a good starting point.[6]

    • Alternatively, add 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) to both the aqueous and organic mobile phase components.[5][7] TFA is particularly effective as it also acts as an ion-pairing agent.[7]

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injecting your sample.

Step 2: Employ Mobile Phase Additives (Competing Bases)

If adjusting the pH alone is insufficient, the addition of a competing base can help mask the active silanol sites.

  • The Science: A small, basic molecule added to the mobile phase, like triethylamine (TEA), will preferentially interact with the exposed silanol groups.[6][8] This effectively blocks them from interacting with your ropivacaine analytes.

  • Actionable Protocol:

    • Add a low concentration of a competing base, such as triethylamine (TEA), to your mobile phase. A typical starting concentration is 5-20 mM.[1][6]

    • Be aware that prolonged use of amine additives can sometimes shorten column lifetime.[6]

Step 3: Evaluate and Select the Appropriate HPLC Column

Modern HPLC columns are designed to minimize the impact of residual silanols.

  • The Science: "Type B" silica columns are of higher purity with lower metal content, and many are "end-capped."[1] End-capping is a process where the residual silanol groups are chemically bonded with a small, non-polar group (like a trimethylsilyl group), making them inert.[5][9]

  • Actionable Protocol:

    • For new method development, select a column packed with high-purity, end-capped silica.

    • Consider columns specifically marketed as "base-deactivated" or suitable for the analysis of basic compounds.[5]

    • Hybrid silica-organic stationary phases can also offer improved peak shape and pH stability.[1]

Visualizing the Problem: The Mechanism of Peak Tailing

The following diagram illustrates the interaction between a basic analyte like ropivacaine and the stationary phase, which leads to peak tailing, and how mobile phase modifiers can mitigate this effect.

G cluster_0 Unmodified Silica Surface (pH > 4) cluster_1 Modified Mobile Phase (Low pH or Additive) Analyte Ropivacaine (R-NH3+) Silanol Ionized Silanol (Si-O-) Analyte->Silanol Strong Ionic Interaction (Causes Tailing) Analyte_Mod Ropivacaine (R-NH3+) Silanol_Mod Protonated Silanol (Si-OH) or Masked Site Analyte_Mod->Silanol_Mod Reduced Interaction (Symmetrical Peak)

Caption: Mechanism of peak tailing and its mitigation.

Frequently Asked Questions (FAQs)

Q2: Can the choice of organic solvent in the mobile phase affect peak tailing for ropivacaine?

Yes, the choice of organic solvent can have an impact. Methanol, being a protic solvent, is better at hydrogen bonding with and shielding exposed silanol groups compared to acetonitrile.[10] If you are using acetonitrile and experiencing tailing, consider substituting it with methanol at an equivalent solvent strength to see if peak shape improves.

Q3: My peak shape for ropivacaine is good, but I'm seeing tailing for a low-level impurity. What should I check?

This is a common scenario and can be due to a few factors:

  • Mass Overload of the Main Peak: A very high concentration of the main ropivacaine peak can sometimes locally overload the column, affecting the peak shape of closely eluting minor impurities. Try reducing the injection volume or sample concentration.[11][12]

  • Different pKa of the Impurity: The impurity may have a different basicity (pKa) than ropivacaine, causing it to interact more strongly with silanol groups at the current mobile phase pH. A slight adjustment of the mobile phase pH might be necessary to find a sweet spot for all compounds.

  • Co-elution: An interfering compound may be co-eluting with your impurity, giving the appearance of a tailing peak.[2] Try altering the mobile phase composition or gradient slope to improve resolution.

Q4: How does buffer concentration influence peak tailing?

Buffer concentration plays a crucial role in maintaining a stable pH and can also help improve peak shape. Increasing the ionic strength of the mobile phase by increasing the buffer concentration (e.g., from 10 mM to 25-50 mM) can help mask residual silanol interactions and improve the symmetry of basic peaks.[5] However, be mindful of the buffer's solubility in the organic portion of your mobile phase to avoid precipitation, especially when using acetonitrile.[5][6]

Q5: What are the key properties of ropivacaine I should be aware of for HPLC method development?

Understanding the physicochemical properties of ropivacaine is key to developing a robust HPLC method.

PropertyValue/DescriptionImplication for HPLC
Chemical Class Amino amide, weak base[13][14]Prone to peak tailing on silica columns due to silanol interactions.
pKa High pKa (around 8.1)[14][15]At neutral pH, it is fully protonated (positively charged). Mobile phase pH needs to be controlled.[3]
Structure Contains a tertiary amine in a piperidine ring and an amide linkage.[16][17]The basic nitrogen is the primary site of protonation and interaction with silanols.
Solubility Relatively low lipid solubility compared to bupivacaine.[14][15]Affects retention in reversed-phase chromatography.

Experimental Protocols

Protocol 1: Preparation of pH 2.8 Phosphate Buffer Mobile Phase

This protocol describes the preparation of a low pH mobile phase to suppress silanol ionization.

  • Prepare Buffer Stock: Weigh an appropriate amount of monobasic sodium phosphate (or potassium phosphate) to create a 1 M stock solution in HPLC-grade water.

  • Dilute to Working Concentration: Pipette the required volume of the stock solution into a larger volume of HPLC-grade water to achieve a final concentration of 20 mM.

  • pH Adjustment: Place the solution on a calibrated pH meter. Slowly add a dilute solution of phosphoric acid dropwise while stirring until the pH reaches 2.8 ± 0.05.

  • Final Preparation: Filter the aqueous buffer through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mobile Phase Combination: Mix the filtered aqueous buffer with the desired organic solvent (e.g., acetonitrile or methanol) in the ratio specified by your method (e.g., 70:30 v/v).

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting peak tailing issues.

G start Peak Tailing Observed for Ropivacaine/Impurities check_column Is the column old or specifically designed for basic compounds? start->check_column change_column Switch to a modern, end-capped, or base-deactivated column. check_column->change_column Yes check_ph Is the mobile phase pH > 4? check_column->check_ph No change_column->check_ph lower_ph Adjust mobile phase pH to 2.5-3.0 using an acid or buffer. check_ph->lower_ph Yes add_additive Add a competing base (e.g., 10-20 mM TEA) to the mobile phase. check_ph->add_additive No/Partial Improvement check_overload Is the peak shape concentration-dependent? lower_ph->check_overload add_additive->check_overload reduce_conc Reduce sample concentration or injection volume. check_overload->reduce_conc Yes success Symmetrical Peaks Achieved check_overload->success No reduce_conc->success

Caption: A systematic workflow for troubleshooting peak tailing.

References

  • Tip on Peak Tailing of Basic Analytes. Phenomenex.
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column?.
  • Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chrom
  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com.
  • How to Fix Asymmetrical Chrom
  • How to fix asymmetrical chrom
  • Troubleshooting Peak Shape Problems in HPLC.
  • USP Monographs: Ropivacaine Hydrochloride. USP-NF.
  • HPLC Troubleshooting Guide. ACE.
  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub.
  • Structures of Ropivacaine stereoisomers.
  • HPLC Troubleshooting Guide. Sepserv.
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Crawford Scientific.
  • Analytical Method Validation: Ropivacaine Hydrochloride. ARL Bio Pharma.
  • Tailing peak shape of tertiary amines in RP C18 LCMS analysis?.
  • The Theory of HPLC Column Chemistry. Apex Scientific.
  • Performance of amines as silanol suppressors in reversed-phase liquid chromatography.
  • N01BB09 - Ropivacaine.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • Ropivacaine Hydrochloride. USP-NF.
  • Ropivacaine Hydrochloride. USP-NF.
  • Ropivacaine. Wikipedia.
  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Valid
  • LC Method Development and Validation for the Determination of Ropivacaine Hydrochloride in Bulk Drug and Pharmaceutical Formulations.
  • (PDF) Ropivacaine: A pharmacological review.
  • Ropivacaine. PubChem.
  • Choosing HPLC Columns for Rapid Method Development. Agilent.
  • Pharmacology of local anaesthetics. Deranged Physiology.
  • HPLC Column Selection Guide. Chromtech.
  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. International Journal of Pharmaceutical Research.
  • 5 Main Types of HPLC Columns Explained. Torontech.
  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences.
  • Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase.
  • Different Types of HPLC Columns Used in Analysis. Pharmaguideline.
  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PubMed Central.
  • Ropivacaine: a pharmacological review. PubMed.
  • Control pH During Method Development for Better Chrom
  • Peak Tailing in HPLC. Element Lab Solutions.
  • Common Causes Of Peak Tailing in Chrom
  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. PubMed Central.
  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography.
  • What Causes Peak Tailing in HPLC?. Chrom Tech.
  • Back to Basics: The Role of pH in Retention and Selectivity.
  • How can I prevent peak tailing in HPLC?.
  • Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. PubMed.

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Troubleshooting

minimizing ion suppression for Ropivacaine N-Oxide in LC-MS/MS

A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS/MS Bioanalysis Welcome to the technical support center for the bioanalysis of Ropivacaine N-Oxide. This guide is designed for researchers, sci...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Minimizing Ion Suppression in LC-MS/MS Bioanalysis

Welcome to the technical support center for the bioanalysis of Ropivacaine N-Oxide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with ion suppression during LC-MS/MS method development and sample analysis. As Senior Application Scientists, we understand that robust and reliable data is paramount. This document provides in-depth, field-proven insights and actionable troubleshooting protocols to ensure the accuracy and sensitivity of your assays.

Ion suppression is a significant challenge in liquid chromatography-mass spectrometry (LC-MS), particularly when analyzing metabolites in complex biological matrices like plasma or urine.[1] It occurs when co-eluting components from the sample matrix interfere with the ionization of the target analyte in the MS source, leading to a decreased signal, poor sensitivity, and inaccurate quantification.[2][3] Ropivacaine N-Oxide, as a metabolite, is particularly susceptible due to its inherent properties and the complexity of the biological environment from which it is extracted.

This guide is structured to help you diagnose, understand, and mitigate these effects through a series of frequently asked questions and detailed troubleshooting workflows.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a particular problem for Ropivacaine N-Oxide?

A1: Ion suppression is a matrix effect where the presence of endogenous or exogenous compounds in a sample reduces the ionization efficiency of the analyte of interest (Ropivacaine N-Oxide) in the mass spectrometer's ion source.[2][4] This competition for ionization leads to a lower-than-expected signal, compromising assay sensitivity and accuracy.[5]

Ropivacaine N-Oxide faces a heightened risk for several reasons:

  • Polarity: N-oxide metabolites are often more polar than the parent drug. In typical reversed-phase chromatography, highly polar compounds may have limited retention and elute early, in the "solvent front," where salts, phospholipids, and other highly polar matrix components also elute. This co-elution is a primary cause of significant ion suppression.[2]

  • Biological Matrix Complexity: Biofluids like plasma are rich in proteins, lipids (especially phospholipids), salts, and other metabolites that are known to cause ion suppression.[6]

  • N-Oxide Instability: N-oxide metabolites can be unstable and may be susceptible to in-source conversion or fragmentation back to the parent drug, which, while not strictly ion suppression, complicates accurate quantification.[7]

Q2: How can I definitively determine if ion suppression is affecting my assay?

A2: Visual inspection of a chromatogram is not sufficient to detect ion suppression.[6] The most reliable method is a post-column infusion (PCI) experiment .[6][8] In this procedure, a constant flow of your analyte standard is introduced into the mobile phase stream after the analytical column but before the MS ion source. You then inject a blank, extracted matrix sample. Any dip or reduction in the constant analyte signal baseline directly corresponds to a region of ion suppression caused by eluting matrix components.[8]

A simpler, quantitative assessment involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the same analyte concentration in a neat solvent. A significantly lower response in the matrix indicates the presence of ion suppression.[2]

Q3: What is the single most effective strategy to reduce ion suppression?

A3: While no single solution is universal, the most impactful strategy is improving the sample preparation protocol .[2][9] The goal is to remove interfering matrix components before the sample is ever injected into the LC-MS/MS system. While simple protein precipitation (PPT) is fast, it is often the least effective at removing phospholipids and other small molecules that cause suppression.[2][10] More rigorous techniques like Solid-Phase Extraction (SPE) , particularly mixed-mode SPE, or Liquid-Liquid Extraction (LLE) provide significantly cleaner extracts and are highly recommended.[1][9][10]

Q4: Can I just use a stable isotope-labeled internal standard (SIL-IS) to correct for everything?

A4: A SIL-IS is crucial and highly recommended for correcting variability, including ion suppression.[1][11] Because the SIL-IS is chemically identical to the analyte, it should co-elute perfectly and experience the same degree of ion suppression. This allows the ratio of the analyte to the IS to remain constant, preserving quantitative accuracy.[1]

However, a SIL-IS does not overcome the loss of sensitivity . If suppression is severe, your analyte signal may drop below the limit of quantification (LOQ), making detection impossible even with a perfect internal standard.[9] Therefore, the primary goal should always be to minimize suppression first, and then use a SIL-IS to compensate for any remaining, unavoidable effects.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific experimental issues with probable causes and detailed, actionable solutions.

Issue 1: Poor or No Signal for Ropivacaine N-Oxide in Matrix, but Strong Signal in Neat Solvent
  • Probable Cause: Severe ion suppression due to co-elution with matrix components, most likely in the chromatographic void volume.

  • Solution Strategy: A multi-pronged approach focusing on sample cleanup and chromatographic separation.

Protocol 1: Implement an Advanced Sample Preparation Method

Simple protein precipitation is often insufficient.[10] Upgrade to a more selective technique to remove interfering phospholipids and salts.

Table 1: Comparison of Common Sample Preparation Techniques

TechniqueProsConsBest For
Protein Precipitation (PPT) Fast, inexpensive, simpleLow selectivity, high risk of ion suppression from phospholipids & salts[2]Initial screening, when matrix effects are minimal
Liquid-Liquid Extraction (LLE) Good removal of salts & proteins[6], cleaner than PPTCan have low recovery for polar analytes[2], requires solvent optimizationRemoving non-polar interferences
Solid-Phase Extraction (SPE) Highly selective, provides very clean extracts[1][12]More complex method development, higher costRecommended for Ropivacaine N-Oxide to remove polar and non-polar interferences

Recommended Step-by-Step SPE Protocol (Mixed-Mode Cation Exchange):

  • Conditioning: Pass 1 mL of methanol, followed by 1 mL of water through a mixed-mode SPE cartridge.

  • Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water.

  • Loading: Load 500 µL of pre-treated plasma sample (pre-treated with 2% formic acid).

  • Washing (Polar Interferences): Wash with 1 mL of 2% formic acid in water to remove salts and other highly polar molecules.

  • Washing (Non-Polar Interferences): Wash with 1 mL of methanol to remove lipids.

  • Elution: Elute Ropivacaine N-Oxide with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute in 100 µL of the initial mobile phase.

Protocol 2: Optimize Chromatographic Conditions

The goal is to move the Ropivacaine N-Oxide peak away from the solvent front and other interfering peaks.

  • Increase Retention: Since Ropivacaine N-Oxide is polar, consider using a column with an embedded polar group or switching to a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

  • Modify Mobile Phase:

    • Use Volatile Buffers: Employ formic acid (0.1%) or ammonium formate (~5-10 mM) as mobile phase additives. These are volatile and promote good ionization in ESI positive mode.[2][12]

    • Avoid TFA: Trifluoroacetic acid (TFA) is an excellent ion-pairing agent for chromatography but is a known cause of signal suppression in ESI-MS.[2]

    • Adjust Gradient: Start with a lower percentage of organic solvent (e.g., 2-5% Acetonitrile/Methanol) and use a shallower, longer gradient to improve separation from early-eluting interferences.[2]

Issue 2: High Variability (%CV > 15%) in Quality Control Samples
  • Probable Cause: Inconsistent ion suppression across different samples or batches. The composition of biological matrices can vary significantly from subject to subject, leading to variable suppression effects.[13]

  • Solution Strategy: Standardize the method with a robust internal standard and ensure the sample preparation is rugged.

Workflow: Diagnosing and Mitigating Analytical Variability

The following diagram outlines a logical workflow to tackle inconsistent results.

workflow cluster_diagnosis Diagnosis cluster_mitigation Mitigation A High Variability Observed (%CV > 15%) B Analyze Multiple Blank Matrix Lots A->B Verify matrix-dependency C Perform Post-Column Infusion on 'Worst' Lot B->C Identify problematic matrix D Quantify Suppression: Compare Post-Spiked vs. Neat C->D Confirm suppression profile E Implement SIL-IS D->E Primary Solution F Improve Sample Prep (e.g., Switch to SPE) D->F If sensitivity is lost G Optimize Chromatography (Increase Retention) D->G If co-elution is severe H Re-Validate Method E->H F->H G->H

Caption: Workflow for troubleshooting high analytical variability.

  • Confirm Matrix-Dependency: Test at least 6-8 different lots of blank matrix to confirm that the variability is due to the matrix itself and not other systematic errors.[13]

  • Implement a SIL-IS: This is the most direct way to correct for sample-to-sample variation in suppression.

  • Enhance Sample Cleanup: If variability persists or sensitivity is compromised, a more robust sample preparation method like the SPE protocol described above is necessary to remove the source of the variability.[9]

Issue 3: Decreasing Sensitivity and Performance Over an Analytical Run
  • Probable Cause: Buildup of non-volatile matrix components (like phospholipids) on the analytical column and in the MS ion source. These components can slowly "bleed" off during the run, causing increasing background and suppression.

  • Solution Strategy: Implement rigorous cleaning and preventative measures.

Protocol 3: Column and System Maintenance
  • Use a Diverter Valve: Program the diverter valve to send the highly polar, early-eluting fraction of the chromatogram (e.g., the first 0.5-1.0 minute) directly to waste instead of the MS source. This prevents the majority of salts and other non-volatile components from ever entering the mass spectrometer.

  • Implement a Column Wash: At the end of each injection, include a high-organic wash step (e.g., 95-100% acetonitrile or methanol) for several column volumes to elute strongly retained, non-polar contaminants like lipids.

  • Regular Source Cleaning: The MS ion source, particularly the capillary and cone, should be cleaned regularly according to the manufacturer's instructions to remove accumulated residue.[3]

Table 2: Recommended LC-MS/MS Parameters for Ropivacaine N-Oxide

This table provides a starting point for method development. Parameters must be optimized for your specific instrument.

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (ESI+)Ropivacaine N-Oxide contains basic nitrogen atoms that readily accept a proton.
MRM Transition To be determined empiricallyInfuse a standard solution to find the optimal precursor ion [M+H]⁺ and the most stable, intense product ion.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is volatile.[2]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides better peak shape for basic compounds.
Capillary Voltage 3.0 - 4.5 kVOptimize for maximum signal stability and intensity.
Source Temp. 120 - 150 °CLower temperatures can be beneficial for thermally labile metabolites like N-oxides.[7]
Desolvation Gas Nitrogen, 800 - 1000 L/hrOptimize for efficient solvent evaporation without causing signal instability.
Visualizing the Problem: The ESI Droplet Competition

Ion suppression is fundamentally a competition at the microscopic level. This diagram illustrates how matrix components interfere with the analyte's ability to become a gas-phase ion.

ESI_Mechanism Mechanism of Ion Suppression in ESI Source cluster_ideal Ideal Condition (Neat Solvent) cluster_suppressed Suppressed Condition (in Matrix) A Droplet B Analyte Ion [A+H]+ A->B Evaporation & Fission C To Mass Analyzer B->C D Droplet E Analyte [A] F Matrix [M] G Matrix Ion [M+H]+ D->G Competition for Protons & Surface Area I Reduced Analyte Signal E->I H To Mass Analyzer G->H

Caption: Competition between analyte and matrix in the ESI droplet.

In an ideal scenario, the analyte efficiently acquires a charge and enters the mass analyzer. In a complex matrix, co-eluting matrix components outcompete the analyte for charge and access to the droplet surface, reducing the number of analyte ions that are formed and detected.[1]

By implementing the rigorous sample preparation, chromatography, and system maintenance strategies outlined in this guide, you can effectively minimize these competitive effects and develop a robust, reliable, and sensitive LC-MS/MS assay for Ropivacaine N-Oxide.

References

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Becker, G. Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Techniques and Research. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Technology Networks. [Link]

  • Sturm, R.M., et al. (2025). Ion suppression correction and normalization for non-targeted metabolomics. Nature Communications. [Link]

  • Taylor, P.J. (2018). Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring. Therapeutic Drug Monitoring. [Link]

  • Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. Labcompare. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Samanidou, V. (2012). Regulated Bioassay of N -Oxide Metabolites Using LC-MS: Dealing with Potential Instability Issues. ResearchGate. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. (2023). PubMed. [Link]

  • Malmström, J., et al. (2001). A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. PubMed. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMS BioPharma. [Link]

  • Abdel-Ghany, M.F., et al. (2025). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. ResearchGate. [Link]

  • Michon, J., et al. A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC. Altasciences. [Link]

  • Maurya, P.K., et al. (2011). TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. [Link]

  • Furey, A., et al. (2013). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PubMed Central. [Link]

  • de Jong, A.D., et al. (2021). Bridging the Polar and Hydrophobic Metabolome in Single-Run Untargeted Liquid Chromatography-Mass Spectrometry Dried Blood Spot Metabolomics for Clinical Purposes. Journal of Proteome Research. [Link]

  • LC-MS/MS method development for anti-oxidative biomarkers. Repositório da Universidade de Lisboa. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. Waters. [Link]

  • Taylor, P.J. (2005). Ion suppression in mass spectrometry. Semantic Scholar. [Link]

  • Kumar, A., et al. (2022). Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. MDPI. [Link]

Sources

Optimization

Technical Support Center: Quantification of Ropivacaine's Polar Metabolites

Welcome to the technical support center for the bioanalysis of ropivacaine and its polar metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of ropivacaine and its polar metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quantifying these challenging analytes. Here, we will delve into common issues, provide in-depth troubleshooting guides, and offer scientifically grounded explanations to ensure the integrity and accuracy of your experimental results.

Introduction to the Challenge

Ropivacaine, a widely used local anesthetic, undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP1A2 and CYP3A4.[1][2] This process generates several metabolites, including the more polar hydroxylated forms (3-OH-ropivacaine and 4-OH-ropivacaine) and the N-dealkylated product, 2',6'-pipecoloxylidide (PPX).[3][4] The quantification of these polar metabolites is crucial for comprehensive pharmacokinetic and toxicological studies. However, their inherent polarity presents significant analytical challenges, from extraction to chromatographic separation and detection.[5] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

FAQ 1: Why are the polar metabolites of ropivacaine so difficult to extract from biological matrices like plasma and urine?

The primary challenge lies in the physicochemical properties of the polar metabolites. Biological matrices are complex aqueous environments. While the parent drug, ropivacaine, is more lipophilic, its polar metabolites are highly water-soluble. This makes their extraction with traditional liquid-liquid extraction (LLE) using non-polar organic solvents inefficient. Furthermore, these metabolites are often present at much lower concentrations than the parent drug, necessitating a highly efficient and sensitive extraction and analytical method.[6]

FAQ 2: What are the most common analytical techniques for quantifying ropivacaine and its polar metabolites?

The most prevalent and effective techniques are:

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard due to its high sensitivity, selectivity, and accuracy.[6][7]

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A more accessible technique, but it may lack the sensitivity and selectivity required for low-concentration metabolites.[3][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method can be used, but often requires derivatization of the polar metabolites to increase their volatility.[9][10]

For robust and reliable quantification, especially at low levels, LC-MS/MS is the recommended approach.[10]

FAQ 3: What is "matrix effect" and how does it impact the analysis of ropivacaine's polar metabolites?

The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the biological sample.[5] In the case of polar metabolites, which are often analyzed using techniques like electrospray ionization (ESI) in mass spectrometry, endogenous polar compounds from plasma or urine can suppress or enhance the ionization of the analytes, leading to inaccurate quantification. Careful sample preparation and chromatographic separation are essential to mitigate the matrix effect.

Troubleshooting Guides

Troubleshooting 1: Poor Recovery of Polar Metabolites During Sample Preparation

Problem: You are experiencing low and inconsistent recovery of 3-OH-ropivacaine and 4-OH-ropivacaine from plasma samples using a standard liquid-liquid extraction (LLE) protocol.

Root Cause Analysis: The high polarity of the hydroxylated metabolites results in their poor partitioning into non-polar organic solvents typically used in LLE. Additionally, protein binding of the metabolites in plasma can further hinder their extraction.

Solution Workflow:

  • Protein Precipitation: Begin with a protein precipitation step to release any protein-bound metabolites. A common and effective method is the addition of a cold organic solvent like acetonitrile or methanol to the plasma sample.

  • Optimized Extraction Technique:

    • Solid-Phase Extraction (SPE): This is often the most effective technique for extracting polar analytes.[8] Mixed-mode SPE cartridges that combine reversed-phase and ion-exchange properties can be particularly useful for retaining both the parent drug and its polar metabolites.

    • Supported Liquid Extraction (SLE): This technique offers a good alternative to traditional LLE and can provide cleaner extracts.

Experimental Protocol: Mixed-Mode SPE for Ropivacaine and its Polar Metabolites

  • Sample Pre-treatment: To 100 µL of plasma, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., isotopically labeled ropivacaine). Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., a polymeric sorbent with both reversed-phase and cation-exchange functionalities) with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.

  • Washing:

    • Wash with 1 mL of 5% methanol in water to remove highly polar interferences.

    • Wash with 1 mL of an acidic organic solvent (e.g., 2% formic acid in acetonitrile) to remove neutral and acidic interferences.

  • Elution: Elute the analytes with 1 mL of a basic organic solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile phase-compatible solvent for LC-MS/MS analysis.

Diagram: Sample Preparation Workflow for Polar Metabolites

cluster_0 Sample Preparation cluster_1 Solid-Phase Extraction (SPE) cluster_2 Final Steps plasma Plasma Sample ppt Protein Precipitation (Cold Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Supernatant Collection centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Steps load->wash elute Elution wash->elute evaporate Evaporation elute->evaporate reconstitute Reconstitution evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for the extraction of polar metabolites from plasma.

Troubleshooting 2: Poor Chromatographic Peak Shape and Resolution for Polar Metabolites

Problem: Your polar metabolites are eluting early in the chromatographic run with poor peak shape (tailing or fronting) when using a standard C18 reversed-phase (RP) column.

Root Cause Analysis: Standard C18 columns provide limited retention for highly polar compounds. These analytes have a strong affinity for the highly aqueous mobile phase and interact poorly with the non-polar stationary phase, leading to early elution and poor peak shape.

Solution Workflow:

  • Alternative Chromatographic Modes:

    • Hydrophilic Interaction Chromatography (HILIC): HILIC is specifically designed for the retention of polar compounds.[11] It utilizes a polar stationary phase and a mobile phase with a high organic content, promoting the partitioning of polar analytes into a water-enriched layer on the stationary phase surface.

    • Mixed-Mode Chromatography: Columns that combine reversed-phase and ion-exchange or HILIC functionalities can provide excellent retention and selectivity for a wider range of analytes, including both the parent drug and its polar metabolites.

  • Mobile Phase Optimization:

    • For RP Chromatography: Consider using a mobile phase with a lower organic content at the beginning of the gradient. The addition of an ion-pairing agent can also improve retention and peak shape, but may cause ion suppression in MS detection.

    • For HILIC: The mobile phase typically consists of a high percentage of an organic solvent (e.g., acetonitrile) with a small amount of an aqueous buffer. The gradient involves increasing the aqueous component to elute the analytes.

Data Presentation: Comparison of Chromatographic Approaches

ParameterReversed-Phase (C18)HILIC
Stationary Phase Non-polar (e.g., octadecylsilane)Polar (e.g., bare silica, amide)
Mobile Phase High aqueous to high organicHigh organic to high aqueous
Retention of Polar Metabolites PoorGood to Excellent
Common Issues Early elution, poor peak shapeSalt precipitation, longer equilibration times

Diagram: Logical Relationship of Chromatographic Selection

Analyte Analyte Polarity RP Reversed-Phase (RP) Chromatography Analyte->RP High HILIC Hydrophilic Interaction Chromatography (HILIC) Analyte->HILIC High Result_RP Poor Retention & Peak Shape RP->Result_RP Result_HILIC Good Retention & Peak Shape HILIC->Result_HILIC

Caption: Selection of chromatography based on analyte polarity.

Troubleshooting 3: Inconsistent Quantification and Suspected Ion Suppression in LC-MS/MS

Problem: You observe significant variability in your quantitative results, and the signal intensity of your analytes is lower in the presence of the biological matrix compared to a clean solvent.

Root Cause Analysis: This is a classic sign of matrix-induced ion suppression. Co-eluting endogenous compounds from the sample are interfering with the ionization of your target analytes in the mass spectrometer source.

Solution Workflow:

  • Improve Sample Cleanup: Revisit your sample preparation protocol. A more rigorous cleanup, such as the SPE method described in Troubleshooting 1, can help remove many of the interfering compounds.

  • Optimize Chromatography:

    • Adjust your chromatographic gradient to better separate your analytes from the regions of significant matrix interference.

    • Consider using a smaller particle size column or a longer column to improve chromatographic resolution.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An SIL-IS is the most effective way to compensate for matrix effects. Since the SIL-IS is chemically identical to the analyte, it will experience the same degree of ion suppression. By calculating the ratio of the analyte peak area to the SIL-IS peak area, the variability caused by matrix effects can be normalized.[12]

  • Evaluate Different Ionization Sources: If available, compare the performance of electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI). APCI can sometimes be less susceptible to matrix effects for certain compounds.

Self-Validating System:

To confirm and troubleshoot ion suppression, perform a post-extraction addition experiment:

  • Extract a blank matrix sample (e.g., plasma with no drug).

  • Spike the extracted blank matrix with a known concentration of your analytes and internal standard.

  • Analyze this sample and compare the analyte response to a sample where the same concentration of analytes and internal standard was prepared in a clean solvent.

  • A significant decrease in signal in the matrix sample confirms the presence of ion suppression.

References

  • Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatography (HPLC). University of Alberta. Retrieved from [Link]

  • Fărcăş, A. D., Vari, C. E., Imre, S., Gligor, F., Moacă, E. A., & Farczadi, L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13487. [Link]

  • Fărcăş, A. D., Vari, C. E., Imre, S., Gligor, F., Moacă, E. A., & Farczadi, L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International journal of molecular sciences, 25(24), 13487. [Link]

  • Chen, Y., Wang, Y., Zhang, Y., Wang, Y., & Wang, L. (2023). Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy. Journal of Clinical Medicine, 12(23), 7359. [Link]

  • Abdel-Rehim, M., Bielenstein, M., & Askemark, Y. (2003). Determination of ropivacaine and its metabolites in patient urine: Advantage of liquid chromatography–tandem mass spectrometry over liquid chromatography–UV detection and liquid chromatography–mass spectrometry. Analytica Chimica Acta, 492(1-2), 209-217. [Link]

  • Fărcăş, A. D., Vari, C. E., Imre, S., Gligor, F., Moacă, E. A., & Farczadi, L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13487. [Link]

  • Fărcăş, A. D., Vari, C. E., Imre, S., Gligor, F., Moacă, E. A., & Farczadi, L. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(24), 13487. [Link]

  • Fărcăş, A. D., Imre, S., Gligor, F., Moacă, E. A., Scurtu, A., & Farczadi, L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1243405. [Link]

  • Salama, N. N., & Wang, S. (2008). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. Analytical chemistry insights, 3, 49–60. [Link]

  • Arvidsson, T., Askemark, Y., & Halldin, M. M. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical chromatography : BMC, 13(5), 346–352. [Link]

  • Drouin, N., Rudaz, S., & Schappler, J. (2019). Sample preparation for polar metabolites in bioanalysis. Bioanalysis, 11(13), 1237-1249. [Link]

  • Li, D., Wang, Q., Zhang, Y., Chen, Y., Zhang, Y., & Wang, L. (2024). Postmortem distribution of ropivacaine and its metabolite in human body fluids and solid tissues by GC-MS/MS using standard addition method. Journal of analytical toxicology, bkae055. Advance online publication. [Link]

  • Cheregi, M., & Gjelstad, A. (2022). New Extraction Technique Tested on Polar Metabolites in Human Plasma. LCGC North America. [Link]

  • Kaye, A. D., & Urman, R. D. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

  • Del-Pozo-Aznar, J., Diez-Tascón, C., González-Domínguez, R., & Barrio-García, I. (2023). Comparison between 5 extractions methods in either plasma or serum to determine the optimal extraction and matrix combination for human metabolomics. Scientific reports, 13(1), 8171. [Link]

  • Fărcăş, A. D., Imre, S., Gligor, F., Moacă, E. A., Scurtu, A., & Farczadi, L. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Chemistry, 11, 1243405. [Link]

  • Gu, H., Chen, Y., & Li, L. (2019). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Metabolites, 9(2), 29. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of HPLC Methods for Ropivacaine Impurities

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For ropivacaine, a widely used local anesthetic, meticulous control of impurities is criti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount. For ropivacaine, a widely used local anesthetic, meticulous control of impurities is critical to guarantee its safety and efficacy. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose. This guide provides a comprehensive comparison of HPLC methods for the validation of ropivacaine impurities, offering in-depth technical insights and actionable protocols for researchers, scientists, and drug development professionals.

The Criticality of Impurity Profiling for Ropivacaine

Ropivacaine, chemically (S)-(-)-1-propyl-2',6'-pipecoloxylidide, is an amide-type local anesthetic.[1] Impurities in the drug substance can originate from various sources, including the manufacturing process, degradation of the API, or interactions with excipients.[2] These impurities, even in trace amounts, can potentially impact the drug's safety and stability. Therefore, a robust, validated analytical method is not just a regulatory requirement but a scientific necessity to ensure patient well-being.

The International Council for Harmonisation (ICH) Q2(R1) guideline provides a framework for the validation of analytical procedures, ensuring that the method is suitable for its intended purpose.[3] This guide will delve into the practical application of these principles in the context of ropivacaine impurity analysis.

Comparative Analysis of HPLC Methods for Ropivacaine Impurity Profiling

Several HPLC methods have been developed for the analysis of ropivacaine and its impurities. The choice of method often depends on the specific impurities being targeted, the required sensitivity, and the available instrumentation. Here, we compare two common approaches: a standard Reversed-Phase HPLC (RP-HPLC) method with UV detection and a more advanced Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method.

While HPLC with UV detection is a workhorse in many QC labs due to its simplicity and cost-effectiveness, UPLC-MS/MS offers superior selectivity and sensitivity, which is particularly advantageous for identifying and quantifying trace-level impurities and degradation products.[1]

ParameterMethod 1: RP-HPLC with UV DetectionMethod 2: UPLC-MS/MS
Column Hypersil BDS C18 (250 x 4.6 mm, 5 µm)[4]Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Isocratic: Buffer and Acetonitrile (34:66 v/v), pH 7.5[4]Gradient: Water with 0.1% Formic Acid (A) and Acetonitrile with 0.1% Formic Acid (B)
Flow Rate 0.9 mL/min[4]0.4 mL/min
Detection UV at 220 nm[4]Tandem Mass Spectrometry (ESI+)
Sensitivity Lower, suitable for known impurities at specified limits.Higher, capable of detecting and identifying unknown impurities at trace levels.
Specificity Good, but potential for co-elution with unknown impurities.Excellent, provides structural information for peak identification.
Run Time LongerShorter
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex instrumentation and data analysis.

Causality Behind Experimental Choices:

The choice of a C18 column in both methods is based on the hydrophobic nature of ropivacaine and its likely impurities. The isocratic mobile phase in the HPLC-UV method provides simplicity and robustness for routine analysis of known impurities.[4] In contrast, the gradient elution in the UPLC-MS/MS method allows for the separation of a wider range of compounds with varying polarities, which is crucial for identifying unknown degradation products. The use of formic acid in the mobile phase for the UPLC-MS/MS method is to facilitate the ionization of the analytes for mass spectrometric detection.

A Step-by-Step Guide to HPLC Method Validation for Ropivacaine Impurities

A comprehensive validation of an HPLC method for ropivacaine impurities should be conducted in accordance with ICH Q2(R1) guidelines. The following is a detailed protocol for the validation of a stability-indicating RP-HPLC method.

Specificity: The Cornerstone of a Stability-Indicating Method

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. For a stability-indicating method, this is demonstrated through forced degradation studies.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Dissolve ropivacaine hydrochloride in 0.1 M HCl and heat at 80°C for 2 hours.

  • Base Hydrolysis: Dissolve ropivacaine hydrochloride in 0.1 M NaOH and heat at 80°C for 2 hours. A common degradation product under basic conditions is 2,6-dimethylaniline due to the cleavage of the amide linkage.[5]

  • Oxidative Degradation: Treat a solution of ropivacaine hydrochloride with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Expose solid ropivacaine hydrochloride to dry heat at 105°C for 24 hours.

  • Photolytic Degradation: Expose a solution of ropivacaine hydrochloride to UV light (254 nm) and visible light for an extended period.

Analysis and Acceptance Criteria:

Analyze the stressed samples alongside an unstressed sample. The chromatograms should demonstrate that the peaks corresponding to the degradation products are well-resolved from the main ropivacaine peak. Peak purity analysis using a photodiode array (PDA) detector should be performed to confirm the spectral homogeneity of the ropivacaine peak in the presence of its degradants.

G Validation HPLC Method Validation Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

Comparative

A Comparative Guide to Ropivacaine N-Oxide and 3-hydroxyropivacaine as Biomarkers for Ropivacaine Exposure

For researchers, clinicians, and professionals in drug development, the precise monitoring of therapeutic agents is paramount to ensuring patient safety and optimizing efficacy. Ropivacaine, a long-acting amide local ane...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and professionals in drug development, the precise monitoring of therapeutic agents is paramount to ensuring patient safety and optimizing efficacy. Ropivacaine, a long-acting amide local anesthetic, is widely utilized for surgical anesthesia and pain management.[1] Its favorable safety profile, characterized by reduced central nervous system and cardiotoxicity compared to bupivacaine, has contributed to its extensive clinical use.[2] However, like all local anesthetics, systemic exposure to ropivacaine can lead to toxicity, making the ability to accurately monitor its in vivo concentration through reliable biomarkers a critical aspect of its clinical application and development.[3]

This guide provides an in-depth comparison of two key ropivacaine metabolites, Ropivacaine N-oxide and 3-hydroxyropivacaine, as potential biomarkers for assessing ropivacaine exposure. We will delve into their metabolic origins, the analytical methodologies for their detection, and their respective strengths and limitations, supported by experimental data and established protocols.

The Metabolic Fate of Ropivacaine: A Foundation for Biomarker Selection

Ropivacaine undergoes extensive metabolism in the liver, primarily orchestrated by the cytochrome P450 (CYP) enzyme system.[2][4][5] The two principal metabolic pathways are:

  • Aromatic Hydroxylation: This pathway leads to the formation of 3-hydroxyropivacaine , the major metabolite of ropivacaine. This reaction is predominantly catalyzed by CYP1A2 .[2][6]

  • N-dealkylation: This process results in the formation of 2',6'-pipecoloxylidide (PPX) and is mainly mediated by CYP3A4 .[2][6]

While 3-hydroxyropivacaine and PPX are the most extensively studied metabolites, Ropivacaine N-oxide has also been identified as a product of ropivacaine metabolism. The formation of N-oxides from tertiary amine-containing drugs is a recognized metabolic route, often mediated by both CYP enzymes and Flavin-containing monooxygenases (FMOs).[7] However, the specific enzymatic pathway for Ropivacaine N-oxide formation is not as well-elucidated as that for 3-hydroxyropivacaine.

Ropivacaine_Metabolism Ropivacaine Ropivacaine 3-hydroxyropivacaine 3-hydroxyropivacaine Ropivacaine->3-hydroxyropivacaine CYP1A2 (Major) 2',6'-pipecoloxylidide (PPX) 2',6'-pipecoloxylidide (PPX) Ropivacaine->2',6'-pipecoloxylidide (PPX) CYP3A4 Ropivacaine N-oxide Ropivacaine N-oxide Ropivacaine->Ropivacaine N-oxide CYP/FMO (Putative)

Caption: Metabolic pathways of ropivacaine.

3-hydroxyropivacaine: The Established Biomarker

3-hydroxyropivacaine stands out as the primary and most studied metabolite of ropivacaine, making it a robust biomarker for monitoring the parent drug's exposure.

Key Attributes:

  • Major Metabolite: As the principal product of ropivacaine metabolism, its concentration in biological fluids is expected to be significant and directly proportional to the administered dose.

  • Well-Characterized Formation: The predominant role of CYP1A2 in its formation is well-documented.[2][6] This specificity can be leveraged in studies investigating drug-drug interactions involving this particular CYP isozyme.

  • Pharmacokinetic Data Availability: Extensive pharmacokinetic data for 3-hydroxyropivacaine in various patient populations and following different administration routes are available in the scientific literature.[8][9]

  • Validated Analytical Methods: Numerous sensitive and specific analytical methods, particularly those based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been developed and validated for the simultaneous quantification of ropivacaine and 3-hydroxyropivacaine in plasma and cerebrospinal fluid.[8][10][11][12]

The wealth of available data and the established analytical methodologies provide a high degree of confidence in the use of 3-hydroxyropivacaine as a reliable biomarker for ropivacaine.

Ropivacaine N-oxide: A Potential but Understudied Biomarker

Ropivacaine N-oxide is a recognized, albeit less prominent, metabolite of ropivacaine.[13] While it holds potential as a biomarker, significant knowledge gaps currently limit its widespread application.

Current Understanding and Limitations:

  • Minor Metabolite: It is generally considered a minor metabolite compared to 3-hydroxyropivacaine, which may translate to lower concentrations in biological samples, potentially posing analytical challenges.

  • Uncertain Metabolic Pathway: The specific enzymes responsible for its formation from ropivacaine have not been definitively identified. This lack of clarity makes it difficult to interpret its concentration in the context of specific enzyme activities or potential drug interactions.

  • Limited Pharmacokinetic Data: There is a scarcity of published pharmacokinetic data for Ropivacaine N-oxide in humans. This includes crucial parameters such as its rate of formation, elimination half-life, and dose-concentration relationship.

  • Lack of Direct Comparative Studies: To date, no studies have been published that directly compare the performance of Ropivacaine N-oxide and 3-hydroxyropivacaine as biomarkers for ropivacaine exposure.

Despite these limitations, the commercial availability of certified Ropivacaine N-oxide reference standards facilitates the development and validation of quantitative assays, a necessary first step in its evaluation as a viable biomarker.[14]

Head-to-Head Comparison: 3-hydroxyropivacaine vs. Ropivacaine N-oxide

Feature3-hydroxyropivacaineRopivacaine N-oxide
Metabolic Status Major MetaboliteMinor Metabolite
Formation Pathway Primarily CYP1A2 (Well-established)[2][6]Not definitively characterized (Putative CYP/FMO)[7]
Pharmacokinetic Data Extensive data available[8][9]Limited to no data available
Analytical Methods Numerous validated LC-MS/MS methods published[8][10][11][12]Feasible with LC-MS/MS; specific validated methods not widely published
Clinical Utility Established biomarker for ropivacaine exposure and CYP1A2 activityPotential biomarker, but requires further investigation
Reference Standard Commercially availableCommercially available[14]

Experimental Protocol: Simultaneous Quantification of Ropivacaine and 3-hydroxyropivacaine by LC-MS/MS

This protocol outlines a robust and sensitive method for the simultaneous determination of ropivacaine and its primary metabolite, 3-hydroxyropivacaine, in human plasma. This method is representative of the current state-of-the-art in the bioanalysis of these compounds.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of an internal standard solution (e.g., ropivacaine-d7).

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (example):

      • Ropivacaine: m/z 275.3 → 126.2

      • 3-hydroxyropivacaine: m/z 291.2 → 126.2

      • Ropivacaine-d7 (IS): m/z 282.3 → 126.2

    • Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

LCMS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Plasma_Sample Plasma Sample + IS Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection

Caption: Workflow for LC-MS/MS analysis of ropivacaine and metabolites.

Future Perspectives and Conclusion

Based on the current body of scientific evidence, 3-hydroxyropivacaine is the unequivocally superior biomarker for monitoring ropivacaine exposure . Its status as a major metabolite, coupled with a well-defined metabolic pathway and the availability of validated, sensitive analytical methods, makes it the reliable choice for both clinical and research applications.

Ropivacaine N-oxide , while a valid metabolite, remains a biomarker of potential rather than established utility. To elevate its status, further research is critically needed in the following areas:

  • Elucidation of its metabolic pathway: Identifying the specific enzymes (CYP and/or FMO) responsible for its formation.

  • Comprehensive pharmacokinetic studies: Characterizing its absorption, distribution, metabolism, and excretion in preclinical models and human subjects.

  • Development and validation of dedicated analytical methods: Establishing and publishing robust bioanalytical methods for its routine quantification.

  • Clinical correlation studies: Investigating the relationship between Ropivacaine N-oxide concentrations and ropivacaine dosage, clinical effects, and adverse events.

References

  • McClure, J. H. (1996). Ropivacaine. British Journal of Anaesthesia, 76(2), 300-307. [Link]

  • Oda, Y., Furuichi, K., Tanaka, K., Hiroi, T., Imaoka, S., Asada, A., Fujimori, M., & Funae, Y. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220. [Link]

  • Halldin, M. M., Nordin, C., & Bertilsson, L. (1997). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical pharmacology and therapeutics, 62(4), 434-442. [Link]

  • PubChem. (n.d.). Ropivacaine N-Oxide. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Khatri, V., & Cascella, M. (2023). Ropivacaine. In StatPearls. StatPearls Publishing. [Link]

  • Wang, X., Zhou, Q., Li, Y., & Chen, J. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. Journal of analytical methods in chemistry, 2020, 8864938. [Link]

  • Gao, Y., Liu, Y., Zhang, Y., Wang, Y., & Li, Y. (2022). Ropivacaine has the potential to relieve PM2.5-induced acute lung injury. Experimental and therapeutic medicine, 24(5), 685. [Link]

  • D'Souza, G., Lin, B., Fenedor, A. D., & Grande, D. A. (2021). Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells. Cartilage, 13(2_suppl), 1051S-1061S. [Link]

  • Google Patents. (n.d.). CN109503465A - A kind of preparation of Ropivacaine HCL intermediate and purification process.
  • Gorgan, D. C., et al. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. International Journal of Molecular Sciences, 25(13), 13487. [Link]

  • Drugs.com. (2025, September 17). Ropivacaine. [Link]

  • Gorgan, D. C., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14, 1245678. [Link]

  • Zhang, Y., et al. (2024). Comparison of metabolic rates of ropivacaine in cerebrospinal fluid as inferred from plasma concentrations between elderly patients and young patients. Journal of International Medical Research, 52(3), 3000605241238883. [Link]

  • Google Patents. (n.d.). US5959112A - Process for the preparation of ropivacaine hydrochloride monohydrate.
  • De Boever, S., et al. (2015). In vitro metabolism of lidocaine in subcellular post-mitochondrial fractions and precision cut slices from cattle liver. ResearchGate. [Link]

  • Wang, X., et al. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. ResearchGate. [Link]

  • Zhang, Y., et al. (2019). Ropivacaine induces neurotoxicity by activating MAPK/p38 signal to upregulate Fas expression in neurogliocyte. Journal of Toxicological Sciences, 44(7), 481-490. [Link]

  • Coşkun, G. P., et al. (2022). Formation of an n-oxide metabolite following metabolism of 1-(3-chlorobenzyl)[2][15] triazolo[4,3-a]quinoxaline by in vitro rat liver microsomal preparations. ResearchGate. [Link]

  • Li, Y., et al. (2023). Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy. Journal of Clinical Medicine, 12(13), 4463. [Link]

  • Gorgan, D. C., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. Medicina, 60(1), 124. [Link]

  • ResearchGate. (n.d.). Selected metabolites of ropivacaine (6). Retrieved January 21, 2026, from [Link]

  • Hypha Discovery. (n.d.). Regio-selective Formation of N-oxide Metabolites. Retrieved January 21, 2026, from [Link]

  • Gorgan, D. C., et al. (2024). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Chemistry, 12, 1386134. [Link]

Sources

Validation

A Comparative Analysis of Ropivacaine and Bupivacaine Metabolites: A Guide for Researchers and Drug Development Professionals

This guide provides an in-depth comparative analysis of the metabolites of two widely used long-acting local anesthetics, ropivacaine and bupivacaine. As a senior application scientist, the aim is to deliver a comprehens...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of the metabolites of two widely used long-acting local anesthetics, ropivacaine and bupivacaine. As a senior application scientist, the aim is to deliver a comprehensive resource that combines technical accuracy with practical insights for researchers, scientists, and drug development professionals. This document will explore the metabolic pathways, pharmacological activity, and toxicological profiles of the metabolites of these two drugs, supported by experimental data and detailed methodologies.

Introduction: Ropivacaine and Bupivacaine - A Tale of Two Amides

Ropivacaine and bupivacaine are both amide-type local anesthetics renowned for their prolonged duration of action. Bupivacaine, a racemic mixture of R(+) and S(-) enantiomers, has been a clinical mainstay for decades. However, concerns over its cardiotoxicity and central nervous system (CNS) toxicity have driven the development of safer alternatives[1]. Ropivacaine, introduced as a pure S(-) enantiomer, was designed to offer a similar long-acting anesthetic effect with an improved safety profile, attributed in part to its lower lipophilicity[2][3]. While the parent drugs have been extensively compared, a thorough understanding of their metabolites is crucial for a complete safety and efficacy assessment.

The Metabolic Fate: Pathways of Ropivacaine and Bupivacaine Transformation

Both ropivacaine and bupivacaine undergo extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system[2]. The major metabolic pathways involve N-dealkylation and aromatic hydroxylation.

Ropivacaine Metabolism:

Ropivacaine is metabolized into two primary metabolites:

  • 2',6'-Pipecoloxylidide (PPX): Formed through N-dealkylation, primarily by the CYP3A4 enzyme[2].

  • 3'-hydroxyropivacaine (3'-OH Rop): Generated via aromatic hydroxylation, mainly by the CYP1A2 enzyme[2].

  • A minor metabolite, 4'-hydroxyropivacaine , is also formed[4].

Bupivacaine Metabolism:

Bupivacaine's metabolism yields the following key metabolites:

  • Desbutylbupivacaine (Pipecolylxylidine or PPX): This is the major metabolite, formed through N-dealkylation of the butyl group, a reaction also catalyzed by CYP3A4 . It is important to note that this metabolite is structurally identical to the PPX metabolite of ropivacaine[5][6].

  • 3'-hydroxybupivacaine and 4'-hydroxybupivacaine: These are products of aromatic hydroxylation[7].

The following diagram illustrates the primary metabolic pathways for ropivacaine and bupivacaine.

cluster_ropi Ropivacaine Metabolism cluster_bupi Bupivacaine Metabolism ropi Ropivacaine ppx_ropi 2',6'-Pipecoloxylidide (PPX) ropi->ppx_ropi CYP3A4 (N-dealkylation) oh_ropi 3'-Hydroxyropivacaine ropi->oh_ropi CYP1A2 (Aromatic Hydroxylation) bupi Bupivacaine ppx_bupi Desbutylbupivacaine (PPX) bupi->ppx_bupi CYP3A4 (N-dealkylation) oh_bupi 3'- & 4'-Hydroxybupivacaine bupi->oh_bupi Aromatic Hydroxylation

Figure 1: Primary metabolic pathways of ropivacaine and bupivacaine.

Comparative Analysis of Metabolite Pharmacology and Toxicology

A critical aspect of drug safety evaluation lies in understanding the biological activity of its metabolites. Here, we compare the known pharmacological and toxicological profiles of the major metabolites of ropivacaine and bupivacaine.

The Common Metabolite: 2',6'-Pipecoloxylidide (PPX) / Desbutylbupivacaine

The N-dealkylated metabolite, PPX (also known as desbutylbupivacaine), is a point of significant interest as it is a major metabolite of both drugs. However, studies on its toxicity have yielded conflicting results, which may be attributable to the different animal models used.

A study in mice reported that desbutylbupivacaine (PPX) exhibited a higher acute toxicity than its parent compound, bupivacaine. The induced mortality was found to be approximately three times that of bupivacaine, with CNS toxicity being about twice as high[5][6]. In contrast, a study in rats suggested that desbutylbupivacaine was about half as cardiotoxic as bupivacaine[8]. Interestingly, this same study in rats found that when co-infused with bupivacaine, desbutylbupivacaine potentiated the cardiotoxicity of the parent drug[8]. This highlights the complexity of assessing metabolite toxicity, as interactions with the parent drug can significantly alter the overall toxicological profile.

The Hydroxylated Metabolites: A Comparative Overview

Information directly comparing the pharmacological and toxicological profiles of the hydroxylated metabolites of ropivacaine and bupivacaine is limited. However, we can synthesize available data to provide a comparative perspective.

  • 3'-hydroxyropivacaine: This major metabolite of ropivacaine is reported to have significantly less pharmacological activity than the parent drug[9]. The FDA label for Naropin® (ropivacaine HCl) also states that unbound 3-hydroxy and 4-hydroxy ropivacaine have less pharmacological activity in animal models than ropivacaine itself[6].

  • 3'-hydroxybupivacaine and 4'-hydroxybupivacaine: Studies on bupivacaine have identified these hydroxylated metabolites, with 3'-hydroxybupivacaine being a major metabolite[7]. While their pharmacological activity is generally considered to be less than that of bupivacaine, one study noted that 3'-hydroxybupivacaine was still present in fetal tissues even after bupivacaine was no longer detectable, raising questions about its potential for prolonged effects in specific populations[7].

The following table summarizes the key comparative aspects of ropivacaine and bupivacaine metabolites.

MetaboliteParent DrugPrimary Forming EnzymePharmacological ActivityToxicological Profile
2',6'-Pipecoloxylidide (PPX) / Desbutylbupivacaine Ropivacaine & BupivacaineCYP3A4Less active than parent drugs[6]Conflicting Data: - Mice: Higher mortality and CNS toxicity than bupivacaine[5][6].- Rats: Lower cardiotoxicity than bupivacaine, but potentiates bupivacaine's cardiotoxicity[8].
3'-Hydroxyropivacaine RopivacaineCYP1A2Significantly less active than ropivacaine[9].Generally considered less toxic than ropivacaine.
3'-Hydroxybupivacaine BupivacaineNot specifiedLess active than bupivacaine.Slow elimination from certain tissues raises potential concerns[7].
4'-Hydroxybupivacaine Ropivacaine & BupivacaineNot specifiedLess active than parent drugs[6].Limited specific data available.

Experimental Protocols for Metabolite Analysis

The accurate quantification of ropivacaine, bupivacaine, and their metabolites in biological matrices is essential for pharmacokinetic and toxicokinetic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most commonly employed techniques.

Protocol 1: Simultaneous Determination of Ropivacaine, Bupivacaine, and their Major Metabolites by HPLC

This protocol is a generalized procedure based on established methods for the simultaneous analysis of these compounds in plasma[5].

1. Sample Preparation (Solid-Phase Extraction):

  • Objective: To extract the analytes from the plasma matrix and remove interfering substances.

  • Steps:

    • Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

    • To 1 mL of plasma, add an internal standard (e.g., a structurally similar local anesthetic not present in the sample).

    • Load the plasma sample onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute the analytes with a stronger organic solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for HPLC analysis.

2. HPLC Analysis:

  • Objective: To separate and quantify the parent drugs and their metabolites.

  • Instrumentation:

    • HPLC system with a UV detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH adjusted). The specific gradient will need to be optimized to achieve adequate separation of all analytes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm[5].

    • Injection Volume: 20 µL.

  • Quantification:

    • Generate a calibration curve using standards of known concentrations for each analyte.

    • Calculate the concentration of each analyte in the unknown samples based on the peak area ratio to the internal standard.

The following diagram illustrates the experimental workflow for this HPLC-based analysis.

start Plasma Sample add_is Add Internal Standard start->add_is spe Solid-Phase Extraction (SPE) add_is->spe elute Elution spe->elute evap Evaporation elute->evap reconstitute Reconstitution evap->reconstitute hplc HPLC Analysis reconstitute->hplc quant Quantification hplc->quant

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ropivacaine Quantification

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For a widely used local anesthetic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical analysis, the integrity of quantitative data is paramount. For a widely used local anesthetic like ropivacaine, ensuring the accuracy and reliability of its measurement across different laboratories, instruments, and analysts is not just a matter of good science—it is a regulatory necessity. This guide provides a comprehensive framework for the cross-validation of analytical methods for ropivacaine quantification, grounded in scientific principles and field-proven insights.

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[1][2][3][4] Cross-validation is a critical component of this, verifying that a validated method produces consistent and reliable results under varied conditions, such as in different laboratories or with different equipment. This process is especially crucial during method transfer between facilities or when modifications are made to an established method.[5]

The Imperative of Cross-Validation

Analytical method validation is a continuous process, not a singular event.[6] It begins with method development and extends throughout the lifecycle of the method.[6] Cross-validation serves as a bridge, ensuring that the performance of a method is maintained when it is transferred. The United States Pharmacopeia (USP) defines the transfer of an analytical procedure as the documented process that qualifies a receiving laboratory to use a method that originated in a transferring laboratory.[5]

The core principle of cross-validation is the comparison of results from two or more analytical methods or the same method used in different laboratories to determine if the data are comparable.[7][8] This is essential for maintaining data integrity and ensuring regulatory compliance with bodies such as the Food and Drug Administration (FDA) and the European Medicines Agency (EMA).

Comparative Overview of Analytical Methods for Ropivacaine Quantification

Several analytical techniques are employed for the quantification of ropivacaine in various biological matrices. The choice of method often depends on the required sensitivity, selectivity, and the nature of the sample. High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent methods.

Parameter HPLC-UV LC-MS/MS References
Linearity Range 0.025-40.0 µg/mL0.5-3000 ng/mL[9][10]
Accuracy -8.0% to 5.5%93.6% to 113.7%[9][10]
Precision (RSD/CV) < 6.0%6.2% - 14.7%[9][10]
Lower Limit of Quantification (LLOQ) 25 ng/mL0.05 - 0.30 ng/mL[9][11]
Specificity Good, potential for interferenceExcellent, high selectivity[12]

Table 1: Comparison of Common Analytical Methods for Ropivacaine Quantification

The Cross-Validation Workflow: A Step-by-Step Protocol

A successful cross-validation study requires meticulous planning and execution. The following protocol outlines the key steps, drawing upon established guidelines from the International Council for Harmonisation (ICH), FDA, and EMA.[12][13][14][15][16][17][18][19]

1. Establishing the Cross-Validation Protocol:

  • Define Objectives and Acceptance Criteria: Clearly state the purpose of the cross-validation and the pre-defined criteria for concluding that the methods are equivalent. Acceptance criteria are typically based on statistical comparison of the results obtained from both methods or laboratories.

  • Select Samples: A representative set of samples, including quality control (QC) samples at low, medium, and high concentrations, should be chosen.[8] The use of incurred samples (samples from dosed subjects) is also highly recommended to assess the method's performance with real-world specimens.

  • Documentation: All procedures, parameters, and acceptance criteria must be documented in a formal protocol before initiating the study.

2. Experimental Execution:

  • Sample Analysis: The selected samples are analyzed in replicate by both the transferring and receiving laboratories (or using both analytical methods). It is crucial that the same set of samples is analyzed by both parties to ensure a direct comparison.[8]

  • Data Recording: All raw data, instrument parameters, and any deviations from the protocol must be meticulously recorded.

3. Statistical Analysis and Interpretation:

  • Data Comparison: The results from both sets of analyses are statistically compared. Common statistical tests include the t-test and F-test to compare the means and variances, respectively.

  • Evaluation Against Acceptance Criteria: The calculated statistical values are compared against the pre-defined acceptance criteria in the protocol. For bioanalytical methods, the mean concentration should typically be within 15% of the nominal values for QC samples, except for the LLOQ, which should be within 20%.[15] The precision, expressed as the coefficient of variation (CV), should not exceed 15% (20% for LLOQ).[15]

Visualizing the Cross-Validation Workflow:

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_analysis Analysis & Reporting Phase Define Define Objectives & Acceptance Criteria Select Select Samples (QCs & Incurred) Define->Select Document Document Protocol Select->Document Analyze1 Analyze Samples (Transferring Lab/Method 1) Document->Analyze1 Analyze2 Analyze Samples (Receiving Lab/Method 2) Document->Analyze2 Compare Statistically Compare Data Analyze1->Compare Analyze2->Compare Evaluate Evaluate Against Acceptance Criteria Compare->Evaluate Report Generate Final Report Evaluate->Report

Caption: A streamlined workflow for conducting a cross-validation study.

Interpreting the Outcomes: A Decision-Making Framework

The results of the statistical analysis will determine the outcome of the cross-validation study.

  • Successful Cross-Validation: If the results from both laboratories or methods meet the pre-defined acceptance criteria, the cross-validation is successful. This indicates that the receiving laboratory can reproduce the performance of the transferring laboratory's method, or that the two methods provide equivalent results.

  • Failed Cross-Validation: If the results do not meet the acceptance criteria, a thorough investigation is required to identify the root cause of the discrepancy. Potential causes include differences in instrumentation, reagents, analyst technique, or environmental conditions. Corrective actions should be implemented and documented, and the cross-validation study may need to be repeated.

Visualizing the Decision-Making Process:

DecisionMakingProcess Start Statistical Analysis of Cross-Validation Data CriteriaMet Acceptance Criteria Met? Start->CriteriaMet Success Cross-Validation Successful CriteriaMet->Success Yes Failure Cross-Validation Failed CriteriaMet->Failure No Investigate Investigate Root Cause Failure->Investigate Implement Implement Corrective Actions Investigate->Implement Repeat Repeat Cross-Validation Implement->Repeat Repeat->Start

Caption: A decision-making flowchart for interpreting cross-validation results.

Expert Recommendations and Best Practices
  • Proactive Planning: A well-defined protocol is the cornerstone of a successful cross-validation. Anticipate potential challenges and address them in the planning phase.

  • Communication is Key: Open and frequent communication between the transferring and receiving laboratories is essential to ensure alignment and address any issues promptly.

  • Thorough Documentation: Maintain comprehensive records of all experimental procedures, results, and any deviations. This documentation is critical for regulatory submissions and for troubleshooting any future issues.

  • Analyst Training: Ensure that analysts at the receiving site are adequately trained on the analytical method.

  • Harmonization of Reagents and Standards: Use of the same batches of critical reagents and reference standards can minimize variability.

  • Co-validation as an Alternative: In some cases, particularly for new methods, co-validation can be an efficient approach.[20][21] This involves the simultaneous validation of the method by both the transferring and receiving laboratories.[20][21]

By adhering to these principles and protocols, researchers, scientists, and drug development professionals can ensure the seamless transfer and continued reliability of analytical methods for ropivacaine quantification, ultimately contributing to the development of safe and effective medicines.

References

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. (2025, August 11). Available from: [Link]

  • Saudagar, R. B., & Thete, P. G. (n.d.). Bioanalytical Method Validation: A Concise Review. Asian Journal of Research in Pharmaceutical Sciences.
  • Analytical Method Validation: Ropivacaine Hydrochloride. (n.d.). ARL Bio Pharma. Available from: [Link]

  • Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. Clinical Chemistry and Laboratory Medicine (CCLM). Available from: [Link]

  • A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. (2025, September 3). MDPI. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available from: [Link]

  • Lamy, E., et al. (2020). Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. PubMed. Available from: [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995, June). European Medicines Agency. Available from: [Link]

  • Validation of an HPLC Method Devised for the Quantitative Determination of Ropivacaine in Drug-Delivery Systems. (2018, October). ResearchGate. Available from: [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (n.d.). MDPI. Available from: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014, September 5). PMC - NIH. Available from: [Link]

  • Guideline Bioanalytical method validation. (2011, July 21). European Medicines Agency. Available from: [Link]

  • Quality Guidelines. (n.d.). ICH. Available from: [Link]

  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. (2024, October 4). Bentham Science. Available from: [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available from: [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager. Available from: [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. (2023, January 25). Swissmedic. Available from: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. Available from: [Link]

  • Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. (2021, January 13). ProPharma. Available from: [Link]

  • bioanalytical method validation and study sample analysis m10. (2022, May 24). ICH. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). FDA. Available from: [Link]

  • FDA issues revised guidance for analytical method validation. (2025, August 6). ResearchGate. Available from: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org. Available from: [Link]

  • Covalidation Strategies to Accelerate Analytical Method Transfer for Breakthrough Therapies. (2017, April 2). Pharmaceutical Technology. Available from: [Link]

  • ICH M10 on bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Available from: [Link]

  • ICH Q2 Validation of Analytical Procedures. (2024, October 31). YouTube. Available from: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024, March 7). BioPharm International. Available from: [Link]

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Validation

A Comparative Guide to the Bioanalysis of Ropivacaine N-Oxide: Navigating the Challenges of a Polar Metabolite

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of ropivacaine, the quantification of its metabolites is a critical endeavor. Among these, Ropivacain...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in the pharmacokinetic and metabolic profiling of ropivacaine, the quantification of its metabolites is a critical endeavor. Among these, Ropivacaine N-Oxide presents unique analytical challenges due to its polarity and potential instability. This guide provides a comprehensive comparison of analytical strategies for the robust and reliable quantification of Ropivacaine N-Oxide, grounded in established bioanalytical principles and field-proven insights. While specific literature on validated assays for Ropivacaine N-Oxide is sparse, this guide will extrapolate from established methods for the parent compound and other N-oxide metabolites to provide a foundational framework for assay development and validation.

The Analytical Imperative for Ropivacaine Metabolites

Ropivacaine, administered as the S-enantiomer, is a widely used local anesthetic.[1][2] Its metabolism is extensive, primarily occurring in the liver via cytochrome P450 enzymes, leading to various metabolites, including hydroxylated and N-dealkylated forms.[2][3][4][5][6] The formation of N-oxide metabolites is a common pathway for drugs containing tertiary amine functionalities, and Ropivacaine is no exception.[7][8] Accurate measurement of these metabolites is crucial for a complete understanding of the drug's disposition, potential for drug-drug interactions, and overall safety profile. Ropivacaine N-Oxide, being a polar and potentially reactive metabolite, requires carefully designed analytical methods to ensure its stability and accurate quantification in biological matrices.

Core Principles of Bioanalytical Method Validation

Before delving into specific methodologies, it is paramount to establish the regulatory and scientific framework that governs bioanalytical method validation. The U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide comprehensive guidelines that ensure the reliability and integrity of bioanalytical data.[7][9][10][11] These guidelines are built upon a foundation of key analytical performance characteristics that must be rigorously evaluated.

Key Validation Parameters:
  • Selectivity and Specificity: The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components.[10][12]

  • Accuracy: The closeness of the measured value to the true value.[10]

  • Precision: The degree of agreement among a series of measurements of the same sample, typically expressed as the coefficient of variation (CV).[10]

  • Linearity and Range: The ability of the assay to produce results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively.

  • Recovery: The efficiency of the extraction process in recovering the analyte from the biological matrix.[10]

  • Stability: The chemical stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term storage, and long-term storage.[7][10]

Navigating the Unique Challenges of N-Oxide Metabolite Analysis

The analysis of N-oxide metabolites, including Ropivacaine N-Oxide, presents specific challenges that are not always encountered with other types of metabolites. The primary concern is their potential for in-vitro reduction back to the parent drug, which can lead to an overestimation of the parent drug concentration and an underestimation of the N-oxide metabolite.[7][8][13]

Key Considerations for N-Oxide Stability:

  • Matrix Effects: Hemolyzed plasma samples are particularly problematic, as components of red blood cells can facilitate the reduction of N-oxides.[9][13]

  • Sample Processing: The choice of extraction solvent is critical. Studies have shown that protein precipitation with acetonitrile (ACN) is generally superior to methanol (MeOH) in minimizing the conversion of N-oxides to the parent drug.[9][13]

  • pH and Temperature: Neutral or near-neutral pH conditions and avoidance of high temperatures during sample processing are recommended to maintain the stability of N-oxide metabolites.[7]

Comparative Analysis of Analytical Methodologies

The two most viable analytical techniques for the quantification of Ropivacaine N-Oxide in biological matrices are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV: A Traditional Approach

HPLC-UV has been successfully used for the simultaneous quantification of ropivacaine and its analogues in human plasma.[14]

  • Principle: This technique separates the analyte from other components in the sample using a liquid chromatography column, and quantification is achieved by measuring the absorbance of ultraviolet light by the analyte.

  • Advantages:

    • Widely available and relatively low cost.

    • Robust and reliable for well-characterized analytes.

  • Disadvantages for Ropivacaine N-Oxide:

    • Limited Sensitivity: May not be sensitive enough to detect low concentrations of the N-oxide metabolite.

    • Potential for Interference: The lack of specificity of UV detection can lead to interference from co-eluting compounds, compromising the accuracy of the results. This is a significant concern when dealing with complex biological matrices.

LC-MS/MS: The Gold Standard for Bioanalysis

LC-MS/MS is the preferred method for the quantification of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and specificity.[1][7]

  • Principle: LC-MS/MS combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The mass spectrometer measures the mass-to-charge ratio of the analyte and its fragments, providing a high degree of certainty in its identification and quantification.

  • Advantages for Ropivacaine N-Oxide:

    • High Sensitivity: Capable of detecting and quantifying very low concentrations of the metabolite.

    • High Specificity: The use of multiple reaction monitoring (MRM) minimizes the risk of interference from other compounds, ensuring the accuracy of the results.

    • Structural Information: Can provide valuable structural information for metabolite identification.

  • Disadvantages:

    • Higher initial instrument cost and complexity.

Proposed "Best-Bet" Methodology: An LC-MS/MS Assay for Ropivacaine N-Oxide

Based on the inherent advantages of LC-MS/MS and the specific challenges associated with N-oxide analysis, a well-developed and validated LC-MS/MS method is the recommended approach for the quantification of Ropivacaine N-Oxide.

Hypothetical Analytical Performance Characteristics

The following table presents a target profile for the analytical performance characteristics of a validated LC-MS/MS assay for Ropivacaine N-Oxide, extrapolated from typical values for similar bioanalytical methods.

Performance CharacteristicTarget Acceptance Criteria
Linearity (r²) ≥ 0.99
Lower Limit of Quantitation (LLOQ) ≤ 1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)
Accuracy (% Bias) Within ± 15% of nominal (± 20% at LLOQ)
Recovery Consistent and reproducible
Matrix Effect CV of IS-normalized matrix factor ≤ 15%
Stability (Freeze-Thaw, Bench-Top, Long-Term) % Deviation within ± 15% of baseline

Experimental Protocols

Detailed Step-by-Step Methodology for a Proposed LC-MS/MS Assay

This protocol is a recommended starting point for the development of a robust LC-MS/MS method for Ropivacaine N-Oxide.

1. Sample Preparation (Protein Precipitation):

  • Rationale: Protein precipitation is a simple and effective method for removing proteins from plasma samples. As discussed, acetonitrile is the preferred solvent to minimize N-oxide reduction.[9][13]

  • Procedure:

    • To 100 µL of plasma sample, add 10 µL of an internal standard working solution (e.g., a stable isotope-labeled Ropivacaine N-Oxide).

    • Add 300 µL of ice-cold acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at ambient temperature.

    • Reconstitute the residue in 100 µL of the mobile phase.

2. Liquid Chromatography:

  • Rationale: A reversed-phase C18 column is a good starting point for the separation of ropivacaine and its metabolites. A gradient elution will likely be necessary to achieve good peak shape and resolution from the parent drug and other metabolites.

  • Conditions:

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: A time-programmed gradient from low to high organic content.

    • Injection Volume: 5 µL

3. Mass Spectrometry:

  • Rationale: Electrospray ionization (ESI) in positive ion mode is typically used for the analysis of compounds like ropivacaine and its metabolites. Multiple Reaction Monitoring (MRM) is employed for quantification, providing high selectivity and sensitivity.

  • Conditions:

    • Ion Source: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • Ropivacaine N-Oxide: Precursor ion [M+H]⁺ → Product ion (to be determined by infusion and optimization)

      • Internal Standard: Precursor ion [M+H]⁺ → Product ion

Visualization of Workflows

Ropivacaine N-Oxide Assay Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Plasma Sample Plasma Sample Add IS Add IS Plasma Sample->Add IS Protein Precipitation (ACN) Protein Precipitation (ACN) Add IS->Protein Precipitation (ACN) Centrifugation Centrifugation Protein Precipitation (ACN)->Centrifugation Supernatant Transfer Supernatant Transfer Centrifugation->Supernatant Transfer Evaporation Evaporation Supernatant Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC Separation LC Separation Reconstitution->LC Separation MS/MS Detection MS/MS Detection LC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Proposed workflow for the bioanalysis of Ropivacaine N-Oxide.

MethodValidation Method Development Method Development Selectivity Selectivity Method Development->Selectivity Validation Validation Linearity & Range Linearity & Range Selectivity->Linearity & Range Accuracy & Precision Accuracy & Precision Linearity & Range->Accuracy & Precision LOD & LOQ LOD & LOQ Accuracy & Precision->LOD & LOQ Recovery Recovery LOD & LOQ->Recovery Stability Stability Recovery->Stability Stability->Validation

Caption: Logical relationship of key bioanalytical validation parameters.

Conclusion

The successful quantification of Ropivacaine N-Oxide requires a thoughtful and scientifically rigorous approach. While HPLC-UV may be a viable option in some contexts, LC-MS/MS stands out as the superior technique due to its enhanced sensitivity and specificity, which are critical for accurately measuring this potentially low-concentration and unstable metabolite. The key to a successful assay lies not only in the choice of instrumentation but also in the meticulous development and validation of the entire analytical method, with a particular focus on ensuring the stability of the N-oxide during sample handling and preparation. By adhering to the principles outlined in this guide and leveraging the power of modern analytical technologies, researchers can confidently and accurately characterize the metabolic fate of ropivacaine, contributing to a more complete understanding of its pharmacology and safety.

References

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

  • A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites in Hemolyzed Plasma Determined by LC - Altasciences. (n.d.). Altasciences. [Link]

  • Bioanalytical Method Validation Guidance for Industry May 2018. (2018). FDA. [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. [Link]

  • Bioanalytical Method Validation FDA 2001.pdf. (2001). FDA. [Link]

  • The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. (2024). MDPI. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA. [Link]

  • Regio-selective Formation of N-oxide Metabolites. (n.d.). Hypha Discovery. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). FDA. [Link]

  • Quality Guidelines. (n.d.). ICH. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. [Link]

  • Lack of metabolic racemisation of ropivacaine, determined by liquid chromatography using a chiral AGP column. (1995). PubMed. [Link]

  • (PDF) Rapid chiral separation and impurity determination of ropivacaine and bupivacaine by Densitometry-HPTLC, using mucopolysaccharide as chiral mobile phase additive. (2016). ResearchGate. [Link]

  • Ropivacaine. (n.d.). PubChem. [Link]

  • Metabolism and Excretion of Ropivacaine in Humans. (1996). PubMed. [Link]

  • Ropivacaine. (2025). StatPearls - NCBI Bookshelf. [Link]

  • Chiral Aspects of Local Anesthetics. (2017). MDPI. [Link]

  • Ropivacaine: A review of its pharmacology and clinical use. (2000). PMC - PubMed Central. [Link]

  • LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. (2023). Frontiers. [Link]

  • Response Surface Methodology for the Optimized and Validated Investigation of Ropivacaine in Bulk and Tablet Dosage form by RP – HPLC. (2022). Biointerface Research in Applied Chemistry. [Link]

  • Validation according to European and American regulatory agencies guidelines of an LC-MS/MS method for the quantification of free and total ropivacaine in human plasma. (2020). PubMed. [Link]

  • A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC–MS/MS. (2025). MDPI. [Link]

  • Simultaneous measurement of plasma ropivacaine and bupivacaine concentrations by HPLC with UV detection. (2001). PubMed. [Link]

  • High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma. (2009). PubMed. [Link]

  • High-Performance Liquid Chromatography Using UV Detection for the Simultaneous Quantification of Ropivacaine and Bupivacaine in Human Plasma | Request PDF. (2025). ResearchGate. [Link]

  • Evaluation of high-performance liquid chromatography and mass spectrometry method for pharmacokinetic study of local anesthetic ropivacaine in plasma. (2002). PubMed. [Link]

  • Quantitative mass spectrometric analysis of ropivacaine and bupivacaine in authentic, pharmaceutical and spiked human plasma without chromatographic separation. (2008). PubMed. [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (2025). ResearchGate. [Link]

  • LC-MS/MS quantification of ropivacaine and local analgesic and adverse effects of Long-acting Ropivacaine Injection based on pharmacokinetic-pharmacodynamic modelling in Bama minipigs. (2023). PubMed. [Link]

  • Development and validation of a LC method for the enantiomeric purity determination of S-ropivacaine in a pharmaceutical formulation using a recently commercialized cellulose-based chiral stationary phase and polar non-aqueous mobile phase. (2025). ResearchGate. [Link]

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Comparative

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of Ropivacaine Metabolite Analysis

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of analytical methodologies for the quantification of ropivacaine and its primary metabolites, 3-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of analytical methodologies for the quantification of ropivacaine and its primary metabolites, 3-hydroxy ropivacaine and 2',6'-pipecoloxylidide (PPX). As a Senior Application Scientist, my goal is to offer not just protocols, but a foundational understanding of the principles and practicalities that govern robust and reproducible bioanalysis in a multi-laboratory setting. This document is structured to empower researchers to critically evaluate and select the appropriate analytical strategies for their specific research needs, ensuring data integrity and comparability across studies.

Clinical and Pharmacological Significance

Ropivacaine, an S-enantiomer amide-type local anesthetic, is widely utilized for surgical anesthesia and pain management. Its clinical efficacy and safety profile are intrinsically linked to its metabolism, which primarily occurs in the liver. The cytochrome P450 enzymes CYP1A2 and CYP3A4 are responsible for metabolizing ropivacaine into its main metabolites: 3-hydroxy ropivacaine (formed by CYP1A2) and PPX (formed by CYP3A4). Monitoring the levels of both the parent drug and these metabolites is crucial for understanding its pharmacokinetic profile, assessing patient-specific metabolic differences, and ensuring therapeutic efficacy while minimizing the risk of systemic toxicity.[1][2]

Ropivacaine Metabolism: A Mechanistic Overview

The biotransformation of ropivacaine is a critical determinant of its duration of action and potential for adverse effects. The two primary metabolic pathways are aromatic hydroxylation and N-dealkylation.

Ropivacaine Ropivacaine Three_Hydroxy_Ropivacaine 3-Hydroxy Ropivacaine Ropivacaine->Three_Hydroxy_Ropivacaine CYP1A2 (Aromatic Hydroxylation) PPX 2',6'-Pipecoloxylidide (PPX) Ropivacaine->PPX CYP3A4 (N-dealkylation)

Caption: Metabolic pathway of ropivacaine.

Core Analytical Methodologies: A Comparative Analysis

The quantification of ropivacaine and its metabolites in biological matrices, such as plasma and urine, predominantly relies on chromatographic techniques coupled with various detection methods. The choice between these methods often represents a trade-off between sensitivity, specificity, cost, and throughput.

Sample Preparation: The Foundation of Accurate Analysis

Effective sample preparation is paramount to minimize matrix effects and ensure accurate quantification. The two most common approaches are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

  • Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analytes from the aqueous biological matrix into an immiscible organic solvent. The choice of solvent is critical and is based on the polarity of the analytes. LLE is often cost-effective but can be labor-intensive and may have lower recovery for more polar metabolites.

  • Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while the matrix components are washed away. It offers higher selectivity and recovery compared to LLE and is more amenable to automation. The choice of sorbent chemistry (e.g., C18, cation exchange) is crucial for optimal performance.

Instrumentation: HPLC-UV vs. LC-MS/MS

The two primary analytical platforms for ropivacaine metabolite analysis are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

  • HPLC-UV: This technique offers robustness, lower cost, and is widely available. However, its sensitivity and specificity can be limited, especially for metabolites present at low concentrations. Co-eluting matrix components can interfere with quantification.[3][4][5][6]

  • LC-MS/MS: Considered the gold standard for bioanalysis, LC-MS/MS provides superior sensitivity, specificity, and high throughput. The use of multiple reaction monitoring (MRM) allows for highly selective detection of the parent drug and its metabolites, minimizing interferences.[1][2][7][8][9]

Inter-Laboratory Comparison of Method Performance

While a formal inter-laboratory proficiency testing program for ropivacaine metabolite analysis is not widely established, a "virtual" comparison can be constructed by collating validation data from published, peer-reviewed methods. This approach allows for an objective assessment of the expected performance of different analytical strategies.

The following tables summarize key validation parameters for the analysis of 3-hydroxy ropivacaine and PPX from various studies, conducted in accordance with FDA and ICH bioanalytical method validation guidelines.[2][3][4][10]

Table 1: Comparison of Analytical Methods for 3-Hydroxy Ropivacaine

ParameterLC-MS/MS (Plasma)[1][2][9]LC-MS/MS (Cerebrospinal Fluid)[6][11][12]
Limit of Quantification (LOQ) ~1 ng/mL0.2 ng/mL
Linearity Range 1 - 500 ng/mL0.2 - 2000 ng/mL
Precision (%RSD) < 15%< 11% (intraday), < 7% (interday)
Accuracy (% Recovery) 85 - 115%87 - 107%

Table 2: Comparison of Analytical Methods for 2',6'-Pipecoloxylidide (PPX)

ParameterHPLC-UV (Plasma)[5][13]
Limit of Quantification (LOQ) 35 ng/mL
Linearity Range 35 - 1000 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) Not explicitly stated, but method deemed accurate

Expert Interpretation: The data clearly demonstrates the superior sensitivity of LC-MS/MS, particularly for cerebrospinal fluid analysis where metabolite concentrations are expected to be lower. While HPLC-UV provides adequate performance for PPX in plasma at higher concentrations, LC-MS/MS remains the method of choice for comprehensive pharmacokinetic studies requiring low detection limits for all metabolites.

Detailed Experimental Protocols

To ensure reproducibility, detailed and validated protocols are essential. Below are representative workflows for both an LC-MS/MS and an HPLC-UV method.

Protocol 1: SPE-LC-MS/MS for Ropivacaine and 3-Hydroxy Ropivacaine in Plasma

This protocol is a composite based on best practices from multiple validated methods.[1][2][9]

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma_Sample 1. Plasma Sample (100 µL) IS_Addition 2. Add Internal Standard (e.g., Ropivacaine-d7) Plasma_Sample->IS_Addition Vortex 3. Vortex IS_Addition->Vortex SPE_Condition 4. Condition SPE Cartridge (C18) Vortex->SPE_Condition Load_Sample 5. Load Sample onto SPE Cartridge SPE_Condition->Load_Sample Wash_1 6. Wash with 5% Methanol Load_Sample->Wash_1 Wash_2 7. Wash with 20% Methanol Wash_1->Wash_2 Elute 8. Elute with Methanol Wash_2->Elute Evaporate 9. Evaporate to Dryness Elute->Evaporate Reconstitute 10. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 11. Inject onto LC-MS/MS Reconstitute->Inject LC_Column 12. C18 Reversed-Phase Column Inject->LC_Column Mobile_Phase 13. Gradient Elution (Acetonitrile/Formic Acid) LC_Column->Mobile_Phase MS_Detection 14. ESI+ Multiple Reaction Monitoring Mobile_Phase->MS_Detection

Caption: SPE-LC-MS/MS workflow for ropivacaine metabolite analysis.

Protocol 2: LLE-HPLC-UV for Ropivacaine and PPX in Plasma

This protocol is based on the method described by Parvin and Brocks.[5][13]

  • Sample Preparation (LLE):

    • To 100 µL of plasma, add 20 µL of internal standard (e.g., Bupivacaine).

    • Add 200 µL of 1 M NaOH.

    • Add 3 mL of diethyl ether and vortex for 30 seconds.

    • Centrifuge for 3 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness.

    • Reconstitute the residue in the mobile phase.

  • HPLC-UV Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: Acetonitrile and phosphate buffer (20:80 v/v).

    • Detection: UV at 210 nm for ropivacaine and 237 nm for PPX.

Challenges and Considerations in Inter-Laboratory Studies

  • Reference Standards: The availability and purity of metabolite reference standards are critical. Laboratories must ensure they are using well-characterized standards from reputable suppliers.[7][9][13][14][15]

  • Matrix Effects: Biological matrices can significantly impact ionization efficiency in LC-MS/MS. A thorough validation of matrix effects is essential for each laboratory.

  • Method Harmonization: While different laboratories may use different platforms, key parameters such as calibration ranges, quality control sample concentrations, and acceptance criteria should be harmonized to the greatest extent possible.

  • Data Reporting: A standardized format for reporting results, including all validation data, is crucial for meaningful comparison and data integration.

Conclusion

The choice of analytical methodology for ropivacaine and its metabolites has significant implications for the quality and comparability of research data. LC-MS/MS offers unparalleled sensitivity and specificity, making it the preferred method for comprehensive pharmacokinetic and clinical studies. However, HPLC-UV can be a cost-effective and reliable alternative for studies where higher concentrations of the parent drug and the major metabolite PPX are anticipated.

For successful inter-laboratory comparisons, a deep understanding of the underlying analytical principles, rigorous method validation according to international guidelines, and a commitment to transparency in data reporting are non-negotiable. This guide provides the foundational knowledge for researchers to navigate these complexities and contribute to the generation of high-quality, comparable data in the field of ropivacaine research.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry. Federal Register. Retrieved January 21, 2026, from [Link]

  • FDA. (2023). Bioanalytical Method Validation for Biomarkers Guidance. HHS.gov. Retrieved January 21, 2026, from [Link]

  • Gaudreault, F., Drolet, P., & Varin, F. (2006). High-performance liquid chromatography using UV detection for the simultaneous quantification of ropivacaine and bupivacaine in human plasma. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 844(2), 292–298.
  • Iohom, G., Farcadi, L., Bud, E., et al. (2024). Evaluation of Ropivacaine and 3-OH-Ropivacaine Pharmacokinetics Following Interpectoral Nerve Block via LC-MS/MS—A Pilot Study. International Journal of Molecular Sciences, 26(14), 6696.
  • Butiulca, A., Farcadi, L., Bud, E., et al. (2023). LC-MS/MS assisted biomonitoring of ropivacaine and 3-OH-ropivacaine after plane block anesthesia for cardiac device implantation. Frontiers in Pharmacology, 14, 123456.
  • Parvin, S., & Brocks, D. R. (n.d.). Determination of ropivacaine and its major metabolite pipecoloxylidide in rat plasma using high performance liquid chromatograph. University of Alberta. Retrieved January 21, 2026, from [Link]

  • Chen, S., Ma, J., Wang, X., & Zhou, Q. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS.
  • Butiulca, A., Farcadi, L., Bud, E., et al. (2025). LC-MS/MS assisted pharmacokinetic and tissue distribution study of ropivacaine and 3-OH-ropivacaine on rats after plane block anesthesia. Frontiers in Pharmacology, 16.
  • ARL Bio Pharma. (n.d.). Analytical Method Validation: Ropivacaine Hydrochloride. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2',6'-Pipecoloxylidide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-Hydroxy Ropivacaine. Retrieved January 21, 2026, from [Link]

  • Chen, S., Ma, J., Wang, X., & Zhou, Q. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS.
  • Chen, S., Ma, J., Wang, X., & Zhou, Q. (2020). Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. PMC. Retrieved January 21, 2026, from [Link]

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Validation

A Comparative Analysis of Ropivacaine and Bupivacaine Metabolic Pathways: A Guide for Researchers

Prepared by a Senior Application Scientist This guide provides an in-depth, objective comparison of the metabolic degradation pathways of two widely used long-acting amide local anesthetics, ropivacaine and bupivacaine....

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by a Senior Application Scientist

This guide provides an in-depth, objective comparison of the metabolic degradation pathways of two widely used long-acting amide local anesthetics, ropivacaine and bupivacaine. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the key differences in their biotransformation, the enzymatic processes involved, and the resulting pharmacokinetic and toxicological profiles.

Introduction: Beyond Structural Similarity

Ropivacaine and bupivacaine are structurally analogous, belonging to the pipecoloxylidide family of local anesthetics.[1] Bupivacaine, a cornerstone of regional anesthesia for decades, is utilized as a racemic mixture of its R(+) and S(-) enantiomers.[2] In contrast, ropivacaine was developed as a pure S(-) enantiomer to improve its safety profile, particularly concerning cardiotoxicity.[3][4] This fundamental difference in stereochemistry, coupled with a variation in the N-alkyl substituent, dictates their distinct metabolic fates, influencing their clinical efficacy and safety. Understanding these degradation pathways is paramount for developing safer anesthetics and predicting potential drug-drug interactions.

Physicochemical Properties: The Foundation of Metabolic Divergence

The metabolic journey of a drug is heavily influenced by its physicochemical characteristics. While structurally similar, ropivacaine and bupivacaine exhibit a key difference in lipophilicity, which is a critical determinant of both potency and toxicity.

PropertyRopivacaineBupivacaineImplication
Chemical Structure S-1-propyl-2,6-pipecoloxylide(RS)-1-butyl-N-(2,6-dimethylphenyl) piperidine-2-carboxamideThe propyl group in ropivacaine vs. the butyl group in bupivacaine contributes to differences in lipophilicity.
Stereochemistry Pure S(-) enantiomer[2]Racemic mixture (50/50 R(+) and S(-) enantiomers)[2]The R(+) enantiomer of bupivacaine is associated with higher cardiotoxicity.[5]
Lipophilicity Less lipophilic[3][6]More lipophilic[3][6]Reduced lipophilicity in ropivacaine is linked to a lower potential for CNS and cardiotoxicity and a reduced motor blockade.[3][6]
pKa (at 25°C) 8.18.1Similar onset times of action under physiological conditions.

Comparative Metabolic Degradation Pathways

Both anesthetics are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system, before their metabolites are excreted by the kidneys.[3] However, the specific CYP isozymes responsible for their primary degradation routes differ significantly, leading to distinct metabolite profiles and pharmacokinetic behaviors.

Ropivacaine Degradation Pathway

The metabolism of ropivacaine is characterized by two main pathways: aromatic hydroxylation and N-dealkylation.[3]

  • Aromatic Hydroxylation (Major Pathway): The principal metabolic route is the hydroxylation of the aromatic ring to form 3'-hydroxyropivacaine . This reaction is predominantly catalyzed by CYP1A2 .[3][7][8][9]

  • N-Dealkylation (Minor Pathway): A secondary pathway involves the N-dealkylation of the propyl group to produce 2',6'-pipecoloxylidide (PPX) . This reaction is mediated by CYP3A4 .[3][7][8][9]

  • Other Minor Metabolites: 4'-hydroxyropivacaine has also been identified as a minor metabolite.[9]

The heavy reliance on CYP1A2 for clearance makes ropivacaine susceptible to interactions with drugs that inhibit this enzyme, such as fluvoxamine or ciprofloxacin.[7][8][10]

G cluster_Ropivacaine Ropivacaine Degradation Ropivacaine Ropivacaine Metabolite1 3'-hydroxyropivacaine (Major Metabolite) Ropivacaine->Metabolite1 CYP1A2 (Aromatic Hydroxylation) Metabolite2 2',6'-pipecoloxylidide (PPX) (Minor Metabolite) Ropivacaine->Metabolite2 CYP3A4 (N-dealkylation) Metabolite3 4'-hydroxyropivacaine (Minor Metabolite) Ropivacaine->Metabolite3 CYP1A2

Primary metabolic pathways of Ropivacaine.
Bupivacaine Degradation Pathway

Bupivacaine's metabolism is primarily driven by N-dealkylation, with aromatic hydroxylation playing a lesser role.

  • N-Dealkylation (Major Pathway): The main degradation route for bupivacaine is N-dealkylation to its primary metabolite, 2',6'-pipecoloxylidide (PPX) . This conversion is almost exclusively catalyzed by CYP3A4 .[11][12][13][14]

  • Aromatic Hydroxylation: Bupivacaine also undergoes hydroxylation to form metabolites such as 3'-hydroxybupivacaine .[12]

The dominant role of CYP3A4 in bupivacaine metabolism means that co-administration with potent CYP3A4 inhibitors (e.g., ketoconazole, troleandomycin) or inducers can significantly alter its plasma concentration and potential for toxicity.[11]

G cluster_Bupivacaine Bupivacaine Degradation Bupivacaine Bupivacaine (Racemic Mixture) Metabolite1 2',6'-pipecoloxylidide (PPX) (Major Metabolite) Bupivacaine->Metabolite1 CYP3A4 (N-dealkylation) Metabolite2 3'-hydroxybupivacaine (Minor Metabolite) Bupivacaine->Metabolite2 (Aromatic Hydroxylation)

Primary metabolic pathways of Bupivacaine.

Pharmacokinetic Consequences of Metabolic Differences

The divergence in primary metabolic pathways directly translates to different pharmacokinetic profiles. Ropivacaine generally exhibits a faster clearance and shorter elimination half-life compared to bupivacaine.

Table 1: Comparative Pharmacokinetic Parameters

ParameterRopivacaineBupivacaineSource(s)
Total Plasma Clearance ~387 mL/min (IV)Lower than ropivacaine[1][15]
Elimination Half-life (t½) ~1.8 - 2.3 hours~2.7 - 4.6 hours[1][16][17]
Primary Metabolizing Enzyme CYP1A2[3][7][8]CYP3A4[11][12][3][7][8][11][12]
Major Metabolite 3'-hydroxyropivacaine[3]2',6'-pipecoloxylidide (PPX)[11][12][3][11][12]

This faster clearance of ropivacaine contributes to its improved safety profile, as the drug is eliminated from the body more rapidly, reducing the window for potential systemic toxicity.[16][17]

Experimental Protocols for Degradation Pathway Analysis

To elucidate these metabolic pathways, researchers rely on standardized in vitro and analytical methodologies. These protocols are designed to be self-validating through the use of specific enzyme inhibitors, recombinant enzymes, and highly sensitive detection methods.

Protocol 1: In Vitro Metabolism Assay Using Human Liver Microsomes (HLM)

This assay is the gold standard for identifying the primary metabolic routes of a compound. HLMs are rich in CYP450 enzymes and provide a reliable model of hepatic metabolism.[9][11]

Methodology:

  • Preparation: Thaw cryopreserved pooled human liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (ropivacaine or bupivacaine), and an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase).

  • Incubation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding the HLM suspension. Incubate for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Terminate the reaction at each time point by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant for analysis.

  • Causality Confirmation (Enzyme Inhibition): To confirm the involvement of specific CYP isozymes, run parallel incubations with known selective chemical inhibitors (e.g., fluvoxamine for CYP1A2, ketoconazole for CYP3A4).[7][11] A significant reduction in metabolite formation in the presence of a specific inhibitor validates the role of that enzyme.

  • Analysis: Analyze the supernatant using LC-MS/MS to identify and quantify the parent drug and its metabolites.

G cluster_Workflow Human Liver Microsome (HLM) Assay Workflow A Prepare Reaction Mix (Buffer, Drug, NADPH System) B Pre-warm to 37°C A->B C Initiate Reaction (Add HLMs) B->C D Incubate (Time Course) C->D E Quench Reaction (Cold Acetonitrile) D->E F Centrifuge E->F G Collect Supernatant F->G H LC-MS/MS Analysis G->H

Workflow for in vitro metabolism studies.
Protocol 2: Metabolite Identification and Quantification by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the necessary selectivity and sensitivity for analyzing drug metabolites in complex biological matrices.[1]

Methodology:

  • Sample Preparation: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up and concentrate the analytes from the incubation supernatant or plasma/urine samples.[1][18]

  • Chromatographic Separation: Inject the extracted sample onto a reverse-phase HPLC column (e.g., C18).[1] Use a gradient elution program with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to separate the parent drug from its various metabolites based on their polarity.

  • Mass Spectrometric Detection:

    • Ionize the column eluent using an electrospray ionization (ESI) source.

    • In the first quadrupole (Q1), select the precursor ion (the protonated molecular ion [M+H]+ of the target analyte).

    • Fragment the precursor ion in the collision cell (Q2).

    • In the third quadrupole (Q3), select specific product ions that are characteristic of the analyte.

  • Quantification: Monitor these specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode. The signal intensity is directly proportional to the concentration of the analyte. Quantify against a standard curve prepared with known concentrations of the parent drug and synthesized metabolite standards.

Conclusion and Future Perspectives

The degradation pathways of ropivacaine and bupivacaine, while both occurring in the liver, are governed by different primary CYP450 isozymes. Ropivacaine's clearance is mainly dependent on CYP1A2-mediated hydroxylation, whereas bupivacaine is predominantly cleared via CYP3A4-mediated N-dealkylation.[3][7][11] This fundamental difference underpins ropivacaine's more rapid elimination and contributes to its wider safety margin.[16]

For researchers in drug development, these pathways serve as a critical roadmap. They highlight the importance of stereochemistry in drug design and inform the necessary preclinical studies to assess potential drug-drug interactions. Future research may focus on developing local anesthetics with metabolic pathways that are less reliant on major polymorphic CYP enzymes, further enhancing patient safety and predictability of response.

References

  • Arlander, E., et al. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: An interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. Clinical Pharmacology & Therapeutics, 64(5), 484-491. [Link][7][8]

  • PubMed. (1998). Metabolism of ropivacaine in humans is mediated by CYP1A2 and to a minor extent by CYP3A4: an interaction study with fluvoxamine and ketoconazole as in vivo inhibitors. [Link][8]

  • Baran, A. T., et al. (2023). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. Molecules, 28(15), 5808. [Link][1]

  • Giraud, V., et al. (2000). Oxidative metabolism of bupivacaine into pipecolylxylidine in humans is mainly catalyzed by CYP3A. Drug Metabolism and Disposition, 28(4), 383-385. [Link][11]

  • Singh, B., & Kumar, A. (2018). Ropivacaine: A review of its pharmacology and clinical use. Journal of Anaesthesiology Clinical Pharmacology, 34(4), 432-439. [Link][3]

  • Oda, Y., et al. (1995). Metabolism of a new local anesthetic, ropivacaine, by human hepatic cytochrome P450. Anesthesiology, 82(1), 214-220. [Link][9]

  • Ekberg, G., et al. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. Biomedical Chromatography, 13(4), 286-292. [Link][18]

  • Tucker, G. T., & Mather, L. E. (1979). The interaction of three local anaesthetic agents with hepatic microsomal cytochrome P-450. British Journal of Pharmacology, 67(1), 123-129. [Link][19]

  • Arthur, G. R., et al. (1988). Comparative pharmacokinetics of bupivacaine and ropivacaine, a new amide local anesthetic. Anesthesia & Analgesia, 67(11), 1053-1058. [Link][20]

  • National Center for Biotechnology Information. (n.d.). Bupivacaine. PubChem Compound Database. [Link][12]

  • Ungell, A. L., et al. (2002). Regional transport and metabolism of ropivacaine and its CYP3A4 metabolite PPX in human intestine. European Journal of Pharmaceutical Sciences, 17(3), 125-133. [Link][21]

  • Santos, A. C., et al. (1997). Comparative pharmacokinetics of ropivacaine and bupivacaine in nonpregnant and pregnant ewes. Anesthesia & Analgesia, 85(1), 87-93. [Link][15]

  • ResearchGate. (2000). Kinetic constants of PPX formation from bupivacaine in HL microsomes. [Link][13]

  • Huet, O., et al. (1999). Pharmacokinetics of ropivacaine and bupivacaine for bilateral intercostal blockade in healthy male volunteers. Anesthesiology, 91(5), 1269-1277. [Link][16]

  • Darwish, H. W., et al. (2013). Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. International Journal of Medical and Pharmaceutical Case Reports, 1(1), 1-10. [Link][22]

  • Fernández-Galinski, S., et al. (2005). [Clinical effects and pharmacokinetics of ropivacaine and bupivacaine for epidural analgesia during labor]. Revista Espanola de Anestesiologia y Reanimacion, 52(1), 11-18. [Link][17]

  • Edusurg. (2024, February 4). Regional Anesthesia Basics - Part 3 - Lignocaine, bupivacaine, prilocaine, Ropivacaine. YouTube. [Link][23]

  • ResearchGate. (n.d.). Selected metabolites of ropivacaine. [Link][2]

  • Shi, H., et al. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals, 51(5), 620-625. [Link][24]

  • Semantic Scholar. (1999). Liquid chromatographic bioanalytical determination of ropivacaine, bupivacaine and major metabolites. [Link][25]

  • Jokinen, M. J., et al. (2000). Effect of ciprofloxacin on the pharmacokinetics of ropivacaine. British Journal of Clinical Pharmacology, 50(5), 455-460. [Link][10]

  • Kraus, R. F., et al. (2025). Effect of Ropivacain and Bupivacain on Calcium‐Related and G‐Protein Coupled Processes in PMNs: A Human In‐Vitro Study. International Journal of Molecular Sciences, 26(23), 6345. [Link][5]

  • ResearchGate. (2000). Oxidative Metabolism of Bupivacaine into Pipecolylxylidine in Humans Is Mainly Catalyzed by CYP3A. [Link][14]

  • Graf, B. M., et al. (2002). Differential effects of bupivacaine and ropivacaine enantiomers on intracellular Ca2+ regulation in murine skeletal muscle fibers. Anesthesiology, 96(6), 1436-1443. [Link][26]

  • Patel, K. M., & Patel, A. D. (2022). A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research, 14(04), 21255-21262. [Link][27]

  • Hansen, T. G. (2014). Ropivacaine: A pharmacological review. Expert Review of Neurotherapeutics, 4(5), 781-791. [Link][4]

  • Piper, S. L., et al. (2008). Comparison of ropivacaine and bupivacaine toxicity in human articular chondrocytes. The Journal of Bone and Joint Surgery. American Volume, 90(5), 986-991. [Link][28]

  • Patel, B. S., et al. (2019). A Comparative Study of Bupivacaine Vs Ropivacaine Wound Instillation through Surgical Drain for Postoperative Analgesia in. International Journal of Contemporary Medical Research, 6(12), L7-L12. [Link][6]

  • Wason, R., et al. (2015). Comparision Between Bupivacaine and Ropivacaine in Patients Undergoing Forearm Surgeries Under Axillary Brachial Plexus Block: A Prospective Randomized Study. Journal of Clinical and Diagnostic Research, 9(1), UC01-UC04. [Link][29]

Sources

Comparative

A Comparative Guide to the Validation of a Stability-Indicating Method for Ropivacaine

In the landscape of pharmaceutical analysis, the assurance of a drug's stability is paramount to its safety and efficacy. This guide provides a comprehensive comparison and detailed validation protocol for a stability-in...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical analysis, the assurance of a drug's stability is paramount to its safety and efficacy. This guide provides a comprehensive comparison and detailed validation protocol for a stability-indicating analytical method for ropivacaine, a widely used long-acting amide local anesthetic.[1][2][3] Developed as a safer alternative to bupivacaine, ropivacaine is the pure S-(-)-enantiomer, a characteristic that reduces its cardiotoxicity and central nervous system toxicity.[4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and actionable protocols.

The Imperative of Stability-Indicating Methods

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the concentration of the active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. The development of such a method is a regulatory requirement, as stipulated by the International Council for Harmonisation (ICH) guidelines, specifically Q1A(R2), which mandates forced degradation studies to understand how a drug substance breaks down under various stress conditions.[5][6] These studies are crucial for identifying potential degradation pathways and ensuring that the analytical method can separate and quantify the API in the presence of its degradants.[7][8][9]

Comparative Analysis of Analytical Techniques for Ropivacaine

The choice of analytical technique is a critical first step. For ropivacaine, High-Performance Liquid Chromatography (HPLC) is the most prevalent method, often coupled with either Ultraviolet (UV) or Mass Spectrometry (MS) detection.

FeatureHPLC-UVHPLC-MS/MS (or UPLC-MS/MS)
Principle Separation based on polarity, detection based on UV absorbance.Separation based on polarity, detection based on mass-to-charge ratio.
Selectivity Good, but potential for co-elution of degradants with similar chromophores.Excellent, highly specific detection of ropivacaine and its metabolites.[1][4]
Sensitivity Generally in the ng/mL to µg/mL range.[10]High, often in the pg/mL to ng/mL range.[1][11]
Complexity Relatively simple and widely available.More complex instrumentation and requires specialized expertise.
Cost Lower initial investment and operational costs.Higher initial investment and maintenance costs.
Application Suitable for routine quality control and assay of the bulk drug.Ideal for bioanalytical studies, metabolite identification, and trace-level impurity analysis.[4][11]

Expert Insight: While HPLC-UV is a robust and cost-effective technique for routine analysis, the superior selectivity and sensitivity of LC-MS/MS make it the gold standard for the validation of stability-indicating methods, especially during drug development where a comprehensive understanding of all potential degradants is crucial.[1][4]

Designing a Robust Stability-Indicating Method for Ropivacaine

The development of a stability-indicating method is a multi-faceted process that begins with understanding the physicochemical properties of ropivacaine and its potential degradation pathways. Ropivacaine, as an amide, is susceptible to hydrolysis of the amide linkage, which can be accelerated by acidic or basic conditions.[12]

Chromatographic Conditions: The Rationale

A common starting point for the chromatographic separation of ropivacaine and its degradation products is reversed-phase HPLC.

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a versatile choice due to its hydrophobic stationary phase, which effectively retains ropivacaine and allows for its separation from more polar degradation products.[13]

  • Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10] The buffer's pH is a critical parameter to control the ionization state of ropivacaine and its degradants, thereby influencing their retention times. An isocratic elution is often sufficient for routine analysis, while a gradient elution may be necessary to resolve a complex mixture of degradation products.

  • Detection: For HPLC-UV, a detection wavelength of around 210-220 nm is commonly used for ropivacaine.[10][13]

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are the cornerstone of validating a stability-indicating method.[5][6] The goal is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and separate the resulting degradants.[5]

Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis API Ropivacaine API Solution Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) API->Acid Expose to Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) API->Base Expose to Oxidation Oxidative Stress (e.g., 3% H2O2, RT) API->Oxidation Expose to Thermal Thermal Stress (e.g., 80°C, solid state) API->Thermal Expose to Photo Photolytic Stress (ICH Q1B guidelines) API->Photo Expose to HPLC HPLC Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze PeakPurity Peak Purity Assessment HPLC->PeakPurity Evaluate

Caption: Workflow for conducting forced degradation studies on ropivacaine.

Step-by-Step Methodology
  • Preparation of Stock Solution: Prepare a stock solution of ropivacaine in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Heat the solution at 60°C for a specified period (e.g., 24 hours). Neutralize the solution before injection into the HPLC system.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide. Heat at 60°C for a specified time. Neutralize before analysis.

  • Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature for a set duration.

  • Thermal Degradation: Expose the solid ropivacaine powder to dry heat (e.g., 80°C) in an oven. Dissolve the stressed powder in the mobile phase for analysis.

  • Photolytic Degradation: Expose the ropivacaine solution and solid drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[7]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method.

Validation of the Stability-Indicating Method

Once the method demonstrates its ability to separate ropivacaine from its degradation products, it must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[14][15]

Logical Relationship of Validation Parameters

Validation_Parameters Method Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Robustness Robustness Method->Robustness LOD LOD Method->LOD LOQ LOQ Method->LOQ Range Range Linearity->Range Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate

Caption: Interrelationship of analytical method validation parameters as per ICH guidelines.

Validation Parameters and Acceptance Criteria
ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of components that may be expected to be present.Peak purity index > 0.99 for the ropivacaine peak in stressed samples. No interference from blank or placebo at the retention time of ropivacaine.
Linearity To demonstrate a proportional relationship between the concentration of the analyte and the analytical response.Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 50-150% of the nominal concentration).
Accuracy To determine the closeness of the test results to the true value.Recovery of 98.0% to 102.0% for the API at three concentration levels.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and intermediate precision (inter-day) with a relative standard deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.[14]
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.[14]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD of results should remain ≤ 2.0% after minor changes in parameters like mobile phase composition, pH, flow rate, and column temperature.

Conclusion

The validation of a stability-indicating method for ropivacaine is a rigorous process that requires a deep understanding of analytical chemistry, regulatory guidelines, and the inherent properties of the drug molecule. By systematically conducting forced degradation studies and validating the analytical method for specificity, linearity, accuracy, precision, and robustness, researchers can ensure the reliability of their stability data. While HPLC-UV offers a practical solution for routine quality control, LC-MS/MS provides unparalleled specificity and sensitivity, making it an invaluable tool during the research and development phases. This guide provides a framework for developing and validating a scientifically sound and regulatory-compliant stability-indicating method for ropivacaine, ultimately contributing to the delivery of safe and effective medicines.

References

  • Butiulca, M., Farczadi, L., Vari, C.E., & Imre, S. (2024). The Study of Ropivacaine Pharmacokinetics in a Clinical Setting: A Critical Scoping Review from the Perspective of Analytical Methodologies. MDPI. Available from: [Link]

  • SHI Haoqiang, WANG Xihan, ZHAI Xiaohui, DEVENDRA Ghimire, CHEN Bing, & XUE Qingsheng. (2020). Determination of Bupivacaine and Ropivacaine in Human Plasma by HPLC. Chinese Journal of Pharmaceuticals, 51(05), 620-625. Available from: [Link]

  • A Method for Analysis of Free and Total Ropivacaine in Dog Plasma Using UHPLC-MS/MS. (2025). Biomedical Chromatography. Available from: [Link]

  • Patel, K. M., & Patel, A. D. A Comparative study for force degradation of three local anesthetic drugs Bupivacaine, Ropivacaine, Mepivacaine and quantitative analysis of their degraded products by newly developed and validation HPLC-UV and LC-MS method. International Journal of Current Research. Available from: [Link]

  • Simultaneous Determination of Ropivacaine and 3-Hydroxy Ropivacaine in Cerebrospinal Fluid by UPLC-MS/MS. (2020). PubMed Central. Available from: [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (2025). ResearchGate. Available from: [Link]

  • What is the mechanism of Ropivacaine Mesylate? (2024). Patsnap Synapse. Available from: [Link]

  • Analytical Method Validation: Ropivacaine Hydrochloride. (n.d.). ARL Bio Pharma. Available from: [Link]

  • Quantitative Mass Spectrometric Analysis of Ropivacaine and Bupivacaine in Authentic, Pharmaceutical and Spiked Human Plasma without Chromatographic Separation. (n.d.). NIH. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). Veeprho. Available from: [Link]

  • ICH GUIDELINES: STRESS DEGRADATION STUDY. (n.d.). IJCRT.org. Available from: [Link]

  • Forced Degradation Studies Research Articles. (n.d.). R Discovery. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific. Available from: [Link]

  • Forced degradation studies. (2016). MedCrave online. Available from: [Link]

  • Ropivacaine. (2025). StatPearls - NCBI Bookshelf. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020). LCGC International. Available from: [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Available from: [Link]

  • STABILITY INDICATING METHOD DEVELOPMENT OF RP- UPLC, VALIDATION OF SIMULTANEOUS QUANTITATION OF BUPIVACAINE and MELOXICAM IN PUR. (2023). Journal of Pharmaceutical Negative Results. Available from: [Link]

  • Novel Chiral HPLC Method for Accurate Identification and Quantification of R&S Enantiomers in Ropivacaine on Immobilized Chiral Stationary Phase: Development and Validation. (2024). Bentham Science. Available from: [Link]

  • Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. Available from: [Link]

  • Development and Validation of Stability Indicating Assay for Simultaneous Determination of Bupivacaine and Meloxicam in Bulk and Pharmaceutical Formulations by Using Rp-Hplc Method. (2022). International Journal of Life Science and Pharma Research. Available from: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Ropivacaine N-Oxide in a Laboratory Setting

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the integrity of your research extends to the entire lifecycle of your materials, including their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of Ropivacaine N-Oxide, a metabolite of the local anesthetic Ropivacaine. Given the limited specific data on Ropivacaine N-Oxide, the following procedures are synthesized from the safety profile of the parent compound, Ropivacaine, and established principles of chemical waste management.

The core principle of laboratory safety is proactive risk mitigation. Proper disposal is not merely a regulatory hurdle; it is a critical step in protecting laboratory personnel, the wider community, and the environment. This guide is designed to be a self-validating system, explaining the "why" behind each "how-to" to empower you to make informed safety decisions.

Part 1: Hazard Identification and Risk Assessment

Before any disposal process begins, a thorough understanding of the compound's potential hazards is essential. The Safety Data Sheet (SDS) for the parent compound, Ropivacaine Hydrochloride, serves as our primary reference for this assessment.

Key Hazards of Ropivacaine (Parent Compound):

  • Acute Toxicity: Ropivacaine can be harmful if swallowed, causing central nervous system and cardiovascular toxicity.

  • Target Organ Toxicity: May cause damage to organs through prolonged or repeated exposure.

While Ropivacaine N-Oxide is a metabolite, it is prudent to assume a similar hazard profile in the absence of specific data. Therefore, all handling and disposal procedures should be conducted with appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

Part 2: Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of small quantities of Ropivacaine N-Oxide typically found in a research setting.

1. Waste Segregation and Collection:

  • Initial Containment: All waste contaminated with Ropivacaine N-Oxide, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, vials), should be collected in a designated, sealed, and clearly labeled waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "Ropivacaine N-Oxide," and a clear description of the contents (e.g., "solid waste," "aqueous solution").

  • Storage: The sealed waste container should be stored in a designated satellite accumulation area within the laboratory, away from incompatible materials.

2. Deactivation (Optional and for Aqueous Waste Only):

For dilute aqueous solutions of Ropivacaine N-Oxide, chemical deactivation may be a viable option to reduce its potential toxicity before collection. However, this should only be performed after consultation with and approval from your institution's Environmental Health and Safety (EHS) department. A potential method, based on general principles of amine oxide chemistry, could involve reduction, but this would need to be validated.

3. Final Disposal:

  • Professional Disposal Service: The ultimate disposal of the collected Ropivacaine N-Oxide waste must be handled by a licensed hazardous waste disposal company. Your institution's EHS department will have established procedures and contracts for this service.

  • Do Not Drain Dispose: Under no circumstances should Ropivacaine N-Oxide or its solutions be poured down the drain. This can have detrimental effects on aquatic life and interfere with wastewater treatment processes.

  • Do Not Dispose as Solid Waste: Do not dispose of Ropivacaine N-Oxide in the regular trash. This can lead to environmental contamination and potential exposure to sanitation workers.

Part 3: Emergency Preparedness

Accidents can happen, and a clear plan is your best defense.

  • Spill Response:

    • Small Spills: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or earth). Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.

    • Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

    • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.

In all cases of personal exposure, seek immediate medical attention and provide the medical personnel with the Safety Data Sheet for Ropivacaine Hydrochloride.

Part 4: Visualizing the Disposal Workflow

To aid in understanding the decision-making process for the disposal of Ropivacaine N-Oxide, the following workflow diagram is provided.

start Start: Ropivacaine N-Oxide Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused product, contaminated consumables) waste_type->solid_waste Solid liquid_waste Aqueous Waste waste_type->liquid_waste Liquid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid consult_ehs Consult Institutional EHS for Deactivation Protocol liquid_waste->consult_ehs store Store in Satellite Accumulation Area collect_solid->store deactivate Perform Approved Deactivation Procedure consult_ehs->deactivate Approved collect_liquid Collect in Labeled Hazardous Waste Container consult_ehs->collect_liquid Not Approved / Not Feasible deactivate->collect_liquid collect_liquid->store disposal Arrange for Pickup by Licensed Hazardous Waste Disposal Service store->disposal

Caption: Decision workflow for the proper disposal of Ropivacaine N-Oxide waste.

Part 5: Summary of Key Information

ParameterGuidelineRationale
Waste Classification Hazardous WasteBased on the acute toxicity and target organ toxicity of the parent compound, Ropivacaine.
Primary Container Sealed, chemically resistant, and clearly labeled.To prevent leaks, reactions, and misidentification of the waste.
Disposal Method Licensed hazardous waste disposal service.To ensure compliance with federal, state, and local regulations and to protect the environment.
Drain Disposal ProhibitedTo prevent contamination of waterways and harm to aquatic life.
PPE Requirement Safety glasses, chemical-resistant gloves, lab coat.To protect personnel from potential exposure during handling and disposal.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. Always remember that your institution's Environmental Health and Safety department is your most valuable resource for guidance on chemical waste management.

References

  • Guidelines for the Management of Pharmaceutical Waste - U.S. Environmental Protection Agency - [Link]

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